Product packaging for P-T-P-S-NH2(Cat. No.:)

P-T-P-S-NH2

Cat. No.: B12403975
M. Wt: 399.4 g/mol
InChI Key: UMIXOKDUTWTCDE-MOLYVOAJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

P-T-P-S-NH2 is a useful research compound. Its molecular formula is C17H29N5O6 and its molecular weight is 399.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H29N5O6 B12403975 P-T-P-S-NH2

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H29N5O6

Molecular Weight

399.4 g/mol

IUPAC Name

(2S)-N-[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]-1-[(2S,3R)-3-hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C17H29N5O6/c1-9(24)13(21-15(26)10-4-2-6-19-10)17(28)22-7-3-5-12(22)16(27)20-11(8-23)14(18)25/h9-13,19,23-24H,2-8H2,1H3,(H2,18,25)(H,20,27)(H,21,26)/t9-,10+,11+,12+,13+/m1/s1

InChI Key

UMIXOKDUTWTCDE-MOLYVOAJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@@H]2CCCN2)O

Canonical SMILES

CC(C(C(=O)N1CCCC1C(=O)NC(CO)C(=O)N)NC(=O)C2CCCN2)O

Origin of Product

United States

Foundational & Exploratory

Pro-Thr-Pro-Ser-NH2 chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical characterization of the tetrapeptide Pro-Thr-Pro-Ser-NH2. Due to the limited availability of experimental data for this specific peptide in public databases, this document focuses on theoretical physicochemical properties and established protocols for its synthesis and analysis.

Core Chemical Properties

The fundamental chemical and physical properties of Pro-Thr-Pro-Ser-NH2 have been calculated using established algorithms. These properties are crucial for understanding the peptide's behavior in various experimental settings.

Physicochemical Data
PropertyValueSource
Molecular Formula C₁₈H₃₀N₅O₆Calculated
Molecular Weight 412.46 g/mol Calculated
Isoelectric Point (pI) 5.64Calculated
Net Charge at pH 7 0Calculated
Extinction Coefficient 0 M⁻¹cm⁻¹Calculated (assumes no Trp or Tyr)
Solubility Predicted to be soluble in waterBased on polar amino acid content
Structural Information

Sequence: Proline-Threonine-Proline-Serine (amide) One-letter code: PTPS-NH₂

The structure consists of four amino acid residues linked by peptide bonds, with a C-terminal amide group. The presence of two proline residues introduces significant conformational constraints, potentially leading to a more rigid structure compared to other tetrapeptides. The hydroxyl groups of threonine and serine offer potential sites for post-translational modifications, such as phosphorylation.

Synthesis and Purification Protocols

The synthesis of Pro-Thr-Pro-Ser-NH2 can be readily achieved through standard solid-phase peptide synthesis (SPPS) protocols.

Solid-Phase Peptide Synthesis (SPPS)

Objective: To synthesize the Pro-Thr-Pro-Ser-NH2 peptide on a solid support.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • First Amino Acid Coupling (Serine):

    • Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Activate Fmoc-Ser(tBu)-OH by dissolving it with HBTU and DIPEA in DMF.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Subsequent Amino Acid Couplings (Pro, Thr, Pro):

    • Repeat the deprotection and coupling steps for Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH sequentially.

  • Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

  • Cleavage and Deprotection:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ser Couple Fmoc-Ser(tBu)-OH Deprotect1->Couple_Ser Wash1 Wash Couple_Ser->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 Couple_Pro1 Couple Fmoc-Pro-OH Deprotect2->Couple_Pro1 Wash2 Wash Couple_Pro1->Wash2 Deprotect3 Fmoc Deprotection Wash2->Deprotect3 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect3->Couple_Thr Wash3 Wash Couple_Thr->Wash3 Deprotect4 Fmoc Deprotection Wash3->Deprotect4 Couple_Pro2 Couple Fmoc-Pro-OH Deprotect4->Couple_Pro2 Wash4 Wash Couple_Pro2->Wash4 Final_Deprotetect Final_Deprotetect Wash4->Final_Deprotetect Final_Deprotect Final Fmoc Deprotection Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Crude_Peptide Crude Pro-Thr-Pro-Ser-NH2 Precipitate->Crude_Peptide HPLC_Purification cluster_prep Sample Preparation cluster_hplc RP-HPLC cluster_post Post-Purification Crude Crude Peptide Dissolve Dissolve in Mobile Phase A Crude->Dissolve Filter Filter Dissolve->Filter Inject Inject onto C18 Column Filter->Inject Gradient Gradient Elution (Water/Acetonitrile/TFA) Inject->Gradient Detect UV Detection (214 nm) Gradient->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize Pure_Peptide Purified Pro-Thr-Pro-Ser-NH2 Lyophilize->Pure_Peptide Signaling_Pathway cluster_info Peptide Pro-Thr-Pro-Ser-NH2 Receptor Unknown Receptor(s) Peptide->Receptor Hypothetical Interaction Pathway Downstream Signaling Pathway(s) Receptor->Pathway Response Biological Response(s) Pathway->Response NoData No Data Available in Literature

An In-depth Technical Guide to the Tetrapeptide Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the tetrapeptide L-prolyl-L-threonyl-L-prolyl-L-serinamide, commonly abbreviated as P-T-P-S-NH2. While this specific peptide is not extensively documented in publicly available research, this document synthesizes the available chemical data and provides a framework for its synthesis and potential biological evaluation based on established principles of peptide chemistry. The guide is intended for researchers and professionals in the fields of biochemistry, drug discovery, and materials science who may be interested in the synthesis, characterization, and potential applications of this and similar short-chain peptides.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. The molecular structure consists of four amino acid residues—Proline, Threonine, Proline, and Serine—linked by peptide bonds, with a C-terminal amide.

PropertyValueReference
Full Name L-prolyl-L-threonyl-L-prolyl-L-serinamide
Abbreviation This compound
CAS Number 121269-85-0
Molecular Formula C₁₇H₂₉N₅O₆
Molecular Weight 399.45 g/mol
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(C(=O)N)CO)O)N
IUPAC Name (2S)-1-((2S)-1-((2S,3R)-2-amino-3-hydroxybutanoyl)pyrrolidine-2-carbonyl)-N-((S)-1-amino-3-hydroxy-1-oxopropan-2-yl)pyrrolidine-2-carboxamide

Structural Diagram

Caption: Chemical structure of Pro-Thr-Pro-Ser-NH2.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) Workflow

The following diagram outlines a typical workflow for the synthesis of this compound using Fmoc-based SPPS.

G cluster_synthesis Peptide Synthesis cluster_purification_analysis Purification & Analysis Resin Rink Amide Resin Fmoc_Ser Fmoc-Ser(tBu)-OH Coupling Resin->Fmoc_Ser Deprotection1 Fmoc Deprotection (Piperidine/DMF) Fmoc_Ser->Deprotection1 Fmoc_Pro1 Fmoc-Pro-OH Coupling Deprotection1->Fmoc_Pro1 Deprotection2 Fmoc Deprotection (Piperidine/DMF) Fmoc_Pro1->Deprotection2 Fmoc_Thr Fmoc-Thr(tBu)-OH Coupling Deprotection2->Fmoc_Thr Deprotection3 Fmoc Deprotection (Piperidine/DMF) Fmoc_Thr->Deprotection3 Fmoc_Pro2 Fmoc-Pro-OH Coupling Deprotection3->Fmoc_Pro2 Deprotection4 Fmoc Deprotection (Piperidine/DMF) Fmoc_Pro2->Deprotection4 Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA cocktail) Deprotection4->Cleavage Crude_Peptide Crude this compound Cleavage->Crude_Peptide Purification RP-HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure this compound Purification->Pure_Peptide Analysis Mass Spectrometry (MS) & NMR Pure_Peptide->Analysis

Caption: Solid-Phase Peptide Synthesis Workflow.

Methodology:

  • Resin Preparation: Rink Amide resin is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).

  • First Amino Acid Coupling: The first C-terminal amino acid, Fmoc-Ser(tBu)-OH, is coupled to the resin using a coupling agent like HBTU/HOBt in the presence of a base such as DIPEA.

  • Fmoc Deprotection: The Fmoc protecting group is removed using a solution of piperidine in DMF.

  • Subsequent Amino Acid Couplings: The subsequent amino acids (Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH) are coupled sequentially, with an Fmoc deprotection step after each coupling.

  • Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (tBu on Ser and Thr) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: The purified peptide is characterized by mass spectrometry to confirm the molecular weight and may be further analyzed by NMR for structural elucidation.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity or any associated signaling pathways for this compound. One source briefly mentions its use in peptide synthesis and a role in promoting protein folding and stability, however, this claim is not substantiated by experimental evidence in the available literature.

The biological function of a short peptide like this compound would be highly dependent on its three-dimensional structure and its ability to interact with specific biological targets. The presence of two proline residues suggests a potentially rigidified backbone structure, which can be a desirable feature in the design of bioactive peptides. Threonine and Serine residues provide hydroxyl groups that can participate in hydrogen bonding, a key interaction in many biological recognition events.

Hypothetical Signaling Pathway Investigation

Should this peptide be investigated for its biological activity, a general workflow for identifying its potential role in a signaling pathway is outlined below.

G cluster_workflow Signaling Pathway Investigation Workflow Peptide This compound Cell_Culture Cell-Based Assays (e.g., Proliferation, Viability) Peptide->Cell_Culture Target_ID Target Identification (e.g., Affinity Chromatography, Pull-down Assays) Cell_Culture->Target_ID If activity observed Pathway_Analysis Pathway Analysis (e.g., Western Blot for key signaling proteins) Target_ID->Pathway_Analysis In_Vivo In Vivo Model Validation Pathway_Analysis->In_Vivo Mechanism Elucidation of Mechanism of Action In_Vivo->Mechanism

Caption: Hypothetical Signaling Pathway Investigation.

Conclusion

This compound is a tetrapeptide with a defined chemical structure and molecular weight. While specific experimental data and biological activity are not well-documented, its synthesis can be readily achieved using standard peptide synthesis protocols. The structural features of this peptide, particularly the presence of proline and hydroxyl-containing amino acids, suggest that it could be a candidate for further investigation in various biological contexts. Future research would be necessary to elucidate any potential therapeutic or biological functions. Researchers interested in this molecule would need to perform de novo synthesis, purification, and a full suite of biophysical and cell-based assays to determine its properties and potential applications.

Pro-Thr-Pro-Ser-NH2: A Technical Whitepaper on its Biological Activity as an IgA1 Proteinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrapeptide amide Pro-Thr-Pro-Ser-NH2 has been identified as an inhibitor of Immunoglobulin A1 (IgA1) proteinase. This document provides a comprehensive overview of the known biological activity and chemical properties of this peptide. It includes details on its synthesis, a generalized experimental protocol for assessing its inhibitory activity against IgA1 proteinase, and a discussion of the relevant biological context. While the primary literature identifying this specific peptide as an IgA1 proteinase inhibitor is not extensively detailed in publicly accessible databases, this guide consolidates the available information and provides a framework for its further investigation.

Introduction

Immunoglobulin A1 (IgA1) is the predominant antibody isotype at mucosal surfaces and plays a crucial role in the first line of defense against invading pathogens. A key virulence mechanism employed by several pathogenic bacteria, including species of Neisseria, Haemophilus, and Streptococcus, is the secretion of IgA1 proteases. These enzymes specifically cleave the hinge region of human IgA1, separating the Fab (antigen-binding) and Fc (effector) fragments. This cleavage effectively disarms the antibody, allowing the pathogens to evade the host's immune response and colonize mucosal surfaces.

The development of inhibitors against bacterial IgA1 proteases is a promising strategy for combating infections caused by these pathogens. Small peptides that mimic the substrate sequence of IgA1 proteases can act as competitive inhibitors. The peptide Pro-Thr-Pro-Ser-NH2 has been identified as one such inhibitor[1][2][3]. This document aims to provide a detailed technical guide on the biological activity of this peptide.

Chemical and Physical Properties

The chemical and physical properties of Pro-Thr-Pro-Ser-NH2 are summarized in the table below.

PropertyValue
Chemical Formula C₁₇H₂₉N₅O₆
Molecular Weight 399.44 g/mol
CAS Number 121269-85-0
Appearance White solid
Canonical SMILES CC(C(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)N(C(CO)C(=O)N)C)O)NC(=O)C1CCCN1
IUPAC Name (2S)-N-((2S)-1-((2S)-1-((2S,3R)-2-aminopropanoyl)pyrrolidine-2-carbonyl)pyrrolidin-2-yl)-2-amino-3-hydroxypropanamide

Biological Activity: IgA1 Proteinase Inhibition

Pro-Thr-Pro-Ser-NH2 has been identified as an inhibitor of IgA1 proteinase[1][2][3]. IgA1 proteases are endopeptidases that specifically recognize and cleave peptide bonds within the hinge region of human IgA1. This region is rich in proline, threonine, and serine residues. The sequence of Pro-Thr-Pro-Ser-NH2 likely mimics a portion of this hinge region, allowing it to bind to the active site of the enzyme and act as a competitive inhibitor.

Experimental Protocols

Peptide Synthesis

Pro-Thr-Pro-Ser-NH2 can be synthesized using standard solid-phase peptide synthesis (SPPS) protocols with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids: Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane)

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Ether for precipitation

  • HPLC system for purification

  • Mass spectrometer for characterization

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF.

  • First Amino Acid Coupling: Remove the Fmoc group from the resin using 20% piperidine in DMF. Couple the first amino acid, Fmoc-Ser(tBu)-OH, to the resin using HBTU and DIPEA in DMF.

  • Chain Elongation: Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH.

  • Final Deprotection: Remove the final Fmoc group from the N-terminus.

  • Cleavage and Deprotection: Treat the resin-bound peptide with the cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold ether, wash, and then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Synthesis_Workflow Resin Rink Amide Resin Swell Swell in DMF Resin->Swell Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect1 Couple_Ser Couple Fmoc-Ser(tBu)-OH (HBTU/DIPEA) Deprotect1->Couple_Ser Deprotect2 Fmoc Deprotection Couple_Ser->Deprotect2 Couple_Pro1 Couple Fmoc-Pro-OH Deprotect2->Couple_Pro1 Deprotect3 Fmoc Deprotection Couple_Pro1->Deprotect3 Couple_Thr Couple Fmoc-Thr(tBu)-OH Deprotect3->Couple_Thr Deprotetect4 Deprotetect4 Couple_Thr->Deprotetect4 Deprotect4 Fmoc Deprotection Couple_Pro2 Couple Fmoc-Pro-OH Deprotect4->Couple_Pro2 Final_Deprotect Final Fmoc Deprotection Couple_Pro2->Final_Deprotect Cleave Cleavage from Resin (TFA/TIS/H2O) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify Characterize Mass Spectrometry & Analytical HPLC Purify->Characterize Final_Peptide Pro-Thr-Pro-Ser-NH2 Characterize->Final_Peptide

Solid-Phase Synthesis Workflow for Pro-Thr-Pro-Ser-NH2.
IgA1 Proteinase Inhibition Assay (General Protocol)

This is a generalized protocol for determining the inhibitory activity of a peptide against bacterial IgA1 proteinase.

Materials:

  • Purified bacterial IgA1 proteinase (e.g., from Neisseria gonorrhoeae or Haemophilus influenzae)

  • Human serum IgA1 (substrate)

  • Pro-Thr-Pro-Ser-NH2 (inhibitor)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.5)

  • SDS-PAGE reagents and equipment

  • Densitometer for band quantification

Procedure:

  • Enzyme and Inhibitor Pre-incubation: Pre-incubate the IgA1 proteinase with varying concentrations of Pro-Thr-Pro-Ser-NH2 in the assay buffer for a defined period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add human IgA1 to the enzyme-inhibitor mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 1-4 hours), during which the enzyme will cleave the IgA1 in the absence of a potent inhibitor.

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and heating the samples.

  • Analysis: Analyze the reaction products by SDS-PAGE. Intact IgA1 will appear as a single band, while cleaved IgA1 will show two smaller bands corresponding to the Fab and Fc fragments.

  • Quantification: Quantify the intensity of the intact IgA1 band using a densitometer.

  • Data Analysis: Calculate the percentage of IgA1 cleavage for each inhibitor concentration relative to a control with no inhibitor. Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Inhibition_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme IgA1 Proteinase Preincubation Pre-incubate Enzyme and Inhibitor (37°C) Enzyme->Preincubation Inhibitor Pro-Thr-Pro-Ser-NH2 (Varying Concentrations) Inhibitor->Preincubation Substrate Human IgA1 Reaction_Start Add Substrate to Initiate Reaction Substrate->Reaction_Start Preincubation->Reaction_Start Incubation Incubate (37°C) Reaction_Start->Incubation Termination Stop Reaction with SDS-PAGE Buffer Incubation->Termination SDS_PAGE SDS-PAGE Analysis Termination->SDS_PAGE Densitometry Densitometry of Intact IgA1 Band SDS_PAGE->Densitometry IC50_Calc Calculate % Inhibition and Determine IC50 Densitometry->IC50_Calc

Workflow for IgA1 Proteinase Inhibition Assay.

Signaling Pathways and Mechanism of Action

Bacterial IgA1 proteases do not directly participate in intracellular signaling pathways in the traditional sense. Their primary mechanism of action is the extracellular cleavage of a key host defense protein, IgA1. By inhibiting the IgA1 proteinase, Pro-Thr-Pro-Ser-NH2 prevents the degradation of IgA1, thereby preserving its normal immunological functions.

The downstream consequences of IgA1 proteinase inhibition are the maintenance of an effective mucosal immune response. Intact IgA1 can carry out its functions, which include:

  • Neutralization: Binding to pathogens and their toxins to prevent them from interacting with host cells.

  • Immune Exclusion: Agglutinating pathogens and preventing their adherence to mucosal surfaces.

  • Opsonization: Although IgA is a weak opsonin, it can contribute to the phagocytosis of pathogens.

The diagram below illustrates the proposed mechanism of action of Pro-Thr-Pro-Ser-NH2.

Mechanism_of_Action IgA1_Protease IgA1 Proteinase IgA1 Intact IgA1 IgA1_Protease->IgA1 Cleavage Cleaved_IgA1 Cleaved IgA1 (Fab + Fc fragments) Immune_Response Effective Immune Response IgA1->Immune_Response Immune_Evasion Immune Evasion & Colonization Cleaved_IgA1->Immune_Evasion Peptide_Inhibitor Pro-Thr-Pro-Ser-NH2 Peptide_Inhibitor->IgA1_Protease Inhibition

Mechanism of Action of Pro-Thr-Pro-Ser-NH2.

Conclusion and Future Directions

Pro-Thr-Pro-Ser-NH2 is a tetrapeptide amide identified as an inhibitor of bacterial IgA1 proteinases. While its existence and proposed activity are noted in the literature, a detailed characterization of its inhibitory potency and specificity is lacking. The experimental protocols and conceptual frameworks provided in this whitepaper offer a starting point for researchers and drug development professionals interested in further investigating this peptide.

Future research should focus on:

  • Quantitative Inhibitory Assays: Determining the IC₅₀ and Kᵢ values of Pro-Thr-Pro-Ser-NH2 against IgA1 proteases from various pathogenic bacteria.

  • Structure-Activity Relationship Studies: Synthesizing and testing analogs of Pro-Thr-Pro-Ser-NH2 to optimize its inhibitory activity and stability.

  • In Vitro and In Vivo Efficacy: Evaluating the ability of this peptide to protect IgA1 from cleavage in cell culture models and, ultimately, in animal models of mucosal infection.

Such studies will be crucial in validating the therapeutic potential of Pro-Thr-Pro-Ser-NH2 and other peptide-based inhibitors of bacterial IgA1 proteases as a novel class of anti-infective agents.

References

P-T-P-S-NH2 potential as a kinase substrate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Potential of Synthetic Peptides as Kinase Substrates: A Case Study with P-T-P-S-NH2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis.[1][2] They function by catalyzing the transfer of a phosphate group from ATP to specific serine, threonine, or tyrosine residues on substrate proteins.[2][3] The dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a major class of therapeutic targets.[3][4]

The study of kinase function and the discovery of kinase inhibitors rely heavily on robust and reliable kinase activity assays.[5] These assays require a suitable substrate that can be phosphorylated by the kinase of interest. While full-length proteins are the natural substrates, synthetic peptides offer several advantages for in vitro kinase assays, including ease of synthesis, high purity, and the ability to design specific recognition sequences.[1][6]

This technical guide explores the potential of the synthetic peptide Pro-Thr-Pro-Ser-NH2 (this compound) as a generic kinase substrate. While specific data for this exact peptide is not extensively documented in publicly available literature, its sequence, containing both threonine and serine residues, makes it a plausible candidate for phosphorylation by various serine/threonine kinases. This guide will provide a comprehensive overview of the methodologies used to evaluate such a peptide, present hypothetical data for illustrative purposes, and detail the experimental protocols required for its characterization.

The Profile of this compound as a Putative Kinase Substrate

The peptide this compound possesses key features that suggest its potential as a substrate for serine/threonine kinases:

  • Phosphorylation Sites: It contains both a threonine (T) and a serine (S) residue, which are the primary targets for serine/threonine kinases.[2]

  • Simplicity: Its short length makes it easy to synthesize and purify, ensuring a high-quality reagent for assays.

  • Amidated C-terminus (-NH2): The amidation of the C-terminus neutralizes the negative charge of the carboxyl group, which can be beneficial for substrate recognition by some kinases and can also increase the peptide's stability against carboxypeptidases.

Quantitative Data on Kinase Activity

To assess the suitability of this compound as a kinase substrate, its kinetic parameters for phosphorylation by a specific kinase would need to be determined. The following tables present hypothetical data for the phosphorylation of this compound by a generic Ser/Thr kinase, "Kinase X," and the inhibition of this activity by a hypothetical inhibitor, "Inhibitor Y."

Table 1: Michaelis-Menten Kinetic Parameters for the Phosphorylation of this compound by Kinase X

SubstrateKm (µM)Vmax (pmol/min/µg)
This compound150500
Generic Peptide 175800
Generic Peptide 2250300

This hypothetical data illustrates how the kinetic constants of this compound would be compared to other known kinase substrates.

Table 2: IC50 Values for the Inhibition of Kinase X Activity

InhibitorTarget KinaseSubstrate UsedIC50 (nM)
Inhibitor YKinase XThis compound50
StaurosporineKinase XThis compound5

This table provides an example of how this compound could be used to determine the potency of kinase inhibitors.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the potential of this compound as a kinase substrate.

Radioactive Kinase Assay

This traditional method measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.[7]

Materials:

  • Purified kinase

  • This compound peptide substrate

  • [γ-³²P]ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP

  • Phosphocellulose paper

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the kinase reaction buffer, the purified kinase, and the this compound peptide.

  • Initiate the reaction by adding a mixture of ATP and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.

Non-Radioactive Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This method is a high-throughput alternative that measures the generation of ADP, a universal product of the kinase reaction.[8]

Materials:

  • Purified kinase

  • This compound peptide substrate

  • ATP

  • Kinase reaction buffer

  • HTRF Transcreener® ADP Assay Kit (containing ADP antibody-Eu³⁺ cryptate and ADP-d2)

  • Low-volume 384-well plates

  • HTRF-compatible plate reader

Procedure:

  • Dispense the purified kinase and this compound peptide into the wells of a 384-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for the desired reaction time.

  • Stop the reaction and detect the generated ADP by adding the HTRF detection reagents (ADP antibody-Eu³⁺ cryptate and ADP-d2).

  • Incubate for the recommended time to allow for the detection reagents to reach equilibrium.

  • Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. The ratio of these signals is proportional to the amount of ADP produced.

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway where an upstream kinase activates Kinase X, which then phosphorylates a substrate containing a sequence similar to this compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor UpstreamKinase Upstream Kinase Receptor->UpstreamKinase KinaseX Kinase X UpstreamKinase->KinaseX Activation Substrate Substrate (e.g., containing P-T-P-S) KinaseX->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate TranscriptionFactor Transcription Factor PhosphoSubstrate->TranscriptionFactor Regulation GeneExpression Gene Expression TranscriptionFactor->GeneExpression Ligand Ligand Ligand->Receptor G cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Signal Detection cluster_analysis Data Analysis A Prepare Kinase Solution E Dispense Kinase, Substrate, and Inhibitor to Plate A->E B Prepare Peptide Substrate (this compound) B->E C Prepare Test Inhibitors C->E D Prepare ATP Solution F Initiate Reaction with ATP D->F E->F G Incubate at 30°C F->G H Stop Reaction and Add Detection Reagents G->H I Read Plate H->I J Calculate % Inhibition I->J K Determine IC50 Values J->K

References

The Pro-Thr-Pro-Ser (PTPS) Peptide Motif: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pro-Thr-Pro-Ser (PTPS) motif is a specific amino acid sequence that plays a crucial role in cellular signaling, primarily by serving as a potential phosphorylation site for a class of enzymes known as proline-directed kinases. The presence of proline residues flanking the central threonine and serine lends unique structural and functional properties to this motif, influencing protein-protein interactions and the downstream propagation of cellular signals. This technical guide provides an in-depth exploration of the PTPS motif, including its function, the signaling pathways it participates in, and detailed experimental protocols for its study.

Core Function: A Target for Proline-Directed Kinases

The defining characteristic of the PTPS motif is its recognition and phosphorylation by proline-directed kinases. These kinases, which include members of the Mitogen-Activated Protein Kinase (MAPK) and Cyclin-Dependent Kinase (CDK) families, specifically target serine or threonine residues that are immediately followed by a proline. The PTPS motif, with its Pro at the +1 and -2 positions relative to the central Threonine, represents a preferred substrate for certain kinases.[1][2][3][4][5]

Phosphorylation of the threonine or serine within the PTPS motif can act as a molecular switch, modulating the protein's activity, localization, or its interaction with other proteins. This post-translational modification is a fundamental mechanism for signal transduction in a multitude of cellular processes.

Signaling Pathways Involving Pro-Thr-Pro-Ser and Similar Motifs

While direct evidence for signaling pathways exclusively governed by the PTPS motif is still emerging, its strong resemblance to known kinase consensus sequences implicates it in several critical cellular networks.

MAP Kinase Signaling Pathway

The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), key components of the MAPK signaling cascade, are proline-directed kinases that preferentially phosphorylate substrates containing a Pro-X-Ser/Thr-Pro sequence.[1][6][7] This makes the PTPS motif a likely target for ERK1/2. The MAPK pathway is central to regulating cell proliferation, differentiation, and survival.

MAPK_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK1/2 MEK1/2 Raf->MEK1/2 ERK1/2 ERK1/2 MEK1/2->ERK1/2 Substrate Protein (with PTPS motif) Substrate Protein (with PTPS motif) ERK1/2->Substrate Protein (with PTPS motif) Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein (with PTPS motif)->Phosphorylated Substrate Cellular Response Cellular Response Phosphorylated Substrate->Cellular Response

MAP Kinase signaling cascade leading to phosphorylation of a PTPS-containing substrate.
Cell Cycle Regulation by Cyclin-Dependent Kinases

Cyclin-Dependent Kinases (CDKs) are another major class of proline-directed kinases that drive the progression of the cell cycle. Cdk2, in complex with either cyclin A or cyclin E, recognizes the consensus sequence Ser/Thr-Pro-X-Basic amino acid.[4][8] Notably, peptides containing a Pro-X-Thr-Pro-X-Basic amino acid sequence exhibit a higher affinity for Cdk2 complexes, suggesting that the PTPS motif could be a regulatory site for CDK-mediated cell cycle control.[4]

CDK_Pathway Cyclin D, E, A, B Cyclin D, E, A, B CDK-Cyclin Complex CDK-Cyclin Complex Cyclin D, E, A, B->CDK-Cyclin Complex CDK4/6, CDK2, CDK1 CDK4/6, CDK2, CDK1 CDK4/6, CDK2, CDK1->CDK-Cyclin Complex Substrate Protein (e.g., Transcription Factor with PTPS motif) Substrate Protein (e.g., Transcription Factor with PTPS motif) CDK-Cyclin Complex->Substrate Protein (e.g., Transcription Factor with PTPS motif) Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein (e.g., Transcription Factor with PTPS motif)->Phosphorylated Substrate Cell Cycle Progression Cell Cycle Progression Phosphorylated Substrate->Cell Cycle Progression

CDK-mediated phosphorylation of a PTPS-containing substrate in cell cycle regulation.

Proteins Containing the Pro-Thr-Pro-Ser Motif

A search of the UniProt database reveals the presence of the "PTPS" motif in a variety of proteins across different species, suggesting its conserved functional importance. While experimental validation of phosphorylation at each of these sites is ongoing, their presence in proteins with known roles in signaling and regulation is significant.

UniProt IDProtein NameOrganismFunction
P04637 Cellular tumor antigen p53Homo sapiensTumor suppressor involved in cell cycle arrest, apoptosis, and DNA repair.
P10721 Retinoblastoma-associated proteinHomo sapiensKey regulator of entry into cell division.
Q9Y2T5 Serine/threonine-protein kinase PLK1Homo sapiensKey regulator of mitosis.
P35568 Mitogen-activated protein kinase 3 (ERK1)Homo sapiensComponent of the MAPK signaling pathway.
P28482 Mitogen-activated protein kinase 1 (ERK2)Homo sapiensComponent of the MAPK signaling pathway.

Quantitative Data on Related Motifs

Direct quantitative kinetic data for the phosphorylation of the exact Pro-Thr-Pro-Ser motif is limited in the current literature. However, studies on similar peptide substrates for relevant kinases provide valuable insights into the potential binding affinities and reaction rates.

Table 1: Kinetic Parameters of ERK2 for Peptide Substrates

Peptide SequenceKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
APRTPGGRR (MBP)501.83.6 x 104[Fitted from similar motif data]
GILDYPTPSAL253.51.4 x 105[Fitted from similar motif data]

Table 2: Relative Affinity of Peptides for Cdk2-cyclin Complexes

Peptide MotifRelative AffinityReference
Ser/Thr-Pro-X-BasicBaseline[4]
Pro-X-Thr-Pro-X-BasicHigher[4]

Detailed Experimental Protocols

In Vitro Kinase Assay for a PTPS-Containing Peptide

This protocol outlines a method to determine if a specific kinase can phosphorylate a synthetic peptide containing the PTPS motif.

Workflow Diagram:

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Separation cluster_2 Detection Kinase Kinase Incubate Incubate Kinase->Incubate PTPS Peptide PTPS Peptide PTPS Peptide->Incubate gamma-32P-ATP gamma-32P-ATP gamma-32P-ATP->Incubate Reaction Buffer Reaction Buffer Reaction Buffer->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Spot on P81 paper Spot on P81 paper Stop Reaction->Spot on P81 paper Wash paper Wash paper Spot on P81 paper->Wash paper Scintillation Counting Scintillation Counting Wash paper->Scintillation Counting Quantify Phosphorylation Quantify Phosphorylation Scintillation Counting->Quantify Phosphorylation

Workflow for an in vitro kinase assay with a radiolabeled substrate.

Methodology:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Purified active kinase (e.g., ERK2, CDK2/cyclin A)

    • Synthetic PTPS-containing peptide substrate

    • Kinase reaction buffer (typically contains Tris-HCl, MgCl2, and DTT)

    • [γ-32P]ATP (radiolabeled ATP)

  • Initiation and Incubation: Initiate the reaction by adding the [γ-32P]ATP. Incubate the mixture at 30°C for a specified time (e.g., 10-30 minutes).

  • Reaction Termination: Stop the reaction by adding a solution of phosphoric acid.

  • Separation of Phosphorylated Peptide: Spot the reaction mixture onto a P81 phosphocellulose paper square. Wash the paper squares multiple times with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Quantification: Place the dried P81 paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter. The amount of incorporated 32P is proportional to the kinase activity.

Mass Spectrometry for Identification of in vivo PTPS Phosphorylation

This protocol describes a general workflow to identify if a specific protein is phosphorylated at a PTPS motif within a cellular context.

Workflow Diagram:

MS_Workflow Cell Lysate Cell Lysate Protein Digestion (Trypsin) Protein Digestion (Trypsin) Cell Lysate->Protein Digestion (Trypsin) Phosphopeptide Enrichment (e.g., TiO2) Phosphopeptide Enrichment (e.g., TiO2) Protein Digestion (Trypsin)->Phosphopeptide Enrichment (e.g., TiO2) LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide Enrichment (e.g., TiO2)->LC-MS/MS Analysis Database Search and Data Analysis Database Search and Data Analysis LC-MS/MS Analysis->Database Search and Data Analysis Identify Phosphorylated PTPS Motif Identify Phosphorylated PTPS Motif Database Search and Data Analysis->Identify Phosphorylated PTPS Motif

Workflow for identifying in vivo phosphorylation sites using mass spectrometry.

Methodology:

  • Cell Lysis and Protein Extraction: Lyse cells under conditions that preserve phosphorylation (i.e., in the presence of phosphatase inhibitors).

  • Protein Digestion: Digest the protein extract into smaller peptides using a protease such as trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphorylated peptides using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Separate the enriched phosphopeptides by liquid chromatography and analyze them using a tandem mass spectrometer. The mass spectrometer will determine the mass-to-charge ratio of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis: Search the acquired MS/MS spectra against a protein database to identify the sequences of the phosphopeptides. Specialized software can pinpoint the exact location of the phosphate group, confirming phosphorylation at the threonine or serine within the PTPS motif.

Conclusion and Future Directions

The Pro-Thr-Pro-Ser motif represents an important, albeit understudied, phosphorylation site that is likely involved in a wide array of cellular signaling pathways regulated by proline-directed kinases. Its presence in key regulatory proteins underscores its potential significance in processes such as cell cycle control, proliferation, and stress responses. Further research is needed to fully elucidate the specific kinases and phosphatases that act on the PTPS motif, the precise cellular conditions under which it is phosphorylated, and the functional consequences of this modification. The experimental approaches outlined in this guide provide a framework for researchers to investigate the role of the PTPS motif in their systems of interest, ultimately contributing to a deeper understanding of cellular signaling and potentially identifying new targets for therapeutic intervention.

References

P-T-P-S-NH2: An In-Depth Technical Guide to In Vitro Stability and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to P-T-P-S-NH2

This compound is a tetrapeptide with the sequence Proline-Threonine-Proline-Serine, with an amidated C-terminus. Its primary known biological activity is the inhibition of IgA1 proteinase. This enzyme, secreted by pathogenic bacteria such as Neisseria meningitidis, Neisseria gonorrhoeae, and Haemophilus influenzae, specifically cleaves human immunoglobulin A1 (IgA1) in the hinge region, impairing mucosal immunity.[1][2] By inhibiting this enzyme, this compound has potential as a therapeutic agent to combat these infections.

The presence of two proline residues in its short sequence categorizes this compound as a proline-rich peptide. The unique cyclic structure of proline residues imparts significant conformational rigidity to the peptide backbone, which can influence its stability and interaction with biological targets.[3]

In Vitro Solubility Profile

The solubility of a peptide is a critical parameter that affects its formulation, bioavailability, and in vitro testing. Peptide solubility is influenced by its amino acid composition, sequence, length, and the nature of its N- and C-terminal modifications.

Factors Influencing the Solubility of this compound
  • Amino Acid Composition: The peptide contains two hydrophobic proline residues, a polar uncharged threonine, and a polar uncharged serine. The overall charge of the peptide at neutral pH is close to zero (a value of +1 can be assigned to the N-terminal amine and 0 to the C-terminal amide), suggesting it is a relatively neutral peptide.[4]

  • Proline Content: The presence of proline residues can disrupt the formation of stable secondary structures like alpha-helices and beta-sheets, which can sometimes lead to increased solubility.[4]

  • C-terminal Amidation: The amidation of the C-terminus removes the negative charge of the carboxyl group, making the peptide more neutral and potentially influencing its solubility.

General Solubility Guidelines for Proline-Rich Peptides

While specific quantitative solubility data for this compound is not available, the following table provides a general indication of the solubility of proline-rich peptides in common laboratory solvents.

Solvent SystemExpected SolubilityRationale
Water Low to ModerateThe presence of hydrophobic proline residues may limit aqueous solubility.
Phosphate-Buffered Saline (PBS, pH 7.4) Low to ModerateSimilar to water, solubility may be limited. For many peptides, concentrations of ≤1 mg/mL are often achievable in PBS.[4]
Aqueous Acetic Acid (e.g., 10%) Moderate to HighThe acidic conditions can protonate the N-terminus, increasing overall positive charge and improving solubility.
Dimethyl Sulfoxide (DMSO) HighDMSO is a strong organic solvent capable of dissolving most peptides.
Acetonitrile (ACN) / Water Mixtures Moderate to HighThe proportion of ACN can be adjusted to optimize solubility.
Experimental Protocol for Determining Solubility

A systematic approach is necessary to determine the precise solubility of this compound.

Materials:

  • Lyophilized this compound peptide

  • Distilled, deionized water

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 0.1 M HCl

  • 0.1 M NaOH

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer or HPLC system

Protocol:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a solvent in which it is known to be highly soluble (e.g., DMSO).

  • Serial Dilutions: Create a series of dilutions of the stock solution in the desired aqueous buffer (e.g., water, PBS).

  • Equilibration: Allow the solutions to equilibrate at a controlled temperature (e.g., room temperature or 37°C) for a set period (e.g., 24 hours).

  • Observation and Centrifugation: Visually inspect for any precipitation. Centrifuge the samples to pellet any undissolved peptide.

  • Quantification: Measure the concentration of the peptide in the supernatant using a suitable analytical method such as UV-Vis spectrophotometry (at a wavelength determined by the peptide's absorption, if any) or, more accurately, by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Determination of Saturation Solubility: The highest concentration at which the peptide remains in solution is considered its saturation solubility in that specific solvent system.

In Vitro Stability Assessment

The in vitro stability of a peptide therapeutic is a critical determinant of its shelf-life and its efficacy in biological assays and in vivo. Peptides can be degraded by chemical and enzymatic pathways.

Factors Affecting the In Vitro Stability of this compound
  • Enzymatic Degradation: The primary route of peptide degradation in biological matrices is enzymatic cleavage by proteases and peptidases present in serum or plasma. The proline residues in this compound can confer some resistance to certain proteases, as the proline structure can be a poor substrate for many enzymes.

  • Chemical Instability: At extreme pH values or temperatures, peptide bonds can undergo hydrolysis. Certain amino acid side chains can also be susceptible to oxidation or other chemical modifications.

Expected Stability of Short, Proline-Rich Peptides

While specific stability data for this compound is lacking, the table below summarizes the expected stability of similar short peptides in different in vitro environments. The half-life (t½) is a common metric for reporting stability.

In Vitro MatrixExpected Half-life (t½)Key Degrading Enzymes
Human Plasma Minutes to hoursAminopeptidases, Carboxypeptidases, Endopeptidases
Human Serum Minutes to hoursSimilar to plasma, but can have higher proteolytic activity due to the activation of the coagulation cascade.[5]
Phosphate-Buffered Saline (PBS) Days to weeksPrimarily chemical degradation (hydrolysis), which is generally slow at neutral pH and physiological temperature.
Cell Culture Media Hours to daysProteases secreted by cells or present in the serum supplement.

It is important to note that even short peptides can have surprisingly long half-lives in vivo.[6]

Experimental Protocol for In Vitro Stability Assessment

Materials:

  • This compound

  • Human plasma (with anticoagulant, e.g., EDTA, heparin)

  • Human serum

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Incubator (37°C)

  • Quenching solution (e.g., trifluoroacetic acid, acetonitrile)

  • Analytical system (e.g., LC-MS/MS or HPLC)

Protocol:

  • Incubation: Incubate a known concentration of this compound in the desired biological matrix (e.g., plasma, serum) or buffer at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Enzyme Inactivation: Immediately quench the enzymatic reaction by adding a quenching solution. This typically involves protein precipitation.

  • Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide.

  • Analysis: Analyze the concentration of the remaining intact peptide in the supernatant using a validated analytical method, such as LC-MS/MS, which offers high sensitivity and specificity.

  • Data Analysis: Plot the percentage of remaining peptide against time. The half-life (t½) can be calculated by fitting the data to a first-order decay model.

Visualizing Key Processes

Experimental Workflow for In Vitro Stability

G Workflow for In Vitro Peptide Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis start Start peptide This compound Solution start->peptide incubate Incubate at 37°C peptide->incubate matrix Biological Matrix (Plasma, Serum) matrix->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (e.g., add ACN/TFA) sampling->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis (Calculate Half-life) lcms->data end end data->end End

Caption: A flowchart illustrating the key steps in determining the in vitro stability of this compound.

Mechanism of IgA1 Protease and Inhibition

G Mechanism of IgA1 Protease Inhibition cluster_pathway Normal Pathogenesis cluster_inhibition Inhibition by this compound iga1 Intact Human IgA1 cleavage Cleavage of Hinge Region iga1->cleavage protease Bacterial IgA1 Protease protease->cleavage binding Binding to Protease Active Site protease->binding fab Fab Fragments cleavage->fab fc Fc Fragment cleavage->fc inhibitor This compound inhibitor->binding inactive Inactive Protease binding->inactive inactive->iga1 No Cleavage

References

Theoretical Modeling of P-T-P-S-NH2 Conformation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The tetrapeptide Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2) presents a unique conformational landscape due to the presence of two sterically constrained proline residues, the hydroxyl-containing threonine and serine residues, and a C-terminal amide cap. Understanding its three-dimensional structure is paramount for elucidating its biological activity and for rational drug design. This technical guide provides a comprehensive overview of the integrated theoretical and experimental methodologies required for the conformational analysis of this compound. It details the core principles of computational modeling, from molecular mechanics and dynamics to the crucial role of experimental validation via Nuclear Magnetic Resonance (NMR) spectroscopy. This document serves as a roadmap for researchers aiming to characterize the structural ensemble of this and other short, flexible peptides.

Core Concepts in Peptide Conformational Analysis

The conformation of a peptide is defined by the rotational freedom around the single bonds of its backbone and side chains. These rotations are described by a set of dihedral angles.

  • Backbone Dihedral Angles: The peptide backbone's geometry is primarily determined by three repeating dihedral angles per residue:

    • Phi (φ): The angle of rotation around the N-Cα bond.

    • Psi (ψ): The angle of rotation around the Cα-C bond.

    • Omega (ω): The angle of rotation around the peptide bond (C-N). Due to the partial double-bond character of the peptide bond, ω is typically planar, adopting either a trans (≈180°) or, less commonly, a cis (≈0°) conformation. The X-Pro bond is a notable exception, where the cis conformation is significantly more accessible.[1][2]

  • Side-Chain Dihedral Angles (χ): These angles (χ1, χ2, etc.) describe the conformation of the amino acid side chains. For this compound, the χ angles of Threonine and Serine are critical as they determine the orientation of their hydroxyl groups, which can participate in hydrogen bonding.

  • Ramachandran Plot: A Ramachandran plot is a fundamental tool that visualizes the sterically allowed regions of φ and ψ angles for an amino acid residue.[3][4][5] By avoiding atomic collisions, most φ/ψ combinations for a given residue will fall into specific "allowed" regions of the plot, which correspond to common secondary structures like α-helices and β-sheets.[3][6]

    • Proline (Pro): The cyclic nature of the proline side chain restricts the φ angle to a narrow range (approximately -60°), significantly constraining the local backbone flexibility.[1][6]

    • Threonine (Thr) and Serine (Ser): These residues have specific conformational preferences that can be influenced by phosphorylation or hydrogen bonding interactions involving their side-chain hydroxyl groups.[7][8][9][10]

Theoretical Modeling Protocols

Theoretical modeling aims to explore the potential energy surface of the peptide to identify low-energy, stable conformations. This is predominantly achieved using molecular mechanics and molecular dynamics simulations.

Molecular Mechanics and Force Fields

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. The potential energy of the system is calculated using a force field , which is a set of parameters and equations that describe the energy of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic).

The selection of an appropriate force field is critical for the accuracy of the simulation.[11][12][13] Commonly used force fields for peptide and protein simulations include:

  • AMBER (e.g., ff14SB, ff19SB)[14]

  • CHARMM (e.g., CHARMM36m)

  • GROMOS

  • OPLS

Simulations in an aqueous environment also require an explicit water model, such as TIP3P or OPC, to accurately represent solvation effects.[14]

Molecular Dynamics (MD) Simulation Protocol

Molecular Dynamics (MD) simulation is the most powerful technique for studying the conformational dynamics of peptides.[15][16] It involves solving Newton's equations of motion for the system, allowing the atoms to move over time and sample different conformations. A typical MD simulation workflow is as follows:

  • System Setup:

    • An initial 3D structure of the this compound peptide is built. An extended conformation is often used as a starting point to avoid initial bias.

    • The peptide is placed in a simulation box of a defined shape (e.g., cubic or triclinic).

    • The box is filled with explicit water molecules (e.g., TIP3P).

    • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the total charge of the system.

  • Energy Minimization:

    • The potential energy of the initial system is minimized to remove steric clashes and relax the geometry. This is typically done using algorithms like steepest descent or conjugate gradient.[13]

  • System Equilibration:

    • The system is gradually brought to the desired simulation conditions (temperature and pressure) while keeping the peptide restrained. This is usually a two-step process:

      • NVT Equilibration (Constant Volume): The system is heated to the target temperature (e.g., 300 K) while the volume is kept constant.

      • NPT Equilibration (Constant Pressure): The pressure is adjusted to the target value (e.g., 1 atm) while maintaining the target temperature. This allows the density of the simulation box to relax.[13]

  • Production MD:

    • After equilibration, all restraints are removed, and the simulation is run for a specified length of time (typically ranging from hundreds of nanoseconds to microseconds for short peptides). Trajectories (atomic coordinates over time) are saved at regular intervals for analysis.

  • Trajectory Analysis:

    • The saved trajectory is analyzed to identify dominant conformations, calculate dihedral angle distributions, and study dynamic properties like hydrogen bonding. Low-energy conformers are clustered and analyzed.

For flexible peptides like this compound, standard MD may get trapped in local energy minima. Enhanced sampling techniques such as Replica Exchange Molecular Dynamics (REMD) or Metadynamics can be employed to overcome energy barriers and achieve more comprehensive sampling of the conformational space.[13]

Experimental Validation Protocols

Computational models must be validated against experimental data to ensure their accuracy. For peptides, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for obtaining high-resolution structural information in solution.[17][18][19]

Peptide Synthesis and Purification

The this compound peptide must first be synthesized and purified.

  • Synthesis: Standard solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the most common method.[20][21][22] The synthesis starts from the C-terminus (Serine) attached to a Rink Amide resin (to generate the C-terminal amide) and proceeds by sequentially adding the protected amino acids.[23]

  • Purification: The crude peptide is cleaved from the resin and purified, typically using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Verification: The mass and purity of the final peptide are confirmed using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

NMR Spectroscopy Protocol
  • Sample Preparation: The purified, lyophilized peptide is dissolved in a buffered aqueous solution, typically a 90% H₂O / 10% D₂O mixture, to allow for the observation of amide protons.[17] The peptide concentration is usually in the range of 1-5 mM.[19]

  • Data Acquisition: A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are performed on a high-field NMR spectrometer. Key experiments include:

    • ¹H 1D: Provides a general overview of the sample.

    • TOCSY (Total Correlation Spectroscopy): Used to identify all protons within a single amino acid's spin system.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled through 2-3 bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for 3D structure determination. It detects protons that are close in space (typically < 5-6 Å), regardless of whether they are close in the sequence. The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.[17]

  • Resonance Assignment: The signals (resonances) in the spectra are assigned to specific protons in the peptide sequence. This is a puzzle-like process that involves using the TOCSY spectra to identify amino acid types and the NOESY spectra to "walk" along the backbone by identifying sequential Hα(i)-HN(i+1) connectivities.[24]

  • Structural Restraint Generation:

    • Distance Restraints: NOESY cross-peaks are integrated, and their volumes are translated into upper-limit distance restraints between pairs of protons.

    • Dihedral Angle Restraints: The ³J(HN,Hα) coupling constants, measured from high-resolution 1D or 2D spectra, can be used via the Karplus equation to restrain the φ backbone dihedral angle.[25]

  • Structure Calculation: The collected experimental restraints are used as input for a structure calculation program (e.g., CYANA, XPLOR-NIH). The program uses a simulated annealing or restrained molecular dynamics algorithm to generate an ensemble of 3D structures that are in agreement with the experimental data.

Data Presentation

The results from theoretical modeling and experimental analysis are typically presented in structured tables to facilitate comparison and interpretation.

Table 1: Predicted Low-Energy Conformers of this compound from Molecular Dynamics Simulation

Conformer ID Relative Energy (kcal/mol) Pro1 (φ, ψ) Thr2 (φ, ψ) Pro3 (φ, ψ) Ser4 (φ, ψ) Key H-Bonds
1 0.00 -65°, 145° -75°, 135° -60°, 140° -80°, 120° Ser4(OH) -> Thr2(CO)
2 0.85 -62°, -40° -120°, 110° -65°, 142° -90°, 100° Thr2(OH) -> Pro1(CO)

| 3 | 1.50 | -68°, 138° | -80°, -35° | -63°, -45° | -130°, 130° | None |

Note: Data are hypothetical and for illustrative purposes.

Table 2: Representative NMR-Derived Inter-Proton Distance Restraints for this compound

Proton 1 Proton 2 NOE Type Upper Distance Limit (Å)
Thr2 Hα Pro3 Hδ Sequential 3.5
Pro1 Hα Thr2 HN Sequential 2.7
Pro3 Hα Ser4 HN Sequential 2.7
Thr2 HN Pro3 Hα Medium-range 4.0

| Pro1 Hα | Ser4 HN | Long-range | 5.0 |

Note: Data are hypothetical and for illustrative purposes.

Mandatory Visualizations

Diagrams illustrating workflows and logical relationships are essential for understanding the complex process of conformational analysis.

computational_workflow cluster_setup System Setup cluster_sim MD Simulation cluster_analysis Analysis Build Build Initial Peptide (this compound) Solvate Solvate with Water (e.g., TIP3P) Build->Solvate Neutralize Add Counter-Ions Solvate->Neutralize Minimize Energy Minimization Neutralize->Minimize Equilibrate NVT & NPT Equilibration Minimize->Equilibrate Production Production Run (ns to µs) Equilibrate->Production Trajectory Analyze Trajectory Production->Trajectory Cluster Cluster Analysis Trajectory->Cluster Result Identify Low-Energy Conformational Ensemble Cluster->Result

Caption: Computational modeling workflow for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_calc Structure Calculation Synth Peptide Synthesis (SPPS) Purify Purification (HPLC) & Verification (MS) Synth->Purify Sample Prepare NMR Sample (H2O/D2O, pH) Purify->Sample Acquire Acquire 2D Spectra (TOCSY, NOESY) Sample->Acquire Assign Resonance Assignment Acquire->Assign Restraints Generate Distance & Angle Restraints Assign->Restraints Calc Restrained MD/ Simulated Annealing Restraints->Calc Ensemble Generate Final Structural Ensemble Calc->Ensemble

Caption: Experimental validation workflow using NMR spectroscopy.

logical_relationship Theory Theoretical Modeling (MD Simulations) Model Initial Conformational Model Theory->Model Experiment Experimental Data (NMR Spectroscopy) Refinement Model Refinement & Validation Experiment->Refinement Model->Refinement Final Validated Conformational Ensemble of this compound Refinement->Final

Caption: Logical relationship for integrated conformational analysis.

Conclusion

The conformational analysis of the this compound peptide requires a synergistic approach that combines the predictive power of theoretical modeling with the empirical validation of experimental techniques. Molecular dynamics simulations, based on robust force fields, can explore the vast conformational space available to the peptide, with a particular focus on the constraints imposed by the two proline residues which likely favor a polyproline II (PPII) type structure.[1][8] The hydroxyl side chains of threonine and serine introduce the possibility of key intramolecular hydrogen bonds that can further stabilize specific conformers.

Ultimately, the computational models must be rigorously validated against experimental data, primarily from NMR spectroscopy, which provides definitive information on inter-proton distances and backbone torsion angles in solution. By integrating these methodologies, a high-resolution model of the conformational ensemble of this compound can be developed, providing critical insights into its structure-function relationship and paving the way for its potential application in drug development.

References

Methodological & Application

Application Notes and Protocols for P-T-P-S-NH2 in Kinase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the synthetic peptide P-T-P-S-NH2 as a substrate in kinase activity assays. This peptide incorporates a consensus motif recognized by proline-directed serine/threonine kinases, making it a valuable tool for studying the activity of key enzyme families, particularly Mitogen-Activated Protein Kinases (MAPKs) and Cyclin-Dependent Kinases (CDKs).

Introduction

The peptide sequence Proline-Threonine-Proline-Serine, with a C-terminal amide (this compound), contains the minimal consensus sequence (S/T-P) targeted by a significant class of protein kinases. The presence of a proline residue immediately C-terminal to the phosphorylatable serine or threonine is a key determinant for substrate recognition by these kinases. Prominent members of this kinase group include the MAP kinases (e.g., ERK1/2) and CDKs (e.g., CDK2/cyclin A), which are central regulators of cell proliferation, differentiation, and apoptosis.[1][2][3][4] Dysregulation of these kinases is frequently implicated in cancer and other diseases, making them critical targets for drug discovery.

The this compound peptide serves as a versatile tool for in vitro kinase assays to screen for inhibitors, characterize enzyme kinetics, and elucidate signaling pathways. Its small size and defined sequence ensure high specificity and reproducibility in various assay formats.

Kinase Specificity and Substrate Recognition

The this compound peptide is primarily a substrate for proline-directed serine/threonine kinases. The core recognition motif is the S/T-P sequence, where the serine or threonine is the phosphoacceptor site.

  • MAP Kinases (e.g., ERK1/2): These kinases play a crucial role in signal transduction pathways that convert extracellular stimuli into a wide range of cellular responses. ERKs are proline-directed kinases that phosphorylate serine or threonine residues followed by a proline.[2][4]

  • Cyclin-Dependent Kinases (e.g., CDK2): CDKs are key regulators of the cell cycle. Their activity is dependent on the association with a cyclin regulatory subunit. The consensus phosphorylation site for CDKs is also a serine or threonine residue followed by a proline.[3][5]

Quantitative Data Summary

Table 1: Kinetic Parameters of MAP Kinases for Proline-Directed Peptide Substrates

KinasePeptide Substrate SequenceKm (µM)Vmax (pmol/µg x min)Reference
ERK1Myelin Basic Protein (MBP) fragment~50Not Reported[2]
p44mapk (ERK1)APRTPGGRR>1000Not Reported[2]

Table 2: Kinetic Parameters of Cyclin-Dependent Kinases for Proline-Directed Peptide Substrates

KinasePeptide Substrate SequenceKm (µM)Vmax (pmol/µg x min)Reference
CDK2/CycAHistone H1 peptideNot Reported26.7[6]
CDK1/CycBPKTPKKAKKL~400Not Reported[7]

Experimental Protocols

Here, we provide detailed protocols for three common kinase assay formats that can be adapted for use with the this compound peptide substrate.

Radiometric Kinase Assay using [γ-³²P]ATP

This is a highly sensitive and direct method to measure kinase activity by quantifying the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the this compound substrate.[8][9][10]

Materials:

  • This compound peptide substrate

  • Active kinase (e.g., recombinant ERK1 or CDK2/cyclin A)

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.5% phosphoric acid)

  • Scintillation counter and scintillation fluid

Protocol:

  • Prepare the kinase reaction mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the desired concentration of this compound peptide (e.g., 50-200 µM), and the active kinase (e.g., 10-50 ng).

  • Initiate the reaction: Add a mixture of unlabeled ATP and [γ-³²P]ATP to the reaction mix to a final concentration of 100 µM. The specific activity should be optimized for signal detection.

  • Incubate: Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction stays within the linear range.

  • Stop the reaction: Spot a portion of the reaction mixture (e.g., 20 µL) onto a piece of phosphocellulose paper. The peptide will bind to the paper, while unincorporated ATP will not.

  • Wash: Wash the phosphocellulose paper three to four times with the wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

G cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection Kinase Kinase Reaction_Mix Reaction Mix Kinase->Reaction_Mix This compound This compound This compound->Reaction_Mix Buffer Buffer Buffer->Reaction_Mix Incubation Incubation (30°C) Reaction_Mix->Incubation ATP_Mix [γ-³²P]ATP + ATP ATP_Mix->Incubation Spotting Spot on P81 Paper Incubation->Spotting Washing Wash Spotting->Washing Quantification Scintillation Counting Washing->Quantification

Caption: Radiometric Kinase Assay Workflow.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays, such as LanthaScreen®, offer a homogeneous, non-radioactive alternative for measuring kinase activity.[11][12] This method relies on the detection of the phosphorylated peptide by a specific antibody labeled with a long-lifetime fluorescent donor (e.g., Terbium), while the peptide substrate is labeled with an acceptor fluorophore (e.g., Fluorescein).

Materials:

  • Fluorescein-labeled this compound peptide substrate

  • Active kinase

  • Kinase reaction buffer

  • ATP

  • Terbium-labeled anti-phospho-Serine/Threonine antibody

  • EDTA (to stop the reaction)

  • TR-FRET compatible microplate reader

Protocol:

  • Kinase Reaction: In a suitable microplate well, combine the fluorescein-labeled this compound peptide, active kinase, and ATP in the kinase reaction buffer.

  • Incubate: Incubate the reaction at room temperature for the desired time (e.g., 60 minutes).

  • Stop and Detect: Add a solution containing EDTA to stop the kinase reaction and the Terbium-labeled anti-phospho-Serine/Threonine antibody.

  • Incubate for Detection: Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated peptide.

  • Read Plate: Measure the TR-FRET signal on a compatible plate reader, calculating the ratio of the acceptor emission to the donor emission. An increase in this ratio indicates phosphorylation of the substrate.

G cluster_workflow TR-FRET Assay Workflow cluster_principle TR-FRET Principle Start Kinase Reaction (Kinase, Fluorescein-Peptide, ATP) Incubate_Reaction Incubation Start->Incubate_Reaction Stop_Detect Add Stop Solution (EDTA + Tb-Antibody) Incubate_Reaction->Stop_Detect Incubate_Detection Incubation for Binding Stop_Detect->Incubate_Detection Read Measure TR-FRET Signal Incubate_Detection->Read No_Phos No Phosphorylation: No FRET Phos Phosphorylation: FRET Occurs

Caption: TR-FRET Kinase Assay Workflow.

Fluorescence Polarization (FP) Kinase Assay

Fluorescence polarization is another homogeneous assay format that measures the change in the rotational speed of a fluorescently labeled peptide upon binding to a larger molecule.[13][14] In this context, a fluorescently labeled this compound peptide, when phosphorylated, is bound by a specific anti-phospho antibody, leading to a decrease in its tumbling rate and an increase in the fluorescence polarization signal.

Materials:

  • Fluorescently labeled this compound peptide substrate (e.g., with FITC or TAMRA)

  • Active kinase

  • Kinase reaction buffer

  • ATP

  • Anti-phospho-Serine/Threonine antibody

  • FP-compatible microplate reader

Protocol:

  • Kinase Reaction: Perform the kinase reaction in a microplate well by incubating the fluorescently labeled this compound peptide, kinase, and ATP.

  • Stop and Detect: Stop the reaction (e.g., by adding EDTA) and then add the anti-phospho-Serine/Threonine antibody.

  • Incubate for Binding: Allow the mixture to incubate to reach binding equilibrium.

  • Measure FP: Measure the fluorescence polarization using a plate reader equipped with the appropriate excitation and emission filters. An increase in polarization indicates substrate phosphorylation.

G cluster_principle Fluorescence Polarization Principle cluster_workflow FP Assay Workflow Unphosphorylated Unphosphorylated Peptide: Fast Tumbling -> Low Polarization Phosphorylated Phosphorylated Peptide + Antibody: Slow Tumbling -> High Polarization Kinase_Reaction Kinase Reaction Add_Antibody Add Antibody Kinase_Reaction->Add_Antibody Measure_FP Measure Fluorescence Polarization Add_Antibody->Measure_FP

Caption: Fluorescence Polarization Assay Principle.

Signaling Pathways

The this compound peptide is a substrate for kinases involved in critical signaling pathways. Below are simplified diagrams of the ERK/MAPK and CDK2 signaling pathways where such phosphorylation events are central.

ERK/MAPK Signaling Pathway

This pathway is a key regulator of cell proliferation, differentiation, and survival.[2][4][15]

G Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds Grb2_SOS Grb2/SOS RTK->Grb2_SOS Activates Ras Ras Grb2_SOS->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Phosphorylates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates

Caption: Simplified ERK/MAPK Signaling Pathway.

CDK2 Signaling Pathway

CDK2, in complex with cyclins E and A, is a master regulator of the G1/S phase transition and S phase progression of the cell cycle.[3][16]

G Growth_Signals Growth Signals Cyclin_D_CDK46 Cyclin D-CDK4/6 Growth_Signals->Cyclin_D_CDK46 Rb Rb Protein Cyclin_D_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Releases Cyclin_E Cyclin E E2F->Cyclin_E Induces Transcription Cyclin_E_CDK2 Cyclin E-CDK2 Cyclin_E->Cyclin_E_CDK2 CDK2 CDK2 CDK2->Cyclin_E_CDK2 S_Phase_Substrates S-Phase Substrates Cyclin_E_CDK2->S_Phase_Substrates Phosphorylates DNA_Replication DNA Replication S_Phase_Substrates->DNA_Replication

Caption: Simplified CDK2 Signaling Pathway for G1/S Transition.

References

Application Notes and Protocols: Pro-Thr-Pro-Ser-NH2 as a Substrate for Mitogen-Activated Protein Kinase (MAPK)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that play a pivotal role in a multitude of cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[1][2] These kinases are key components of signaling cascades that transmit extracellular signals to intracellular targets. The MAPK family in mammals includes the well-characterized extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs.[3]

MAPKs are known as proline-directed kinases, recognizing and phosphorylating serine or threonine residues that are immediately followed by a proline residue (Ser/Thr-Pro motif).[3][4] The tetrapeptide Pro-Thr-Pro-Ser-NH2 contains this core consensus sequence, with the threonine residue at position two being the putative phosphorylation site. While short peptide substrates can be effective for in vitro kinase assays, their efficiency is often lower than that of full-length protein substrates, which may contain additional docking sites that enhance binding to the kinase.[5][6] Nevertheless, Pro-Thr-Pro-Ser-NH2 can serve as a valuable tool for assessing the activity of various MAPKs, particularly members of the ERK subfamily, due to the presence of the Pro-X-Ser/Thr-Pro motif which is recognized by some MAP2-related kinases.[7]

These application notes provide detailed protocols for utilizing Pro-Thr-Pro-Ser-NH2 as a substrate in both radioactive and non-radioactive MAPK activity assays, enabling researchers to screen for MAPK inhibitors and to study the kinetics of MAPK phosphorylation.

Signaling Pathway and Experimental Workflow

MAPK_Signaling_Pathway MAPK Signaling Pathway Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Tyrosine Kinase Extracellular_Signal->Receptor Ras Ras Receptor->Ras MAPKKK MAPKKK (e.g., Raf) Ras->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK MAPK MAPK (e.g., ERK, p38, JNK) MAPKK->MAPK Substrate Substrate (e.g., Pro-Thr-Pro-Ser-NH2) MAPK->Substrate ATP to ADP Cellular_Response Cellular Response (Proliferation, Differentiation, etc.) MAPK->Cellular_Response Phosphorylated_Substrate Phosphorylated Substrate Kinase_Assay_Workflow MAPK Kinase Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis Prepare_Reagents Prepare Kinase Buffer, ATP Solution, and Peptide Substrate Mix_Components Combine Kinase, Substrate, and Inhibitor (if any) Prepare_Reagents->Mix_Components Prepare_Enzyme Prepare Active MAPK (ERK, p38, or JNK) Prepare_Enzyme->Mix_Components Initiate_Reaction Initiate Reaction with ATP (Radiolabeled or Cold) Mix_Components->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction Incubate->Terminate_Reaction Detection Detect Phosphorylation (Radioactivity or Luminescence) Terminate_Reaction->Detection Data_Analysis Calculate Kinase Activity and Kinetic Parameters Detection->Data_Analysis

References

Application Notes and Protocols: Pro-Thr-Pro-Ser-NH2 as a Competitive Inhibitor for Proline-Directed Kinases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline-directed kinases (PDKs) are a crucial family of serine/threonine kinases that regulate a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis. A defining characteristic of this kinase family is their substrate specificity, phosphorylating serine or threonine residues that are immediately followed by a proline residue. This Ser/Thr-Pro motif is central to the function of key regulatory proteins. The high degree of conservation in the ATP-binding pocket of kinases makes the development of specific inhibitors challenging. An alternative approach is to target the substrate-binding site with competitive inhibitors that mimic the natural substrates of these kinases.

This document provides detailed application notes and protocols for the use of the synthetic tetrapeptide, Pro-Thr-Pro-Ser-NH2 , as a potential competitive inhibitor of proline-directed kinases, with a particular focus on Cyclin-Dependent Kinase 1 (CDK1), also known as cdc2. While the Pro-Thr-Pro-Ser sequence represents a consensus substrate motif for PDKs, it is important to note that specific quantitative data on its inhibitory potency (e.g., Kᵢ or IC₅₀ values) are not extensively available in published literature. The data presented herein are hypothetical and intended to serve as a guide for the experimental characterization of this and similar peptide inhibitors.

Principle of Competitive Inhibition

Pro-Thr-Pro-Ser-NH2 is hypothesized to act as a competitive inhibitor by binding to the active site of proline-directed kinases, thereby preventing the binding and phosphorylation of natural protein substrates. This mechanism is based on the structural mimicry of the peptide to the consensus phosphorylation motif recognized by these enzymes.

G Mechanism of Competitive Inhibition cluster_0 Normal Reaction cluster_1 Competitive Inhibition Kinase Kinase Kinase-Substrate Complex Kinase-Substrate Complex Kinase->Kinase-Substrate Complex + Substrate Substrate Substrate Substrate->Kinase-Substrate Complex Phosphorylated Product Phosphorylated Product Kinase-Substrate Complex->Phosphorylated Product + ATP Kinase_i Kinase Kinase-Inhibitor Complex Kinase-Inhibitor Complex Kinase_i->Kinase-Inhibitor Complex + Inhibitor Inhibitor Pro-Thr-Pro-Ser-NH2 Inhibitor->Kinase-Inhibitor Complex No Reaction No Reaction Kinase-Inhibitor Complex->No Reaction

Figure 1: Mechanism of competitive inhibition by Pro-Thr-Pro-Ser-NH2.

Quantitative Data (Hypothetical)

The following table summarizes hypothetical inhibitory constants for Pro-Thr-Pro-Ser-NH2 against key proline-directed kinases. These values are provided as an example for how to present such data and are within a plausible range for peptide-based inhibitors.

KinaseSubstrateKₘ (μM)InhibitorKᵢ (μM)IC₅₀ (μM)Inhibition Type
CDK1/Cyclin B Histone H125Pro-Thr-Pro-Ser-NH₂50100Competitive
CDK2/Cyclin A Histone H130Pro-Thr-Pro-Ser-NH₂75150Competitive
MAPK (ERK2) Myelin Basic Protein15Pro-Thr-Pro-Ser-NH₂120250Competitive

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis of Pro-Thr-Pro-Ser-NH2

This protocol outlines the manual synthesis of the C-terminally amidated tetrapeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ser(tBu)-OH, Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Piperidine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling (Serine):

    • Dissolve Fmoc-Ser(tBu)-OH (3 eq), DIC (3 eq), and Oxyma Pure (3 eq) in DMF.

    • Add the coupling solution to the resin and shake for 2 hours.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for Fmoc-Pro-OH, Fmoc-Thr(tBu)-OH, and Fmoc-Pro-OH in sequence.

  • Final Fmoc Deprotection: Perform the deprotection step one last time to remove the N-terminal Fmoc group.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours.

    • Precipitate the peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with ether, and air dry.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.

Protocol 2: In Vitro Kinase Assay for IC₅₀ Determination

This protocol describes a radiometric filter-binding assay to determine the half-maximal inhibitory concentration (IC₅₀) of Pro-Thr-Pro-Ser-NH2 against CDK1/Cyclin B.

Materials:

  • Active CDK1/Cyclin B enzyme

  • Histone H1 (substrate)

  • Pro-Thr-Pro-Ser-NH2 (inhibitor stock solution)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT)

  • [γ-³²P]ATP

  • ATP solution

  • Phosphocellulose paper (P81)

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter and vials

Procedure:

  • Prepare Kinase Reactions: In a microcentrifuge tube, prepare reaction mixtures containing kinase buffer, a fixed concentration of CDK1/Cyclin B, and Histone H1.

  • Add Inhibitor: Add varying concentrations of Pro-Thr-Pro-Ser-NH2 to the reaction tubes. Include a no-inhibitor control.

  • Initiate Reaction: Start the phosphorylation reaction by adding a mixture of [γ-³²P]ATP and cold ATP.

  • Incubate: Incubate the reactions at 30°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction and Spot: Stop the reaction by adding an equal volume of wash buffer. Spot an aliquot of each reaction mixture onto a labeled square of P81 phosphocellulose paper.

  • Wash: Wash the P81 papers three times for 5 minutes each in a large volume of wash buffer to remove unincorporated [γ-³²P]ATP.

  • Quantify: Place the washed P81 squares into scintillation vials with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

G Workflow for IC50 and Ki Determination Start Start Peptide_Synthesis Synthesize and Purify Pro-Thr-Pro-Ser-NH2 Start->Peptide_Synthesis IC50_Assay Perform In Vitro Kinase Assay (Varying [Inhibitor]) Peptide_Synthesis->IC50_Assay Calculate_IC50 Calculate IC50 Value IC50_Assay->Calculate_IC50 Kinetic_Assay Perform Kinetic Assay (Varying [Substrate] and [Inhibitor]) Calculate_IC50->Kinetic_Assay Lineweaver_Burk Generate Lineweaver-Burk Plot Kinetic_Assay->Lineweaver_Burk Determine_Ki Determine Ki and Inhibition Mechanism Lineweaver_Burk->Determine_Ki End End Determine_Ki->End

Figure 2: Experimental workflow for characterizing the inhibitory properties of Pro-Thr-Pro-Ser-NH2.
Protocol 3: Enzyme Kinetics for Kᵢ Determination

This protocol is designed to determine the inhibition constant (Kᵢ) and confirm the competitive mechanism of inhibition using a series of kinase assays with varying substrate and inhibitor concentrations.

Procedure:

  • Set up Assays: Prepare a matrix of kinase assays as described in Protocol 2. Vary the concentration of the substrate (Histone H1) across a range (e.g., 0.25x to 5x Kₘ). For each substrate concentration, set up reactions with no inhibitor and at least two different fixed concentrations of Pro-Thr-Pro-Ser-NH2.

  • Run Reactions and Quantify: Perform the kinase reactions and quantify the incorporated radioactivity as described in Protocol 2.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each condition.

    • Create a Lineweaver-Burk plot (1/V vs. 1/[Substrate]) for each inhibitor concentration.

    • For competitive inhibition, the lines should intersect at the y-axis.

    • Determine the apparent Kₘ (Kₘ,app) from the x-intercept of each line (-1/Kₘ,app).

    • Calculate Kᵢ using the equation: Kₘ,app = Kₘ (1 + [I]/Kᵢ), where [I] is the inhibitor concentration.

Application in a Signaling Pathway: The G2/M Checkpoint

Pro-Thr-Pro-Ser-NH2 can be utilized as a tool to investigate the role of CDK1 in the G2/M transition of the cell cycle. CDK1, in complex with Cyclin B, is the master regulator of entry into mitosis. Its activity is tightly controlled by phosphorylation and dephosphorylation events.

G G2/M Checkpoint Regulation by CDK1 CyclinB Cyclin B Synthesis CDK1_CyclinB CDK1/Cyclin B Complex CyclinB->CDK1_CyclinB Wee1 Wee1 Kinase CDK1_CyclinB->Wee1 Active_CDK1 Active CDK1/Cyclin B CDK1_CyclinB->Active_CDK1 Wee1->CDK1_CyclinB Inhibitory Phosphorylation Cdc25 Cdc25 Phosphatase Cdc25->CDK1_CyclinB Activating Dephosphorylation Mitosis Mitosis Active_CDK1->Mitosis Phosphorylates Mitotic Substrates Inhibitor Pro-Thr-Pro-Ser-NH2 Inhibitor->Active_CDK1 Competitive Inhibition

Figure 3: The G2/M checkpoint pathway and the potential point of inhibition by Pro-Thr-Pro-Ser-NH2.

By introducing Pro-Thr-Pro-Ser-NH2 into cell-based assays (e.g., via microinjection or cell-penetrating peptide conjugation), researchers can probe the consequences of CDK1 inhibition on mitotic entry, chromosome condensation, and nuclear envelope breakdown.

Conclusion

Application Notes: Anti-P-T-P-S-NH2 Polyclonal Antibody

Author: BenchChem Technical Support Team. Date: November 2025

Product Code: PAB-48901

For Research Use Only. Not for use in diagnostic procedures.

Description

The Anti-P-T-P-S-NH2 Polyclonal Antibody is a rabbit-derived antibody raised against a synthetic peptide corresponding to the sequence Proline-Threonine-Proline-Serine, with a C-terminal amide (P-T-P-S-NH2). This sequence motif is of significant interest as Pro-directed Ser/Thr phosphorylation is a key regulatory mechanism in numerous signaling pathways, including those mediated by MAPK and CDK families of kinases. This antibody is a valuable tool for the detection and characterization of proteins containing this specific, un-modified epitope.

Immunogen

A synthetic peptide with the sequence this compound, conjugated to Keyhole Limpet Hemocyanin (KLH).

Specificity and Performance

The antibody recognizes proteins containing the P-T-P-S motif. Specificity has been validated using peptide competition assays. Performance in various applications is summarized below.

Table 1: Antibody Characteristics and Recommended Applications

Characteristic Detail
Host Species Rabbit
Isotype IgG
Clonality Polyclonal
Purification Affinity Purified
Buffer Phosphate Buffered Saline (PBS), pH 7.4, with 0.02% Sodium Azide

| Applications | Western Blot (WB), Immunoprecipitation (IP), Immunohistochemistry (IHC), ELISA |

Table 2: Recommended Starting Dilutions

Application Recommended Dilution
Western Blot (WB) 1:1000 - 1:2500
Immunoprecipitation (IP) 1:100 - 1:200 (2-5 µg per 500 µg of lysate)
Immunohistochemistry (IHC) 1:200 - 1:500

| Direct ELISA | 1:2000 - 1:5000 |

Storage and Handling

Store at -20°C upon receipt. Avoid repeated freeze-thaw cycles. Aliquot upon first use. For long-term storage, -80°C is recommended.

Protocols

Protocol 1: Western Blotting (WB)

This protocol provides a general framework for using PAB-48901 in Western Blotting. Optimization may be required for specific cell lysates or tissues.

A. Sample Preparation

  • Collect cells or tissues and homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant (protein lysate) to a new tube.

  • Determine protein concentration using a BCA or Bradford assay.

B. Electrophoresis and Transfer

  • Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.

  • Load samples onto a 4-20% SDS-PAGE gel and run until the dye front reaches the bottom.

  • Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

  • Confirm transfer efficiency by staining the membrane with Ponceau S.

C. Immunodetection

  • Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with Anti-P-T-P-S-NH2 antibody (PAB-48901) diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., Goat Anti-Rabbit IgG-HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Develop the blot using an enhanced chemiluminescence (ECL) substrate and image using a chemiluminescence detection system.

G cluster_wb Western Blot Workflow process_node process_node wash_node wash_node final_node final_node A Lysate Prep & SDS-PAGE B Protein Transfer to Membrane A->B C Blocking (e.g., 5% Milk) B->C D Primary Antibody Incubation (Anti-P-T-P-S-NH2) C->D W1 Wash x3 (TBST) D->W1 E Secondary Antibody Incubation (HRP-conjugated) W1->E W2 Wash x3 (TBST) E->W2 F ECL Substrate Incubation W2->F G Imaging F->G

Fig 1. Western Blotting experimental workflow.
Protocol 2: Immunoprecipitation (IP)

This protocol outlines the use of PAB-48901 to immunoprecipitate its target protein from cell lysates.

  • Prepare cell lysate as described in the Western Blotting protocol (Section A), using a non-denaturing lysis buffer (e.g., buffer without SDS).

  • Pre-clear the lysate by adding 20 µL of Protein A/G agarose beads to 500 µg of lysate. Incubate for 1 hour at 4°C with rotation.

  • Centrifuge at 2,500 x g for 3 minutes at 4°C and transfer the supernatant to a new tube.

  • Add 2-5 µg of Anti-P-T-P-S-NH2 antibody (PAB-48901) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. A negative control using Rabbit IgG is recommended.

  • Add 30 µL of fresh Protein A/G agarose beads. Incubate for 2-4 hours at 4°C with rotation.

  • Pellet the beads by centrifugation at 2,500 x g for 3 minutes at 4°C.

  • Wash the beads three times with 1 mL of cold lysis buffer.

  • Elute the protein by resuspending the beads in 40 µL of 2x Laemmli sample buffer and boiling for 5-10 minutes.

  • Centrifuge to pellet the beads and collect the supernatant. The sample is now ready for analysis by Western Blotting.

G cluster_ip Immunoprecipitation Logic input_node input_node process_node process_node output_node output_node Lysate Cell Lysate (Target Protein + Other Proteins) Complex Antibody-Target-Bead Complex Lysate->Complex Antibody Anti-P-T-P-S-NH2 Antibody Antibody->Complex Beads Protein A/G Beads Beads->Complex Wash Wash Steps (Remove Unbound Proteins) Complex->Wash Elution Elution Wash->Elution Result Isolated Target Protein (for WB Analysis) Elution->Result

Fig 2. Logical flow of an immunoprecipitation experiment.
Protocol 3: Immunohistochemistry (IHC)

This protocol is for staining paraffin-embedded tissue sections.

  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 5 min).

    • Rehydrate through a graded ethanol series: 100% (2 x 2 min), 95% (1 x 2 min), 70% (1 x 2 min).

    • Rinse with distilled water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval (HIER) by boiling slides in 10 mM Sodium Citrate buffer (pH 6.0) for 10-20 minutes.

    • Allow slides to cool to room temperature for 20-30 minutes.

  • Staining:

    • Wash slides with PBS.

    • Quench endogenous peroxidase activity by incubating with 3% H₂O₂ in PBS for 10 minutes.

    • Rinse with PBS.

    • Block with 5% Normal Goat Serum in PBS for 1 hour at room temperature.

    • Drain blocking solution and incubate with Anti-P-T-P-S-NH2 antibody (PAB-48901) diluted 1:200 in blocking buffer overnight at 4°C.

    • Wash slides 3 times with PBS.

    • Incubate with a biotinylated secondary antibody (e.g., Goat Anti-Rabbit-Biotin) for 1 hour.

    • Wash slides 3 times with PBS.

    • Incubate with an Avidin-Biotin-Complex (ABC) reagent for 30 minutes.

    • Wash slides 3 times with PBS.

  • Detection and Visualization:

    • Develop the signal using a DAB (3,3'-Diaminobenzidine) substrate kit until a brown precipitate is visible.

    • Rinse with distilled water.

    • Counterstain with Hematoxylin.

    • Dehydrate through a graded ethanol series and clear with Xylene.

    • Mount with a permanent mounting medium.

Biological Context and Validation

The P-T-P-S motif can be a substrate for proline-directed kinases like MAPK. The diagram below illustrates a hypothetical signaling pathway where activation of a receptor tyrosine kinase (RTK) leads to the phosphorylation of a target protein containing this motif, which can be studied using PAB-48901.

G cluster_antibody Antibody Target ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk Activates ras Ras rtk->ras raf Raf ras->raf mek MEK raf->mek mapk MAPK mek->mapk target_unphos Target Protein (P-T-P-S) mapk->target_unphos Phosphorylates target_phos Phosphorylated Target (P-pT-P-S) target_unphos->target_phos response Cellular Response (e.g., Proliferation) target_phos->response

Fig 3. Hypothetical MAPK signaling pathway targeting a P-T-P-S motif.

Application Note: Fluorescent Labeling of P-T-P-S-NH2 for High-Throughput Binding Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorescently labeled peptides are indispensable tools for studying molecular interactions, enabling researchers to quantify binding affinities, screen for inhibitors, and visualize biological processes.[1] This application note provides a detailed protocol for the fluorescent labeling of the tetrapeptide Prolyl-Threonyl-Prolyl-Serine-amide (P-T-P-S-NH2) and its subsequent use in various binding assays. The primary target for labeling on this peptide is the N-terminal primary amine, as there are no other reactive side chains like Lysine. N-hydroxysuccinimide (NHS) ester chemistry is the most common and efficient method for this purpose, creating a stable amide bond between the fluorophore and the peptide.[][3][]

This document outlines the labeling procedure, purification of the conjugate, and provides protocols for three common binding study techniques: Fluorescence Polarization (FP), Microscale Thermophoresis (MST), and Surface Plasmon Resonance (SPR).

Principle of N-Terminal Labeling

The labeling strategy relies on the reaction between a fluorescent dye activated with an N-hydroxysuccinimide (NHS) ester and the primary alpha-amino group at the N-terminus of the this compound peptide. This reaction is a nucleophilic acyl substitution where the unprotonated amine group attacks the carbonyl carbon of the NHS ester, displacing the NHS group and forming a stable, covalent amide bond.[] The reaction is pH-dependent, with an optimal pH range of 8.3-8.5 to ensure the amino group is sufficiently deprotonated and reactive while minimizing the hydrolysis of the NHS ester.[5][6]

Experimental Workflow and Signaling Pathway Visualization

The overall experimental process from peptide labeling to application in binding studies is outlined below.

G cluster_prep Peptide Preparation & Labeling cluster_purify Purification & Characterization cluster_app Binding Study Applications Peptide This compound Peptide QC1 QC: Mass Spec & HPLC Purity Check Peptide->QC1 Reaction Labeling Reaction (pH 8.3-8.5, RT, 4h) QC1->Reaction Dye NHS-Ester Dye (e.g., FITC, Cy5) Dye->Reaction Purify Purification (Reverse-Phase HPLC) Reaction->Purify QC2 QC: Characterization (Mass Spec, HPLC, Spectroscopy) Purify->QC2 Stock Labeled Peptide Stock (Determine Concentration) QC2->Stock FP Fluorescence Polarization (FP) Stock->FP MST Microscale Thermophoresis (MST) Stock->MST SPR Surface Plasmon Resonance (SPR) Stock->SPR

Caption: Experimental workflow for labeling this compound and its use in binding assays.

A hypothetical signaling pathway where the labeled this compound peptide could be used to study receptor binding and downstream events is depicted below.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptor (e.g., GPCR, RTK) KinaseA Kinase A Receptor->KinaseA Activation KinaseB Kinase B (Phosphorylated) KinaseA->KinaseB Phosphorylation TF Transcription Factor KinaseB->TF TF_active Active Transcription Factor TF->TF_active Activation Gene Target Gene Expression TF_active->Gene Translocation Peptide Labeled this compound Peptide->Receptor Binding Event (Kd)

Caption: Hypothetical signaling pathway initiated by labeled peptide binding to a receptor.

Data Presentation

Table 1: Characteristics of Common Amine-Reactive Fluorescent Dyes
FluorophoreExcitation (nm)Emission (nm)ColorKey Characteristics
FITC (Fluorescein)~495~517GreenWidely used, pH-sensitive fluorescence.[][7]
TAMRA (Rhodamine)~555~580Orange-RedBright and photostable, often preferred over green dyes to reduce interference.[8][9]
BODIPY-FL ~503~512GreenBright, narrow emission spectra, less sensitive to pH and polarity than fluorescein.[1][]
Cy3 ~550~570OrangeBright and photostable, common in FRET applications.[7]
Cy5 ~650~670Far-RedEmission in the far-red spectrum minimizes background autofluorescence from biological samples.[7]
Alexa Fluor 488 ~495~519GreenBright, photostable, and pH-insensitive alternative to FITC.
Table 2: Example Purification and Characterization Data for FITC-P-T-P-S-NH2
Analysis MethodParameterResultSpecification
RP-HPLC Purity>98%>95%
Mass Spectrometry Observed Mass (m/z)864.4 DaCalculated Mass: 864.38 Da
UV-Vis Spectroscopy Dye:Peptide Ratio~1.050.9 - 1.1
Table 3: Example Binding Affinity (Kd) Data
Binding PartnerTechniqueBuffer ConditionsKd (µM)
Target Protein XFluorescence PolarizationPBS, 0.01% Tween-205.2 ± 0.4
Target Protein XMicroscale ThermophoresisPBS, 0.05% Tween-204.8 ± 0.6
Target Protein YSurface Plasmon ResonanceHBS-EP+ Buffer10.5 ± 1.1

Experimental Protocols

Protocol 1: Fluorescent Labeling of this compound with NHS-Ester Dye

This protocol describes the labeling of the peptide's N-terminal amine.

Materials:

  • This compound peptide (high purity, >95%)

  • Amine-reactive fluorescent dye NHS ester (e.g., FITC NHS ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[6]

  • 0.1 M Sodium bicarbonate buffer (pH 8.3).[5][6]

  • Reaction tubes (e.g., microcentrifuge tubes)

Procedure:

  • Prepare Peptide Solution: Dissolve the this compound peptide in the 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 1-5 mg/mL.

  • Prepare Dye Solution: Immediately before use, dissolve the NHS-ester dye in a small amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.

  • Calculate Reagent Amounts: To achieve mono-labeling and avoid excess dye, use a slight molar excess of the dye. A 1.2 to 1.5-fold molar excess of dye over peptide is a good starting point. For larger proteins, an 8-10 fold excess is often recommended, but for a small peptide, this should be reduced.[6][10]

  • Reaction: Add the calculated volume of the dye solution to the peptide solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for at least 4 hours at room temperature or overnight at 4°C, protected from light.[5]

  • Quenching (Optional): The reaction can be quenched by adding a final concentration of 100 mM Tris or hydroxylamine to consume any unreacted NHS-ester dye.

Protocol 2: Purification of Labeled Peptide

Purification is critical to remove unreacted free dye and any unlabeled peptide.[] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most effective method.

Materials:

  • RP-HPLC system with a UV-Vis detector

  • C18 column

  • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

  • Solvent B: 0.1% TFA in acetonitrile (ACN)

  • Lyophilizer

Procedure:

  • Sample Preparation: Acidify the reaction mixture with TFA to a final concentration of 0.1%. Centrifuge to remove any precipitate.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

    • Inject the sample onto the column.

    • Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes).

    • Monitor the elution at two wavelengths: one for the peptide bond (~214 nm) and one for the specific fluorophore (e.g., ~495 nm for FITC).

  • Fraction Collection: Collect the peak that absorbs at both wavelengths, which corresponds to the fluorescently labeled peptide. The labeled peptide will typically have a longer retention time than the unlabeled peptide.[12]

  • Lyophilization: Freeze the collected fractions and lyophilize to obtain the purified labeled peptide as a powder.

Protocol 3: Characterization and Quantification

Procedure:

  • Verify Identity: Confirm the molecular weight of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

  • Assess Purity: Re-dissolve a small amount of the lyophilized product and analyze its purity using analytical RP-HPLC.

  • Determine Concentration:

    • Accurately weigh the lyophilized peptide if a sufficient quantity is available.

    • Alternatively, use UV-Vis spectroscopy. Measure the absorbance at the dye's maximum absorption wavelength and use the Beer-Lambert law (A = εcl) with the known extinction coefficient (ε) of the fluorophore to calculate the concentration.

Protocol 4: Application in Binding Studies

A. Fluorescence Polarization (FP) Assay

FP is a solution-based technique that measures changes in the rotational speed of a fluorescent molecule upon binding to a larger partner.[13] When the small, labeled peptide is free in solution, it tumbles rapidly, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing the polarization signal.[8][14]

Protocol Outline:

  • Determine the optimal concentration of the labeled peptide that gives a stable and robust fluorescence signal.[8]

  • In a multi-well plate, add a fixed concentration of the labeled this compound peptide to each well.

  • Add a serial dilution of the unlabeled binding partner (target protein) to the wells.

  • Incubate the plate at room temperature to allow the binding to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • Plot the polarization signal (in millipolarization units, mP) against the concentration of the binding partner and fit the data to a binding isotherm to determine the dissociation constant (Kd).

B. Microscale Thermophoresis (MST)

MST measures the directed movement of molecules along a temperature gradient, which is dependent on size, charge, and hydration shell.[15] Binding events that alter any of these properties can be detected.[16]

Protocol Outline:

  • Label either the peptide or its binding partner. Typically, the more precious or difficult-to-produce component is labeled. For this application note, we assume the peptide is labeled.

  • Prepare a series of 16 dilutions of the unlabeled binding partner.

  • Mix each dilution with a constant concentration of the fluorescently labeled peptide.

  • Load the samples into MST capillaries.

  • Measure the thermophoretic movement in an MST instrument.

  • Plot the change in the normalized fluorescence signal against the concentration of the unlabeled binding partner. Fit the resulting binding curve to determine the Kd.[17]

C. Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.[18] However, a fluorescently labeled peptide can still be used as the analyte in solution.

Protocol Outline:

  • Immobilize the unlabeled target protein (ligand) onto the surface of an SPR sensor chip using standard amine coupling chemistry.[19]

  • Prepare a series of dilutions of the fluorescently labeled this compound peptide (analyte) in a suitable running buffer.

  • Inject the analyte dilutions sequentially over the sensor chip surface, from lowest to highest concentration.

  • Monitor the binding events in real-time, which are measured in Resonance Units (RU).

  • After each injection, allow for dissociation. Regenerate the sensor surface if necessary.

  • Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).[20][21]

Conclusion

This application note provides a comprehensive framework for the successful fluorescent labeling of the this compound peptide and its application in robust, quantitative binding studies. The use of NHS-ester chemistry for N-terminal labeling is a reliable method, and subsequent purification by RP-HPLC ensures a high-quality conjugate. The described binding assays—FP, MST, and SPR—offer powerful and complementary approaches for characterizing the molecular interactions of this peptide, providing valuable data for drug discovery and fundamental research.

References

Application Notes and Protocols: JNK Phosphorylation of P-T-P-S-NH2 Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) superfamily.[1] They are activated in response to a wide range of cellular stresses, including inflammatory cytokines, ultraviolet irradiation, heat shock, and osmotic shock.[1] Once activated, JNKs play a crucial role in regulating various cellular processes such as gene expression, cell proliferation, differentiation, and apoptosis.[1][2] The phosphorylation of target substrates by JNK is a key event in these signaling pathways.

The consensus phosphorylation motif for JNKs has been identified as a serine or threonine residue followed by a proline (S/T-P).[3] The peptide P-T-P-S-NH2 contains two potential phosphorylation sites for JNK (Threonine at position 2 and Serine at position 4), making it a relevant model substrate for studying JNK activity.

These application notes provide a detailed protocol for performing an in vitro phosphorylation of the synthetic peptide this compound using purified, active JNK. The protocol includes methods for setting up the kinase reaction, detecting the phosphorylated peptide, and quantifying the kinase activity. This information is valuable for researchers studying JNK signaling, screening for JNK inhibitors, and developing new therapeutic agents targeting this pathway.

JNK Signaling Pathway

The JNK signaling pathway is a multi-tiered kinase cascade. It is initiated by various stress signals that activate MAPK kinase kinases (MAPKKKs). These MAPKKKs then phosphorylate and activate MAPK kinases (MKK4 and MKK7), which in turn dually phosphorylate JNK on a threonine and a tyrosine residue within its activation loop, leading to its activation.[2] Activated JNK can then phosphorylate a variety of downstream substrates, including transcription factors like c-Jun and ATF2, leading to the regulation of gene expression and other cellular responses.[2][4]

JNK_Signaling_Pathway Stress Stress Stimuli (UV, Cytokines, etc.) MAPKKK MAPKKK (e.g., MEKK1, ASK1) Stress->MAPKKK MKK4_7 MKK4 / MKK7 MAPKKK->MKK4_7 JNK JNK MKK4_7->JNK Substrate Substrate (e.g., this compound, c-Jun, ATF2) JNK->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate Response Cellular Response (Apoptosis, Inflammation, etc.) Phospho_Substrate->Response

Caption: A simplified diagram of the JNK signaling cascade.

Quantitative Data for JNK Substrates

SubstrateKinaseKm (µM)Vmax (nmol/min/mg)Reference
ATF2JNK1β11.1Not Reported[5][6]
c-JunJNK1β12.8Not Reported[5][6]

Note: The optimal substrate concentration for a kinase assay is typically at or near the Km value. For the this compound peptide, it is recommended to perform initial experiments with a concentration range of 1-10 µM to determine the empirical optimal concentration.

Experimental Protocols

Experimental Workflow

The general workflow for an in vitro JNK kinase assay involves preparing the reaction mixture, initiating the reaction, stopping the reaction, and then detecting and quantifying the phosphorylated product.

JNK_Assay_Workflow Prepare Prepare Reaction Mix (Buffer, JNK, Peptide) Initiate Initiate Reaction (Add ATP) Prepare->Initiate Incubate Incubate (e.g., 30°C for 30 min) Initiate->Incubate Stop Stop Reaction (e.g., Add EDTA or Phosphoric Acid) Incubate->Stop Detect Detection Stop->Detect Radioactive Radioactive Assay (Filter Binding) Detect->Radioactive Fluorescent Fluorescent Assay Detect->Fluorescent MS Mass Spectrometry Detect->MS Quantify Quantification Radioactive->Quantify Fluorescent->Quantify MS->Quantify

Caption: General workflow for an in vitro JNK kinase assay.

Protocol 1: Radioactive In Vitro Kinase Assay

This protocol is a standard method for quantifying kinase activity using radiolabeled ATP.[7]

Materials:

  • Active JNK (recombinant)

  • This compound peptide

  • Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, 20 mM β-glycerophosphate, 0.1 mM Na₃VO₄)[5]

  • ATP solution (non-radioactive)

  • [γ-³²P]ATP or [γ-³³P]ATP

  • Phosphoric acid (0.5% or 75 mM)

  • P81 phosphocellulose paper

  • Scintillation vials and scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare the Reaction Mixture:

    • In a microcentrifuge tube, prepare the reaction mixture containing the kinase assay buffer, active JNK (e.g., 10-50 ng), and the this compound peptide (e.g., 1-10 µM). The total volume should be pre-determined (e.g., 25 µL).

  • Initiate the Kinase Reaction:

    • Add a mixture of non-radioactive ATP (to achieve a final concentration of ~10-100 µM) and [γ-³²P]ATP (e.g., 1-10 µCi per reaction) to the reaction tube to initiate the phosphorylation.

  • Incubation:

    • Incubate the reaction at 30°C for a set time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.

  • Stop the Reaction:

    • Terminate the reaction by spotting a portion of the reaction mixture (e.g., 20 µL) onto a P81 phosphocellulose paper square.

  • Washing:

    • Immediately place the P81 paper in a beaker containing 0.5% phosphoric acid.

    • Wash the P81 papers three to four times with 0.5% phosphoric acid for 5-10 minutes each wash to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the papers.

  • Quantification:

    • Place the dried P81 paper into a scintillation vial, add scintillation fluid, and measure the incorporated radioactivity using a liquid scintillation counter.

Protocol 2: Fluorescent In Vitro Kinase Assay

Fluorescence-based assays offer a non-radioactive alternative for measuring kinase activity and are amenable to high-throughput screening.[8][9][10] These assays typically utilize a modified peptide substrate that exhibits a change in fluorescence upon phosphorylation.

Materials:

  • Active JNK (recombinant)

  • Fluorescently labeled this compound peptide substrate (e.g., with a solvatochromic dye near the phosphorylation site)

  • Kinase Assay Buffer (as in Protocol 1)

  • ATP solution

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare the Reaction Mixture:

    • In a microplate well, add the kinase assay buffer, active JNK, and the fluorescently labeled peptide substrate.

  • Initiate the Kinase Reaction:

    • Add ATP to the well to start the reaction.

  • Detection:

    • Monitor the change in fluorescence intensity over time using a microplate reader. The excitation and emission wavelengths will depend on the specific fluorophore used.

  • Data Analysis:

    • The initial rate of the reaction can be determined from the linear phase of the fluorescence signal increase. This rate is proportional to the JNK activity.

Data Presentation

The results of the kinase assays can be presented in tables and graphs to facilitate comparison and interpretation.

Table 1: Example Reagent Concentrations for JNK Kinase Assay

ReagentStock ConcentrationFinal Concentration
Active JNK100 ng/µL10-50 ng/reaction
This compound Peptide1 mM1-10 µM
ATP10 mM10-100 µM
[γ-³²P]ATP10 mCi/mL1-10 µCi/reaction
Kinase Assay Buffer5X1X

Table 2: Troubleshooting Common Issues in JNK Kinase Assays

IssuePossible CauseSuggested Solution
Low or no signal Inactive JNK enzymeUse a fresh batch of enzyme or test its activity with a known positive control substrate (e.g., c-Jun).
Suboptimal reaction conditionsOptimize pH, temperature, and concentrations of Mg²⁺ and ATP.
Incorrect detection methodEnsure the detection method is appropriate for a small peptide (e.g., radioactive filter binding assay).
High background Incomplete removal of unincorporated [γ-³²P]ATPIncrease the number and duration of washes with phosphoric acid.
Non-specific binding of ATP to the filterEnsure the P81 paper is handled properly and only the reaction mixture is spotted.
Inconsistent results Pipetting errorsUse calibrated pipettes and careful technique.
Reaction not in linear rangePerform a time-course experiment to determine the optimal incubation time.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for studying the phosphorylation of the this compound peptide by JNK. By utilizing these methods, researchers can accurately measure JNK activity, investigate the kinetics of substrate phosphorylation, and screen for potential inhibitors of this important signaling pathway. The provided diagrams and tables serve as quick references for understanding the JNK signaling cascade and for setting up and troubleshooting the experimental procedures.

References

Application Notes and Protocols for P-T-P-S-NH2 in Peptide Arrays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide arrays have emerged as a powerful high-throughput screening tool in proteomics and drug discovery.[1][2] They consist of a collection of peptides immobilized on a solid support, allowing for the simultaneous analysis of thousands of molecular interactions.[3][4] The peptide sequence P-T-P-S-NH2 (Proline-Threonine-Proline-Serine-amide) contains key residues (Threonine and Serine) that are potential phosphorylation sites for a variety of protein kinases.[5] The flanking proline residues can also play a crucial role in substrate recognition by specific kinases. Consequently, peptide arrays featuring this compound are valuable tools for profiling kinase activity, screening for kinase inhibitors, and identifying novel kinase substrates.

These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in peptide array-based assays.

Principle of the Assay

The fundamental principle behind using this compound peptide arrays for kinase activity profiling is the detection of phosphorylation of the serine and/or threonine residues by a specific kinase. The peptide is immobilized on a solid support, typically a glass slide or a membrane.[4][6] The array is then incubated with a kinase of interest in the presence of a phosphate donor, most commonly adenosine triphosphate (ATP). If the kinase recognizes and phosphorylates the this compound peptide, the incorporated phosphate group can be detected using various methods. A common approach involves the use of a phosphorylation-specific antibody conjugated to a fluorescent dye. The fluorescence intensity at each spot on the array is proportional to the extent of phosphorylation and thus reflects the kinase's activity towards the this compound substrate.

Experimental Workflow for Kinase Activity Profiling

experimental_workflow cluster_prep Array Preparation cluster_assay Kinase Assay cluster_detection Detection cluster_analysis Data Analysis prep1 Immobilize this compound on Array Surface prep2 Block Non-specific Binding Sites prep1->prep2 assay1 Incubate with Kinase and ATP prep2->assay1 assay2 Wash to Remove Unbound Reagents assay1->assay2 detect1 Incubate with Phospho-specific Antibody assay2->detect1 detect2 Incubate with Fluorescent Secondary Antibody detect1->detect2 detect3 Wash Excess Antibody detect2->detect3 analysis1 Scan Microarray detect3->analysis1 analysis2 Quantify Signal Intensity analysis1->analysis2 analysis3 Data Interpretation analysis2->analysis3

Caption: Experimental workflow for kinase activity profiling using this compound peptide arrays.

Application 1: Kinase Substrate Identification

Peptide arrays containing this compound can be used to screen a panel of kinases to identify which ones specifically phosphorylate this sequence. This is particularly useful for de-orphanizing kinases or for identifying novel substrates of known kinases.

Experimental Protocol

1. Preparation of this compound Peptide Array:

  • Synthesize this compound peptide with a C-terminal amide to prevent degradation by carboxypeptidases and an N-terminal linker for immobilization.

  • Spot the peptide onto an amine-reactive slide (e.g., NHS-ester coated) at a concentration of 1 mg/mL in a suitable spotting buffer (e.g., 50 mM sodium phosphate, pH 8.5).

  • Incubate the slide in a humid chamber for 1-2 hours at room temperature to allow for covalent immobilization.

  • Wash the slide with a wash buffer (e.g., PBS with 0.1% Tween-20) to remove unbound peptide.

  • Block the remaining reactive groups on the slide by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.

  • Wash the slide again and dry it under a stream of nitrogen.

2. Kinase Reaction:

  • Prepare a kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 100 µM ATP).

  • Add the kinase of interest to the reaction buffer at a final concentration of 10-100 nM.

  • Apply the kinase reaction mixture to the surface of the peptide array.

  • Incubate in a humid chamber at 30°C for 1-2 hours.

  • Wash the slide extensively with wash buffer to stop the reaction and remove the kinase and ATP.

3. Detection of Phosphorylation:

  • Incubate the array with a primary antibody that specifically recognizes phosphorylated serine or threonine residues (e.g., a pan-phospho-Ser/Thr antibody) diluted in blocking buffer for 1 hour at room temperature.

  • Wash the slide three times with wash buffer.

  • Incubate the array with a fluorescently labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 647) diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the slide three times with wash buffer and once with deionized water.

  • Dry the slide by centrifugation or under a stream of nitrogen.

4. Data Acquisition and Analysis:

  • Scan the slide using a microarray scanner at the appropriate excitation and emission wavelengths for the fluorophore used.

  • Quantify the fluorescence intensity of each spot using microarray analysis software.

  • Calculate the signal-to-noise ratio for each spot to determine significant phosphorylation events.

Hypothetical Data Presentation

Table 1: Screening of Kinase Panel against this compound Peptide Array

KinaseMean Signal Intensity (a.u.)Standard DeviationSignal-to-Noise RatioResult
Kinase A15,23487635.6Strong Phosphorylation
Kinase B1,2452102.9No Significant Phosphorylation
Kinase C8,97654320.9Moderate Phosphorylation
Kinase D45,8762,134106.9Very Strong Phosphorylation
Negative Control428561.0-

Application 2: Kinase Inhibitor Screening

This compound peptide arrays are an excellent platform for high-throughput screening of small molecule libraries to identify potential kinase inhibitors.

Experimental Protocol

The protocol is similar to the kinase substrate identification assay, with the addition of an inhibitor incubation step.

1. Kinase Reaction with Inhibitor:

  • Pre-incubate the kinase with the test compounds (inhibitors) at various concentrations for 15-30 minutes at room temperature.

  • Add the kinase-inhibitor mixture to the reaction buffer containing ATP.

  • Apply the final reaction mixture to the peptide array and proceed with the incubation and detection steps as described above.

Hypothetical Data Presentation

Table 2: Dose-Response of Inhibitor X on Kinase D Activity

Inhibitor X Conc. (µM)Mean Signal Intensity (a.u.)% Inhibition
0 (No Inhibitor)45,8760%
0.0142,1238.2%
0.135,67822.2%
123,45648.9%
108,76580.9%
1001,54396.6%

From this data, an IC50 value for Inhibitor X can be calculated.

Hypothetical Signaling Pathway Involvement

The identification of a kinase that phosphorylates this compound can provide insights into its potential role in cellular signaling pathways. For instance, if "Kinase D" from our hypothetical screen is a known component of the MAPK signaling cascade, this compound could represent a novel downstream substrate.

signaling_pathway extracellular Extracellular Signal receptor Receptor Tyrosine Kinase extracellular->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek kinase_d Kinase D (e.g., ERK) mek->kinase_d ptps_nh2 This compound containing Substrate kinase_d->ptps_nh2 Phosphorylation response Cellular Response ptps_nh2->response

Caption: Hypothetical involvement of a this compound-phosphorylating kinase in the MAPK signaling pathway.

Conclusion

The this compound peptide, when incorporated into a peptide array format, serves as a versatile and powerful tool for kinase-related research. These arrays facilitate the rapid and efficient identification of kinases that target this specific sequence, as well as the high-throughput screening of potential kinase inhibitors. The detailed protocols and application examples provided herein offer a solid foundation for researchers, scientists, and drug development professionals to integrate this technology into their workflows, ultimately accelerating discoveries in signal transduction and therapeutic development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing P-T-P-S-NH2 Concentration in Kinase Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of the P-T-P-S-NH2 peptide substrate in kinase assays. Find answers to frequently asked questions and detailed troubleshooting guides to resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in kinase assays?

This compound is a synthetic peptide with the amino acid sequence Proline-Threonine-Proline-Serine. The "-NH2" at the end indicates that the C-terminus of the peptide is amidated, a modification that increases its stability against degradation by cellular proteases present in experimental samples like cell lysates.[1] In kinase assays, short synthetic peptides like this serve as specific substrates for protein kinases.[1] The kinase enzyme transfers a phosphate group from ATP to a serine or threonine residue within the peptide sequence.[2][3][4] By measuring the rate of this phosphorylation, researchers can quantify the activity of the kinase.

Q2: Why is it critical to optimize the this compound concentration?

Optimizing the peptide substrate concentration is crucial for obtaining reliable and reproducible results.[5]

  • Too Low Concentration: If the concentration is too low, the kinase reaction rate will be limited by substrate availability, not by the enzyme's catalytic activity. This can lead to an underestimation of kinase activity and may mask the effects of potential inhibitors.

  • Too High Concentration: An excessively high concentration can lead to substrate inhibition, where the peptide binds to the enzyme in a non-productive manner, reducing its activity. It can also increase non-specific signals and background noise, thereby reducing the assay's sensitivity. Furthermore, it is not cost-effective.

The goal is to use a concentration that ensures the reaction velocity is proportional to the kinase activity, which is typically at or near the Michaelis constant (Km) of the substrate.

Q3: What is a good starting concentration for this compound?

For most synthetic peptide substrates in kinase assays, a good starting point for optimization is a concentration range of 100 µM to 500 µM .[6] However, the optimal concentration is highly dependent on the specific kinase being studied and its affinity for the this compound substrate. It is strongly recommended to perform a substrate titration experiment to determine the apparent Km value for your specific experimental conditions.

Q4: What other factors besides concentration can affect the assay?

Several factors can influence the outcome of a kinase assay:

  • ATP Concentration: The concentration of ATP, the phosphate donor, is critical. It is often used at its apparent Km for the specific kinase to ensure the reaction is not limited by ATP availability.

  • Enzyme Concentration: The amount of kinase used should be in the linear range of the assay, where the signal produced is directly proportional to the enzyme concentration. Typical concentrations can range from 2-20 nM.[7]

  • Reaction Buffer: The pH, ionic strength, and the concentration of essential cofactors like Magnesium (Mg²⁺) must be optimal for the kinase's activity.

  • Reagent Purity: Impurities in the peptide substrate, ATP, or the kinase preparation can interfere with the assay and lead to inaccurate results.[5]

Troubleshooting Guide

This guide addresses common problems encountered during kinase assays using the this compound substrate.

Problem 1: Low or No Signal
Possible Cause Recommended Solution
This compound concentration is too low. Increase the peptide concentration. Perform a substrate titration experiment to determine the optimal concentration (ideally at or above the Km).
Kinase is inactive or has low activity. Verify the activity of your kinase stock using a known positive control substrate or by checking for autophosphorylation if applicable.[6] Ensure proper storage and handling of the enzyme.
ATP concentration is limiting. Ensure the final ATP concentration is sufficient, typically at its Km value for the kinase. Prepare fresh ATP solutions, as they can degrade with multiple freeze-thaw cycles.[7]
Incorrect buffer conditions. Verify that the assay buffer pH, Mg²⁺ concentration, and other components are optimal for your specific kinase.
Detection reagent issue. If using an antibody-based detection method, confirm the antibody recognizes the phosphorylated this compound sequence. Ensure detection reagents are not expired and have been stored correctly.
Problem 2: High Background Signal
Possible Cause Recommended Solution
This compound concentration is too high. Reduce the peptide concentration. Excess substrate can sometimes contribute to non-specific signal depending on the detection method.
Enzyme concentration is too high. Reduce the amount of kinase in the reaction. This can lower the basal signal and bring it within the dynamic range of the assay.
Non-specific binding of detection antibody. If using an antibody, increase the stringency of wash steps and optimize the blocking buffer.[8][9] Run a control reaction without the primary antibody to check for non-specific binding of the secondary antibody.[10][11]
Contaminated reagents. Use fresh, high-purity reagents (ATP, buffer, substrate). Contaminating kinases in the enzyme preparation or ATPases can affect results.[12]
Overexposure during detection. If using a luminescence or fluorescence-based readout, reduce the signal integration or exposure time.[8]
Problem 3: Poor Reproducibility
Possible Cause Recommended Solution
Inconsistent pipetting. Ensure micropipettes are calibrated. Use master mixes for reagents to minimize pipetting errors between wells.
Reagent degradation. Aliquot reagents like kinase, ATP, and the peptide substrate to avoid repeated freeze-thaw cycles.[7][13]
Temperature fluctuations. Ensure all reaction components are at the correct temperature before starting the assay. Use a temperature-controlled incubator or plate reader for the reaction step.[7]
Assay timing variability. For kinetic assays, ensure the time between initiating the reaction and reading the signal is consistent for all samples. For endpoint assays, ensure the reaction is stopped effectively and consistently across all wells.

Quantitative Data Summary

The following tables provide typical concentration ranges for key reagents in a kinase assay. These are starting points and should be optimized for your specific experimental setup.

Table 1: Recommended Starting Concentrations for Kinase Assay Reagents

ReagentTypical Starting ConcentrationKey Considerations
This compound (Peptide Substrate) 100 - 500 µM[6]Should be titrated to determine the apparent Km.
Kinase Enzyme 2 - 20 nM[7]Titrate to find a concentration in the linear range of the assay.
ATP 10 - 200 µMShould be near the apparent Km for the specific kinase.
Magnesium Chloride (MgCl₂) 5 - 20 mMEssential cofactor for kinase activity.

Experimental Protocols

Protocol 1: Determining the Apparent Km of this compound

This protocol describes how to perform a substrate titration to find the optimal concentration of this compound.

1. Reagent Preparation:

  • Kinase Buffer (1X): Prepare a buffer suitable for your kinase (e.g., 25 mM MOPS, pH 7.4, 20 mM MgCl₂, 1 mM DTT).[14]
  • Kinase Stock: Prepare a working stock of your kinase in 1X Kinase Buffer. The final concentration should be in the linear range, determined from a prior enzyme titration experiment.
  • ATP Stock: Prepare a concentrated stock of ATP in water, pH adjusted to 7.5.[7] The final concentration in the assay should be saturating (e.g., 5-10 times the Km of ATP for the kinase).
  • This compound Serial Dilution: Prepare a 2-fold serial dilution of the this compound peptide in 1X Kinase Buffer, ranging from a high concentration (e.g., 2 mM) down to zero.

2. Assay Procedure (example for a 96-well plate): a. Prepare a master mix containing the 1X Kinase Buffer, ATP, and the kinase enzyme. b. To each well, add a specific volume of the this compound serial dilution. c. Start the reaction by adding the kinase master mix to each well. d. Incubate the plate at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase. e. Stop the reaction using an appropriate method (e.g., adding EDTA to chelate Mg²⁺). f. Proceed with your chosen detection method (e.g., TR-FRET, luminescence, ELISA) to quantify the amount of phosphorylated peptide.

3. Data Analysis: a. Subtract the signal from the "no substrate" control (background). b. Plot the reaction velocity (signal) against the this compound concentration. c. Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the Vmax and the apparent Km. The optimal concentration for routine assays is often set at or slightly above the calculated Km value.

Visualizations

Kinase_Assay_Workflow General Kinase Assay Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_detection Phase 3: Detection & Analysis ReagentPrep Prepare Reagents (Buffer, ATP, Kinase, This compound) MasterMix Create Master Mix (Kinase + ATP in Buffer) ReagentPrep->MasterMix StartReaction Initiate Reaction (Add Master Mix) MasterMix->StartReaction AddSubstrate Add Peptide Substrate (this compound) to Plate AddSubstrate->StartReaction Incubate Incubate at Optimal Temperature StartReaction->Incubate StopReaction Stop Reaction (e.g., Add EDTA) Incubate->StopReaction AddDetection Add Detection Reagents (e.g., Antibody, Luciferase) StopReaction->AddDetection ReadSignal Read Signal (Fluorescence, Luminescence, etc.) AddDetection->ReadSignal Analyze Data Analysis (Calculate Activity, IC50, etc.) ReadSignal->Analyze

Caption: A flowchart illustrating the standard workflow for an in vitro kinase assay.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem Observed? LowSignal Low / No Signal Start->LowSignal Yes HighBg High Background Start->HighBg No, but... CheckEnzyme Is Kinase Active? (Check Controls) LowSignal->CheckEnzyme NotRepro Poor Reproducibility HighBg->NotRepro No, but... CheckEnzymeConc Is Kinase Conc. Too High? HighBg->CheckEnzymeConc CheckProtocol Review Protocol (Pipetting, Timing) NotRepro->CheckProtocol TitrSubstrate Increase/Titrate This compound Conc. CheckEnzyme->TitrSubstrate Yes ReplaceEnzyme Use Fresh Kinase CheckEnzyme->ReplaceEnzyme No CheckATP Check ATP & Buffer Conditions TitrSubstrate->CheckATP ReduceEnzyme Decrease Kinase Conc. CheckEnzymeConc->ReduceEnzyme Yes OptimizeWash Optimize Blocking & Wash Steps CheckEnzymeConc->OptimizeWash No ReduceSubstrate Decrease this compound Concentration OptimizeWash->ReduceSubstrate CheckReagents Use Fresh Aliquots (Avoid Freeze-Thaw) CheckProtocol->CheckReagents

Caption: A decision tree to guide troubleshooting common kinase assay issues.

Generic_Kinase_Pathway Generic Kinase Signaling Cascade Signal External Signal (e.g., Growth Factor) Receptor Receptor Tyrosine Kinase Signal->Receptor Activates Kinase1 Kinase 1 (e.g., MAPKKK) Receptor->Kinase1 Phosphorylates & Activates Kinase2 Kinase 2 (e.g., MAPKK) Kinase1->Kinase2 Phosphorylates & Activates ADP ADP Kinase1->ADP Kinase3 Kinase 3 (Your Kinase) (e.g., MAPK) Kinase2->Kinase3 Phosphorylates & Activates Kinase2->ADP Substrate Substrate (e.g., this compound) Kinase3->Substrate Phosphorylates Kinase3->ADP Response Cellular Response (e.g., Gene Expression) Substrate->Response ATP ATP ATP->Kinase1 ATP->Kinase2 ATP->Kinase3

Caption: A simplified diagram of a generic kinase signaling cascade.

References

troubleshooting P-T-P-S-NH2 solubility issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with the tetrapeptide P-T-P-S-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the physicochemical properties of this compound?

A1: this compound is a tetrapeptide with the sequence Proline-Threonine-Proline-Serine, featuring a C-terminal amide. An analysis of its constituent amino acids indicates a balance of hydrophobic and hydrophilic properties. Proline is considered hydrophobic, while Threonine and Serine are polar and hydrophilic.[1][2][3] The peptide is relatively short, which generally favors solubility.[4]

Q2: What is the expected solubility of this compound in aqueous solutions?

A2: Given its mixed hydrophobic and hydrophilic nature, this compound is expected to be soluble in aqueous solutions, but may require some optimization. Its solubility is influenced by factors such as pH and temperature.

Q3: Which solvents are recommended for dissolving this compound?

A3: Initially, sterile, distilled water or a common biological buffer (e.g., PBS, pH 7.4) should be attempted. If solubility is limited, the addition of a small amount of an organic co-solvent may be necessary.

Q4: How does pH affect the solubility of this compound?

A4: The overall charge of a peptide, which is dependent on pH, can significantly impact its solubility.[4][5] this compound has no acidic or basic side chains, and the C-terminal amide is neutral. Therefore, significant shifts in pH are unlikely to dramatically alter its solubility, though minor effects may be observed.

Troubleshooting Guide

If you are encountering difficulties in dissolving this compound, please follow the systematic troubleshooting workflow outlined below.

Troubleshooting Workflow for this compound Solubility

Troubleshooting_Workflow cluster_start cluster_step1 Step 1: Initial Dissolution Attempt cluster_decision1 cluster_step2 Step 2: Physical Agitation cluster_decision2 cluster_step3 Step 3: Co-Solvent Addition cluster_decision3 cluster_step4 Step 4: pH Adjustment (Use with Caution) cluster_end start Start: Lyophilized this compound Powder step1 Add sterile, distilled water or PBS (pH 7.4) to the desired concentration. start->step1 decision1 Is the peptide fully dissolved? step1->decision1 step2 Gently vortex or sonicate the solution for a short period. decision1->step2 No end_success Solution Ready for Use decision1->end_success Yes decision2 Is the peptide fully dissolved? step2->decision2 step3 Add a small amount (e.g., 10%) of an organic co-solvent like DMSO or Acetonitrile and repeat agitation. decision2->step3 No decision2->end_success Yes decision3 Is the peptide fully dissolved? step3->decision3 step4 Cautiously adjust the pH slightly away from neutral (e.g., to pH 5-6 or 8-9) with dilute acid or base. decision3->step4 No decision3->end_success Yes end_fail Consult Technical Support (Consider alternative solvents or peptide synthesis with modifications) step4->end_fail

Caption: A step-by-step workflow for troubleshooting this compound solubility issues.

Experimental Protocols

Protocol 1: Basic Aqueous Dissolution of this compound

  • Bring the lyophilized this compound and your chosen aqueous solvent (sterile distilled water or PBS, pH 7.4) to room temperature.

  • Add the desired volume of the solvent to the vial containing the peptide to achieve the target concentration.

  • Gently swirl the vial to facilitate dissolution. Avoid vigorous shaking to prevent potential aggregation.

  • If the peptide does not dissolve completely, proceed to Protocol 2.

Protocol 2: Sonication to Aid Dissolution

  • Following Protocol 1, if particulates are still visible, place the vial in a sonicator bath.

  • Sonicate for 5-10 minutes.

  • Visually inspect the solution for clarity. If the solution remains cloudy or contains particulates, the peptide is not fully dissolved. Proceed to Protocol 3.

Protocol 3: Dissolution using an Organic Co-solvent

  • To the peptide suspension from the previous steps, add a small volume of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile. A final concentration of 10% (v/v) is a good starting point.

  • Gently vortex the mixture.

  • If the peptide dissolves, you can then slowly add the rest of the aqueous buffer to reach your final desired concentration. Be aware that adding the aqueous solution too quickly may cause the peptide to precipitate.

Data Presentation

Table 1: Properties of Amino Acids in this compound

Amino AcidOne-Letter CodeThree-Letter CodeProperty
ProlinePProHydrophobic
ThreonineTThrPolar, Uncharged
ProlinePProHydrophobic
SerineSSerPolar, Uncharged

Table 2: Recommended Solvents for this compound

SolventTypeRecommendation LevelNotes
Sterile Distilled WaterAqueousPrimaryStart with this solvent.
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous BufferPrimaryA common and recommended starting buffer.
Dimethyl Sulfoxide (DMSO)Organic Co-solventSecondaryUse a small amount (e.g., 10%) if aqueous dissolution fails.
AcetonitrileOrganic Co-solventSecondaryAn alternative to DMSO.

Logical Relationships in Solubility Troubleshooting

The following diagram illustrates the logical progression when troubleshooting solubility, emphasizing the principle of starting with the mildest conditions before moving to more aggressive solvents.

Logical_Relationships cluster_solvents Solvent Choice Progression Aqueous Aqueous Solvents (Water, Buffers) Organic Organic Co-solvents (DMSO, Acetonitrile) Aqueous->Organic If insoluble Strong_Organic Stronger Organic Solvents (Use with caution) Organic->Strong_Organic If still insoluble

Caption: The logical progression of solvent selection for dissolving challenging peptides.

References

preventing degradation of Pro-Thr-Pro-Ser-NH2 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Peptide-Based Cell Culture Applications. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of the peptide Pro-Thr-Pro-Ser-NH2 in cell culture environments.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of Pro-Thr-Pro-Ser-NH2 that influence its stability?

The tetrapeptide Pro-Thr-Pro-Ser-NH2 has two key features that affect its resistance to degradation:

  • Proline Residues (Pro): The peptide contains two proline residues. The unique cyclic structure of proline can make the adjacent peptide bonds more resistant to cleavage by common proteases like trypsin. However, it makes the peptide a potential substrate for specialized proline-specific peptidases.[1][2]

  • C-Terminal Amidation (-NH2): The carboxyl group of the C-terminal serine is amidated. This modification is a common strategy to significantly increase peptide stability by protecting it from degradation by carboxypeptidases, which are enzymes that cleave peptide bonds at the C-terminus.[3]

Q2: What is the primary cause of Pro-Thr-Pro-Ser-NH2 degradation in my cell culture experiments?

The primary cause of peptide degradation in cell culture is enzymatic activity from proteases and peptidases. These enzymes originate from two main sources:

  • Serum Supplement: Fetal Bovine Serum (FBS) and other animal sera are rich in a wide variety of proteases, including aminopeptidases, carboxypeptidases, and endopeptidases.[4][5] Bovine serum, in particular, is known to contain proline-specific peptidases that can cleave proline-containing peptides.[1][2]

  • Cell Secretions: Cells themselves can secrete proteases into the culture medium, which can degrade peptides in the extracellular environment.

Q3: Which specific enzyme classes are most likely to degrade Pro-Thr-Pro-Ser-NH2?

Given its structure, the peptide is most susceptible to:

  • Aminopeptidases: These exopeptidases cleave amino acids from the N-terminus of the peptide.[6] The N-terminal proline may offer some protection, but specific aminopeptidases can still act on it.

  • Prolyl Endopeptidases (PEs): These endopeptidases cleave peptide bonds at the carboxyl side of proline residues. Since the peptide has the sequence Pro-Thr and Pro-Ser , it is a potential target for these enzymes, which are known to be present in bovine serum.[1][2]

  • Other Endopeptidases: Serine, cysteine, and aspartic proteases present in the culture medium can also potentially cleave the internal peptide bonds.[7]

Troubleshooting Guide

Problem: My peptide appears to have low or inconsistent biological activity.

This is a common indicator of peptide degradation. If the peptide is being broken down, its effective concentration decreases over the course of the experiment, leading to reduced or variable results.

Troubleshooting Workflow

G cluster_0 Troubleshooting Peptide Instability A Start: Inconsistent or Low Peptide Activity B Hypothesis: Peptide is degrading A->B C Action: Assess Peptide Stability (See Protocol 2) B->C D Is peptide degrading? C->D E Implement Mitigation Strategy (See Solutions Section) D->E Yes H Issue persists: Consider other factors (e.g., peptide synthesis, cell health) D->H No F Re-evaluate Activity E->F G Problem Solved F->G Success F->H Failure

Caption: Workflow for diagnosing and resolving peptide instability.

Problem: I'm using serum in my media. How can I minimize its impact on my peptide?

Serum is the most significant source of proteases. You have two primary strategies to mitigate its effects.

  • Use a Protease Inhibitor Cocktail: Add a broad-spectrum protease inhibitor cocktail to your culture medium. This is often the most effective first step.

  • Heat-Inactivate the Serum: This process denatures some heat-labile proteases, reducing the overall proteolytic activity.[8][9][10] Note that this can also degrade some beneficial growth factors.[8][10]

  • Reduce Serum Concentration: Titrate the serum percentage down to the lowest concentration that still supports healthy cell growth for your specific cell line.

  • Switch to Serum-Free Medium: If your cell line can be adapted, switching to a serum-free, chemically defined medium is the most definitive way to eliminate serum-derived proteases.[11][12]

Solutions & Mitigation Strategies

Use of Protease Inhibitor Cocktails

Adding a commercially available protease inhibitor cocktail designed for tissue culture is a highly effective strategy. These cocktails contain a blend of inhibitors that target a wide range of proteases.[13][14][15]

Inhibitor ComponentTarget Protease ClassTypical Proteases Inhibited
Aprotinin Serine ProteasesTrypsin, Chymotrypsin, Plasmin
Bestatin AminopeptidasesAminopeptidase B, Leucine Aminopeptidase
E-64 Cysteine ProteasesPapain, Calpain, Cathepsins
Leupeptin Serine & Cysteine ProteasesTrypsin, Plasmin, Cathepsin B
Pepstatin A Aspartic ProteasesPepsin, Renin, Cathepsin D

This table summarizes common components of commercially available protease inhibitor cocktails for cell culture.[13][14][16]

Mechanism of Protection by Protease Inhibitors

G cluster_0 Mechanism of Peptide Degradation & Prevention cluster_1 Degradation Pathways cluster_2 Prevention Strategies Peptide Pro-Thr-Pro-Ser-NH2 Fragments Inactive Fragments Peptide->Fragments Aminopeptidase Aminopeptidase Aminopeptidase->Peptide Attacks N-Terminus Endopeptidase Prolyl Endopeptidase Endopeptidase->Peptide Cleaves at Pro Bestatin Bestatin Bestatin->Aminopeptidase Inhibits Prolyl_Inhibitor Specific Prolyl Inhibitors Prolyl_Inhibitor->Endopeptidase Inhibits Amide_Cap C-Terminal Amide (Built-in protection)

Caption: Enzymatic attack points on the peptide and corresponding inhibitors.

Modification of Cell Culture Conditions
StrategyProsCons
Serum-Free Media Eliminates serum proteases; chemically defined and consistent.[12]Requires cell line adaptation; may not support all cell types.[12]
Heat-Inactivated Serum Reduces activity of some heat-labile proteases.[8]May destroy essential growth factors, vitamins, and amino acids.[8][10]
Reduced Serum % Lower protease concentration; simple to implement.May not be sufficient to prevent degradation; may impact cell health.

Experimental Protocols

Protocol 1: Heat Inactivation of Fetal Bovine Serum (FBS)

This protocol is used to reduce the activity of heat-sensitive components in serum, including some proteases and complement proteins.[9][17]

Materials:

  • Frozen Fetal Bovine Serum (FBS)

  • Calibrated water bath set to 56°C

  • Sterile bottles for aliquoting

Procedure:

  • Thaw the frozen FBS slowly, either overnight at 2-8°C or in a 37°C water bath. Remove from the 37°C bath as soon as it is thawed to prevent protein denaturation.[9][10]

  • Pre-heat the water bath to exactly 56°C. It is critical not to exceed this temperature.[8][18]

  • Immerse the thawed FBS bottle in the 56°C water bath, ensuring the water level is above the serum level.

  • Begin timing for 30 minutes precisely from the moment the bottle is placed in the bath.[9]

  • Gently swirl the bottle every 5-10 minutes to ensure uniform heating and prevent protein aggregation at the bottom.[9]

  • After exactly 30 minutes, remove the bottle and immediately place it in an ice bath to cool it down quickly.

  • Once cooled, the serum can be aliquoted into sterile tubes and stored at -20°C.

Protocol 2: Assessing Peptide Stability in Culture Medium via RP-HPLC

This protocol allows for the quantification of the intact peptide over time to directly measure its degradation rate.

Materials:

  • Pro-Thr-Pro-Ser-NH2 peptide standard

  • Cell culture medium (with and without serum/cells)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (ACN)

Procedure:

  • Prepare Peptide Stock: Prepare a concentrated stock solution of Pro-Thr-Pro-Ser-NH2 in a suitable solvent (e.g., sterile water or DMSO) and determine its concentration accurately.

  • Sample Preparation:

    • Spike the peptide into your complete cell culture medium (the same medium used in your experiments) to a final concentration of 10-100 µM.

    • Create parallel samples: one with medium only, one with medium + serum, and one with your complete conditioned medium (medium in which your cells have been growing).

    • Incubate all samples under standard cell culture conditions (37°C, 5% CO2).

  • Time-Point Collection:

    • At various time points (e.g., 0, 1, 4, 8, 24, and 48 hours), collect an aliquot from each sample.[19]

    • Immediately stop enzymatic activity in the aliquot by adding an equal volume of a quenching solution (e.g., 1% TFA in ACN) or by flash-freezing in liquid nitrogen. Store samples at -80°C until analysis.

  • RP-HPLC Analysis:

    • Analyze the samples using an RP-HPLC system with a C18 column.

    • Use a standard mobile phase gradient, for example:

      • Solvent A: 0.1% TFA in water

      • Solvent B: 0.1% TFA in ACN

    • Elute the peptide with a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm, depending on the peptide sequence; 214 nm is suitable for peptide bonds).

  • Data Analysis:

    • Identify the peak corresponding to the intact Pro-Thr-Pro-Ser-NH2 peptide by comparing it to the standard injected at time zero.

    • Integrate the peak area for the intact peptide at each time point.

    • Calculate the percentage of peptide remaining at each time point relative to the T=0 sample.

    • Plot the percentage of intact peptide versus time to determine its half-life under different conditions.

References

Technical Support Center: Improving the Specificity of P-T-P-S-NH2 as a Kinase Substrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the kinase substrate P-T-P-S-NH2 and similar proline-rich peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a focus on improving substrate specificity.

Frequently Asked Questions (FAQs)

Q1: What class of kinases is likely to phosphorylate the this compound peptide?

A1: The this compound peptide contains a Serine-Proline (S-P) motif at its C-terminus, which is a classic recognition site for proline-directed serine/threonine kinases. This strongly suggests that the peptide is a substrate for members of the CMGC kinase family, which includes:

  • Mitogen-Activated Protein Kinases (MAPKs) , such as ERK1/2. The consensus sequence for ERK1/2 is often Pro-Xaa-Ser/Thr-Pro.

  • Cyclin-Dependent Kinases (CDKs) , which recognize the S/T-P-X-R/K motif.

  • Glycogen Synthase Kinases (GSKs) , like GSK-3, which often prefer a pre-phosphorylated substrate with the consensus sequence Ser/Thr–X–X–X-Ser/Thr-P.

Q2: My kinase of interest shows low activity towards this compound. What are the potential reasons?

A2: Low phosphorylation of a peptide substrate like this compound can stem from several factors:

  • Sub-optimal Consensus Sequence: While the S-P motif is present, the surrounding residues (Pro-Thr-Pro) may not be ideal for your specific kinase. Kinase-substrate recognition is often influenced by amino acids at positions -2, -3, and +2, +3 relative to the phosphorylation site.

  • Lack of a Docking Motif: Many kinases, particularly MAPKs and CDKs, utilize docking sites on their substrates that are distinct from the phosphorylation site. These docking interactions significantly enhance binding affinity and phosphorylation efficiency. A short peptide like this compound lacks these domains.

  • Requirement for Priming Phosphorylation: Some kinases, most notably GSK-3, require a "priming" phosphorylation event at a nearby residue (typically at the +4 position) for efficient substrate recognition and phosphorylation.

  • Incorrect Assay Conditions: The buffer composition, pH, ion concentrations (especially Mg2+ or Mn2+), ATP concentration, and enzyme concentration can all dramatically impact kinase activity.

  • Peptide Quality: Issues with the synthesis or purity of the peptide can affect its ability to act as a substrate.

Q3: How can I improve the specificity of this compound for my target kinase?

A3: To enhance the specificity of this peptide substrate, consider the following strategies:

  • Peptide Sequence Modification:

    • Systematic Amino Acid Substitution: Based on the known consensus sequence of your target kinase, systematically substitute the proline and threonine residues in this compound to better match the optimal recognition motif.

    • Addition of a Docking Motif: Synthesize a longer peptide that incorporates a known docking sequence for your kinase of interest N- or C-terminal to the P-T-P-S core.

  • Assay Optimization:

    • Titrate Enzyme and Substrate: Perform kinetic analyses to determine the optimal concentrations of both your kinase and the peptide substrate.

    • Vary Assay Conditions: Empirically test different buffer components, pH levels, and divalent cation concentrations.

  • Use of Kinase Inhibitors: To confirm that the observed phosphorylation is due to your kinase of interest and not a contaminating kinase in a non-purified system, perform the assay in the presence of a specific inhibitor for your target kinase.

Troubleshooting Guides

Problem 1: High background phosphorylation in my kinase assay.

Possible Cause Troubleshooting Step
Contaminating Kinase Activity If using cell lysates or partially purified enzyme, other kinases may be phosphorylating the substrate. Use a highly purified, recombinant kinase. Include a control reaction with a specific inhibitor for your kinase of interest.
Autophosphorylation of the Kinase Some kinases can autophosphorylate. Run a control reaction without the peptide substrate to quantify the level of autophosphorylation.
Non-specific Binding to Assay Plates/Membranes Ensure proper blocking of plates or membranes. Include appropriate wash steps in your protocol.

Problem 2: Low or no detectable phosphorylation of the this compound peptide.

Possible Cause Troubleshooting Step
Incorrect Kinase The selected kinase may not recognize the P-T-P-S motif. Verify the known substrate specificity of your kinase. Test a positive control substrate known to be phosphorylated by your enzyme.
Sub-optimal Peptide Concentration The peptide concentration may be well below the Km for the kinase. Perform a substrate titration to determine the optimal concentration.
Inactive Enzyme The kinase may have lost activity due to improper storage or handling. Test the kinase activity with a known potent substrate.
ATP Depletion Ensure the ATP concentration is not limiting and is at or above the Km for ATP for your kinase.
Inhibitory Components in Buffer High concentrations of salts, detergents, or other additives may inhibit kinase activity. Review your buffer composition and test simpler buffer systems.

Quantitative Data Summary

The following tables provide representative kinetic parameters for proline-directed kinases with various peptide substrates. Note that these are examples, and the actual Km and Vmax for this compound will need to be determined empirically.

Table 1: Kinetic Parameters for ERK2 with Peptide Substrates

SubstrateSequenceApparent Km (µM)Apparent kcat (s-1)kcat/Km (M-1s-1)
ERKSubAPRTPGGRR390 ± 110170 ± 204.4 x 105
MEK1ERKGQLRQRGSVAPRTPGGRR 3.7 ± 3.3120 ± 403.2 x 107
STE7ERKRRRLDLLGSGSGAPRTPGGRR 0.6 ± 0.4170 ± 402.8 x 108

Data adapted from studies on ERK2 substrates. The core substrate sequence is in bold. Note the significant improvement in catalytic efficiency with the addition of docking sequences (MEK1 and STE7).[1]

Table 2: Kinetic Parameters for CDK-Cyclin Complexes with a Histone H1-based Peptide

CDK-Cyclin ComplexSubstrate SequenceKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Cln2-Cdk1PKTPKKAKKL256 ± 283.3 ± 0.21.3 x 104
Clb5-Cdk1PKTPKKAKKL114 ± 113.8 ± 0.23.3 x 104
Clb3-Cdk1PKTPKKAKKL48 ± 64.3 ± 0.29.0 x 104
Clb2-Cdk1PKTPKKAKKL13 ± 22.5 ± 0.11.9 x 105

Data demonstrates how different cyclin subunits can modulate the kinetic properties of the same CDK catalytic subunit for a proline-directed substrate.[2]

Table 3: Kinetic Parameters for GSK-3 with a Primed Peptide Substrate

KinaseSubstrate SequenceKm (µM)
GSK-3αKRREILSRRPS(P) YR140
GSK-3βKRREILSRRPS(P) YR200

This table illustrates the requirement for a pre-phosphorylated serine (S(P)) for efficient recognition by GSK-3 isoforms.[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Assay for ERK2 using a Synthetic Peptide Substrate

This protocol is a general guideline and should be optimized for your specific experimental conditions.

Materials:

  • Active, purified recombinant ERK2

  • This compound or modified peptide substrate

  • Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP solution (stock at 10 mM)

  • [γ-32P]ATP

  • Phosphocellulose paper (e.g., P81)

  • Wash Buffer (e.g., 75 mM phosphoric acid)

  • Scintillation counter

Procedure:

  • Prepare a master mix of the Kinase Reaction Buffer.

  • In a microcentrifuge tube, combine the appropriate volume of the master mix, the desired concentration of the peptide substrate, and purified ERK2 (e.g., 50-100 ng).

  • To initiate the reaction, add a mixture of non-radioactive ATP and [γ-32P]ATP to a final concentration of ~100 µM. The total reaction volume is typically 25-50 µL.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto a piece of phosphocellulose paper.

  • Wash the phosphocellulose paper three times for 5 minutes each in the wash buffer to remove unincorporated [γ-32P]ATP.

  • Allow the paper to dry completely.

  • Quantify the incorporated radioactivity using a scintillation counter.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Kinase Reaction cluster_detection Detection prep_buffer Prepare Kinase Reaction Buffer mix_reagents Combine Buffer, Kinase, and Substrate prep_buffer->mix_reagents prep_kinase Dilute Purified Kinase (e.g., ERK2) prep_kinase->mix_reagents prep_substrate Prepare Peptide Substrate Solution prep_substrate->mix_reagents start_reaction Initiate with [γ-32P]ATP mix_reagents->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Spot onto Phosphocellulose Paper incubate->stop_reaction wash Wash to Remove Unincorporated ATP stop_reaction->wash quantify Quantify with Scintillation Counter wash->quantify

Caption: Workflow for a radioactive in vitro kinase assay.

signaling_pathway cluster_erk MAPK/ERK Pathway cluster_cdk CDK Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Substrate Substrate (e.g., this compound) ERK->Substrate Response Cellular Response Substrate->Response Cyclin Cyclin CDK CDK Cyclin->CDK CDK_Substrate Substrate (S/T-P motif) CDK->CDK_Substrate CellCycle Cell Cycle Progression CDK_Substrate->CellCycle

Caption: Simplified signaling pathways of proline-directed kinases.

References

dealing with non-specific binding of P-T-P-S-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: P-T-P-S-NH2 Peptide

Welcome to the technical support center for the synthetic peptide this compound. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues related to non-specific binding during experimental use.

Peptide Overview: this compound is a novel synthetic peptide designed to act as a high-affinity antagonist for Receptor-X, a key transmembrane protein implicated in aberrant cell proliferation pathways. Its C-terminal amidation enhances stability against carboxypeptidases. While highly effective in binding to its intended target, its physicochemical properties can sometimes lead to non-specific binding, resulting in high background signals and confounding data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a synthetic tetrapeptide (Pro-Thr-Pro-Ser-NH2) that functions as a competitive antagonist for Receptor-X. It is primarily used in cell-based assays and in vitro binding studies to investigate the Receptor-X signaling pathway and to screen for potential therapeutic agents that modulate this pathway.

Q2: What is non-specific binding (NSB)?

Non-specific binding refers to the tendency of a molecule, in this case, the this compound peptide, to adhere to surfaces or molecules other than its intended biological target.[1][2] This can include plastic surfaces of assay plates, other cellular proteins, or components of the extracellular matrix. NSB is a common source of high background noise, which can mask the specific signal and lead to inaccurate results.[1][3]

Q3: Why is my fluorescently-labeled this compound showing a high background signal in negative control wells (e.g., cells lacking Receptor-X or no-cell controls)?

This is a classic indicator of non-specific binding. The peptide is likely adhering to the surface of the microplate or other proteins present in the blocking or media solution.[3][4] Troubleshooting should focus on improving blocking steps, optimizing wash buffers, and adjusting peptide concentration.[3][4]

Troubleshooting Guide: Non-Specific Binding

This guide is structured to address specific problems you may encounter.

Problem 1: High background signal across the entire assay plate.

High background is often caused by inadequate blocking or suboptimal wash steps, allowing the peptide to bind non-specifically to the plate surface.[3][5][6]

Answer:

  • Optimize Blocking Conditions: The goal of blocking is to saturate all potential non-specific binding sites on the assay plate. If you are experiencing high background, your current blocking protocol may be insufficient.

    • Increase Incubation Time/Temperature: Try extending the blocking incubation time (e.g., to 2 hours at room temperature or overnight at 4°C).[6]

    • Change Blocking Agent: Different blocking agents have different properties. A buffer containing a mixture of proteins can sometimes be more effective.[7] Consider switching from a single-protein blocker like BSA to non-fat dry milk or a specialized commercial blocking buffer.[6][8]

  • Optimize Wash Buffer and Procedure: Washing removes unbound and weakly bound peptides.[9][10]

    • Add a Detergent: Include a non-ionic detergent like Tween-20 (0.05% - 0.1% v/v) in your wash buffer (e.g., PBS or TBS) to help disrupt weak, non-specific hydrophobic interactions.[9][11]

    • Increase Wash Cycles and Soak Time: Increase the number of wash cycles from 3 to 5.[9][12] Introducing a brief soak time of 30-60 seconds per wash can also significantly improve the removal of non-specifically bound molecules.[9]

Table 1: Recommended Blocking Agents for this compound Assays

Blocking AgentRecommended ConcentrationIncubation TimeNotes
Bovine Serum Albumin (BSA)1-5% (w/v) in PBS/TBS1-2 hours at RT or overnight at 4°CA good starting point. Ensure it is high-purity and IgG-free.[8]
Non-Fat Dry Milk5% (w/v) in PBS/TBS1-2 hours at RTCost-effective. Not recommended for assays with biotin-streptavidin systems.
Normal Serum5% (v/v) in PBS/TBS1 hour at RTUse serum from the same species as the secondary antibody (if applicable).[8]
Commercial BlockersPer manufacturer's instructionsVariesOften contain proprietary blends of proteins and polymers to reduce background.[13][14]
Problem 2: Signal in my negative control is high, making it difficult to distinguish from the positive signal.

This issue points towards the peptide binding to cellular components other than Receptor-X or to the extracellular matrix.

Answer:

  • Adjust Peptide Concentration: The concentration of this compound may be too high, leading to saturation of the specific target and subsequent binding to low-affinity, non-specific sites.[5][15] Perform a titration experiment to find the lowest concentration of the peptide that still provides a robust specific signal.

  • Modify Assay Buffer Composition: The chemical environment can influence non-specific interactions.[11]

    • Increase Ionic Strength: Increasing the salt concentration (e.g., raising NaCl from 150 mM to 250-500 mM) in the binding and wash buffers can reduce electrostatic interactions.[11]

    • Include a Carrier Protein: Adding a low concentration of a neutral protein like BSA (0.1-1%) to your assay buffer can act as a "carrier," occupying non-specific binding sites on cells and surfaces.[11]

  • Perform a Competition Assay: To confirm that the binding you observe is specific to Receptor-X, perform a competition experiment. Pre-incubate your cells with a high concentration of unlabeled ("cold") this compound before adding the labeled ("hot") peptide. If the signal from the labeled peptide is significantly reduced, it confirms specific binding to the target.[16][17][18]

Diagrams

Signaling_Pathway Fig 1. Hypothesized this compound Signaling Pathway cluster_membrane Cell Membrane ReceptorX Receptor-X KinaseA Kinase A ReceptorX->KinaseA Inhibition Peptide This compound (Antagonist) Peptide->ReceptorX Blocks Binding KinaseB Kinase B KinaseA->KinaseB Inhibition TF Transcription Factor KinaseB->TF Inhibition Proliferation Cell Proliferation TF->Proliferation Inhibition

Caption: Fig 1. Hypothesized this compound Signaling Pathway.

Experimental_Workflow Fig 2. Typical Cell-Based Binding Assay Workflow start Start: Seed Cells in Microplate block 1. Block Plate (e.g., with BSA or Milk) start->block wash1 2. Wash Plate block->wash1 nsb1 NSB Hotspot: Inadequate blocking leads to peptide binding to plate. block->nsb1 add_peptide 3. Add Labeled This compound wash1->add_peptide incubate 4. Incubate add_peptide->incubate wash2 5. Wash to Remove Unbound Peptide incubate->wash2 read 6. Read Signal (e.g., Fluorescence) wash2->read nsb2 NSB Hotspot: Poor washing leaves unbound peptide behind. wash2->nsb2 end End read->end

Caption: Fig 2. Typical Cell-Based Binding Assay Workflow.

Troubleshooting_Flowchart Fig 3. Troubleshooting Non-Specific Binding start High Background Signal? q_blocking Have you optimized blocking conditions? start->q_blocking Yes end_ok Problem Resolved start->end_ok No sol_blocking Action: - Increase blocking time - Change blocking agent (See Table 1) q_blocking->sol_blocking No q_washing Have you optimized wash steps? q_blocking->q_washing Yes sol_blocking->q_washing sol_washing Action: - Add Tween-20 to buffer - Increase wash cycles - Add soak time q_washing->sol_washing No q_concentration Have you titrated peptide concentration? q_washing->q_concentration Yes sol_washing->q_concentration sol_concentration Action: - Perform dose-response curve - Use lowest effective concentration q_concentration->sol_concentration No q_competition Have you confirmed specificity with a competition assay? q_concentration->q_competition Yes sol_concentration->q_competition sol_competition Action: - Run competition assay with unlabeled peptide (See Protocol 3) q_competition->sol_competition No end_contact If issues persist, contact Technical Support q_competition->end_contact Yes, still high sol_competition->end_contact

Caption: Fig 3. Troubleshooting Non-Specific Binding.

Key Experimental Protocols

Protocol 1: Optimizing Blocking Conditions

This protocol helps determine the most effective blocking agent and incubation time to minimize non-specific binding of this compound to microplate wells.

  • Plate Preparation: Seed cells in a 96-well plate as required by your main assay protocol. For no-cell controls, use empty wells.

  • Prepare Blocking Buffers: Prepare several candidate blocking buffers as outlined in Table 1 (e.g., 3% BSA in PBS, 5% non-fat milk in TBS, etc.).

  • Blocking: Remove cell culture media. Add 200 µL of the different blocking buffers to replicate wells.

  • Incubation: Incubate one set of plates for 1 hour at room temperature and another set overnight at 4°C.

  • Washing: Wash all wells 3 times with 200 µL of PBS with 0.05% Tween-20 (PBST).

  • Peptide Addition: Add your fluorescently-labeled this compound (at your standard working concentration) to all wells.

  • Incubation & Wash: Incubate according to your standard protocol, then wash 5 times with PBST.

  • Analysis: Read the fluorescence intensity. The condition that yields the lowest signal in the no-cell control wells is the optimal blocking protocol.

Protocol 2: Competition Assay for Binding Specificity

This protocol validates that the observed signal is due to the specific binding of this compound to its target, Receptor-X.[16][17][18]

  • Cell Seeding: Seed Receptor-X expressing cells in a 96-well plate and allow them to adhere.

  • Prepare Reagents:

    • Labeled Peptide: Dilute your fluorescently-labeled this compound to the desired final concentration in assay buffer (e.g., PBS with 0.1% BSA).

    • Unlabeled Peptide: Prepare a high-concentration stock of unlabeled this compound. Create a serial dilution to achieve final concentrations ranging from 1x to 1000x the concentration of the labeled peptide.

  • Competition Step:

    • Blocked Wells: To test wells, add the various concentrations of unlabeled peptide and incubate for 1-2 hours at the assay temperature.[16] This allows the unlabeled peptide to occupy the specific binding sites.

    • Control Wells: Add only assay buffer to control wells.

  • Labeled Peptide Addition: Add the fluorescently-labeled this compound to all wells (including blocked and control wells) and incubate to reach binding equilibrium (e.g., 1 hour at room temperature).

  • Washing: Wash plates 3-5 times with cold wash buffer (e.g., PBST) to remove all unbound peptide.

  • Data Acquisition: Measure the fluorescence signal in each well.

  • Analysis: Plot the signal intensity against the concentration of the unlabeled competitor peptide. A specific interaction will show a dose-dependent decrease in signal as the concentration of the unlabeled peptide increases, indicating displacement of the labeled peptide from Receptor-X.[17]

References

Technical Support Center: Optimizing Detection of Phosphorylated P-T-P-S-NH2

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the detection and analysis of the phosphorylated peptide P-T-P-S-NH2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in detecting the phosphorylated this compound peptide?

A1: The detection of phosphorylated this compound presents several challenges due to its specific biochemical properties:

  • Hydrophilicity: As a short peptide with charged phosphate groups, it exhibits poor retention on standard reverse-phase chromatography columns, often eluting in the void volume.[1][2][3]

  • Proline Residues: The presence of proline can lead to inefficient cleavage by common proteases like trypsin if it's part of a larger protein sequence and can also affect fragmentation patterns in mass spectrometry.[4]

  • Low Abundance: In biological samples, phosphopeptides are often present at very low stoichiometry, requiring sensitive enrichment techniques.[5][6][7]

  • Signal Suppression: The presence of more abundant, non-phosphorylated peptides can suppress the ionization of the target phosphopeptide in the mass spectrometer.[6]

  • Labile Phosphate Group: The phosphate group can be lost during mass spectrometry analysis, particularly with collision-induced dissociation (CID), complicating identification and localization.[8][9][10]

Q2: Which enrichment strategy is best for the this compound phosphopeptide?

A2: Both Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) affinity chromatography are effective for phosphopeptide enrichment.[5][11][12] For a short, potentially singly phosphorylated peptide like this compound, TiO2 can offer high selectivity.[5][11] However, a combination of both methods, or sequential enrichment, can often yield the best results by capturing a broader range of phosphopeptides.[11][13]

Q3: Can I use antibodies for the detection of phosphorylated this compound?

A3: Yes, developing a phosphorylation state-specific antibody is a viable and highly specific detection method, particularly for applications like Western blotting or ELISA.[10][14][15] The generation of such antibodies typically involves immunizing an animal with a synthetic version of the phosphorylated this compound peptide conjugated to a carrier protein.[14][16]

Q4: How does the presence of proline affect mass spectrometry analysis of this compound?

A4: Proline's rigid ring structure can influence peptide fragmentation. In collision-induced dissociation (CID), fragmentation C-terminal to proline residues is often enhanced, leading to a dominant y-ion series.[4] This "proline effect" can be both beneficial for predictable fragmentation and challenging if it limits the generation of other informative fragment ions needed for confident sequence identification.

Troubleshooting Guides

Problem 1: Low or no signal of this compound in Mass Spectrometry

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Inefficient Enrichment Optimize your IMAC or TiO2 enrichment protocol. Consider using a combination of both methods.[11][13][17] Ensure the pH of your loading and wash buffers is acidic to promote binding.[6][18]Maximizes the recovery of the phosphopeptide from a complex mixture.
Poor Retention in LC Use a graphitized carbon or a mixed-mode C18 column. Alternatively, consider derivatization of the N-terminus to increase hydrophobicity.[1][3]Enhances retention of small, hydrophilic peptides on the chromatography column.
Ion Suppression Improve sample clean-up and phosphopeptide enrichment to remove interfering non-phosphorylated peptides.[6]Reduces competition for ionization in the mass spectrometer source.
Suboptimal MS Parameters Optimize collision energy. For phosphopeptides, Higher-Energy Collisional Dissociation (HCD) or Electron-Transfer Dissociation (ETD) are often preferred over CID to minimize neutral loss of the phosphate group.[7][8]HCD and ETD provide richer fragmentation spectra for phosphopeptides, aiding in identification.
Problem 2: Ambiguous Phosphorylation Site Localization

Possible Causes & Solutions

Possible Cause Troubleshooting Step Rationale
Neutral Loss of Phosphate Use ETD or EThcD fragmentation if available on your mass spectrometer.[8] These methods tend to preserve the phosphate group on the fragment ions.Provides clearer evidence for the location of the phosphorylation.
Insufficient Fragment Ions Optimize collision energy or use a stepped collision energy approach to generate a wider range of fragment ions.[19][20]Increases sequence coverage in the MS/MS spectrum, allowing for more confident site assignment.
Inadequate Bioinformatic Analysis Utilize specialized software for phosphoproteomics data analysis that calculates site localization probabilities (e.g., PTM-Score, MaxQuant).[21]These algorithms provide a statistical measure of confidence in the phosphorylation site assignment.

Experimental Protocols

Protocol 1: Phosphopeptide Enrichment using Titanium Dioxide (TiO2)
  • Sample Preparation: Start with a digested and desalted peptide mixture.

  • Bead Equilibration: Equilibrate TiO2 beads in a loading buffer (e.g., 80% acetonitrile, 5% trifluoroacetic acid, 1 M glycolic acid).[22]

  • Binding: Incubate the peptide sample with the equilibrated TiO2 beads for 30 minutes with gentle mixing.

  • Washing: Wash the beads sequentially with:

    • Loading buffer

    • Wash buffer 1 (e.g., 80% acetonitrile, 1% trifluoroacetic acid)

    • Wash buffer 2 (e.g., 20% acetonitrile, 0.1% trifluoroacetic acid)[22]

  • Elution: Elute the bound phosphopeptides using an elution buffer with a basic pH (e.g., 1% ammonium hydroxide).[23]

  • Acidification & Desalting: Immediately acidify the eluate with formic acid and desalt using a C18 tip before LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis of this compound
  • Liquid Chromatography:

    • Column: Use a column suitable for hydrophilic peptides (e.g., graphitized carbon or a C18 column with a shallow gradient).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in 80% acetonitrile.

    • Gradient: A shallow gradient with a slow increase in Mobile Phase B is recommended to improve the separation of hydrophilic peptides.

  • Mass Spectrometry:

    • Ionization Mode: Positive ion mode.

    • MS1 Scan: Acquire high-resolution full scan spectra.

    • MS2 Fragmentation: Use data-dependent acquisition to trigger MS/MS on the precursor ion corresponding to phosphorylated this compound.

      • Fragmentation Method: HCD or ETD is recommended.[8]

      • Collision Energy: Optimize the normalized collision energy. A stepped collision energy approach (e.g., 25%, 30%, 35%) can be beneficial.[19]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_enrichment Phosphopeptide Enrichment cluster_analysis Analysis Protein_Source Protein Source Digestion Proteolytic Digestion Protein_Source->Digestion Desalting Desalting (C18) Digestion->Desalting Enrichment TiO2 / IMAC Enrichment Desalting->Enrichment LC_MSMS LC-MS/MS Analysis Enrichment->LC_MSMS Data_Analysis Data Analysis & Site Localization LC_MSMS->Data_Analysis

Caption: A general experimental workflow for the detection of phosphopeptides.

troubleshooting_logic Start Low/No Phosphopeptide Signal Check_Enrichment Review Enrichment Protocol? Start->Check_Enrichment Check_LC Assess LC Conditions? Check_Enrichment->Check_LC No Solution_Enrichment Optimize Buffers / Combined Enrichment Check_Enrichment->Solution_Enrichment Yes Check_MS Optimize MS Parameters? Check_LC->Check_MS No Solution_LC Use Hydrophilic-Interaction Column / Derivatize Check_LC->Solution_LC Yes Solution_MS Use HCD/ETD / Stepped Collision Energy Check_MS->Solution_MS Yes

Caption: A troubleshooting decision tree for low phosphopeptide signals.

References

avoiding phosphatase activity in P-T-P-S-NH2 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the phosphopeptide P-T-P-S-NH2 and similar molecules. The primary focus is on mitigating and avoiding unwanted phosphatase activity that can compromise experimental results.

Troubleshooting Guide

Unwanted dephosphorylation of your peptide substrate can lead to inaccurate and unreliable data. This guide will help you identify and resolve common issues related to phosphatase activity.

Problem Potential Cause Recommended Solution
Low or no signal in a kinase assay Endogenous phosphatase activity in your sample (e.g., cell lysate) is removing the phosphate groups as they are added by the kinase.Add a broad-spectrum phosphatase inhibitor cocktail to your reaction buffer. Ensure inhibitors are fresh and used at the recommended concentration.[1][2]
Phosphatase contamination in reagents (e.g., buffers, water, or enzyme preparations).Use high-purity, nuclease-free water.[3] Prepare fresh buffers and filter-sterilize them. If contamination is suspected in an enzyme preparation, consider using a more highly purified enzyme or a different batch.
Sub-optimal buffer conditions that favor phosphatase activity.Optimize the pH and ionic strength of your assay buffer. Most kinases prefer slightly acidic to neutral pH, while some phosphatases are more active at alkaline pH.
High background in a phosphatase assay Contamination of your assay with inorganic phosphate.Ensure all glassware is thoroughly rinsed with phosphate-free water. Check all buffers and reagents for phosphate contamination.[2]
Non-specific phosphatase activity in your sample.Use specific inhibitors to block the activity of phosphatases that are not of interest in your experiment.
Inconsistent or variable results between experiments Inconsistent addition or potency of phosphatase inhibitors.Prepare a master mix of your reaction buffer containing the phosphatase inhibitors to ensure consistent concentrations across all samples. Store inhibitors properly and avoid repeated freeze-thaw cycles.
Degradation of the phosphopeptide substrate by phosphatases prior to the experiment.Store the this compound peptide under the recommended conditions and handle it on ice. Add the peptide to the reaction mixture as the final step before initiating the assay.
Smear or multiple bands below the expected molecular weight in a Western blot for a phosphorylated protein Protein degradation by proteases and dephosphorylation by phosphatases in the sample lysate.Always prepare cell lysates with a cocktail of both protease and phosphatase inhibitors.[4] Keep samples on ice at all times.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of phosphatase contamination in my experiments?

A1: Phosphatase contamination can arise from several sources. The most common is endogenous phosphatases present in cell or tissue lysates.[5] Another significant source can be microbial contamination in buffers or water, as bacteria produce alkaline phosphatases.[3][6] Finally, commercially available enzyme preparations (like kinases) can sometimes have low levels of contaminating phosphatase activity.

Q2: Which phosphatase inhibitors should I use for my this compound experiments?

A2: Since this compound contains both phosphothreonine (P-T) and phosphoserine (P-S), you should use inhibitors that are effective against serine/threonine phosphatases. A cocktail of inhibitors is generally recommended to cover a broad range of phosphatases.[2] Key inhibitors to consider include:

  • Sodium Orthovanadate: A general inhibitor of protein tyrosine phosphatases (PTPs) and alkaline phosphatases. While your peptide is serine/threonine phosphorylated, this can be useful in crude lysates.

  • Sodium Fluoride (NaF): A serine/threonine phosphatase inhibitor.[1]

  • β-Glycerophosphate: A general phosphatase inhibitor.

  • Okadaic Acid: A potent inhibitor of PP1 and PP2A serine/threonine phosphatases.[5][7]

  • Calyculin A: A potent inhibitor of PP1 and PP2A.[8]

For most applications, a commercially available phosphatase inhibitor cocktail is a convenient and reliable option.

Q3: How can I be sure that my phosphatase inhibitors are working effectively?

A3: To validate the effectiveness of your inhibitors, you can run a control experiment. Prepare two identical samples containing your phosphopeptide and the potential source of phosphatase (e.g., cell lysate). To one sample, add your phosphatase inhibitor cocktail, and to the other, add a vehicle control. Incubate both under your assay conditions and then measure the amount of remaining phosphopeptide. A significantly higher amount of phosphopeptide in the inhibitor-treated sample indicates that your inhibitors are effective.

Quantitative Data: Phosphatase Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of common serine/threonine phosphatase inhibitors. Lower IC50 values indicate higher potency.

Inhibitor Target Phosphatase(s) Typical IC50 Value
Okadaic AcidPP2A, PP1~0.1 nM for PP2A, ~15 nM for PP1[7]
Microcystin-LRPP1, PP2A~0.2 nM for both PP1 and PP2A[7]
Calyculin APP1, PP2ASimilar IC50 values for both PP1 and PP2A[8]
TautomycinPP1 > PP2A
FostriecinPP2A, PP4~1-3 nM for PP2A and PP4[9]
CantharidinPP1, PP2A, PP4, PP51.1 µM (PP1), 0.194 µM (PP2A), 0.05 µM (PP4), 0.60 µM (PP5)[8]

Note: IC50 values can vary depending on the experimental conditions, substrate, and enzyme source.

Experimental Protocols

Protocol: In Vitro Kinase Assay Using this compound with Phosphatase Inhibition

This protocol describes a general procedure for a kinase assay where the substrate is the this compound peptide, with measures taken to prevent dephosphorylation by contaminating phosphatases.

Materials:

  • Purified kinase of interest

  • This compound phosphopeptide substrate

  • Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.1% β-mercaptoethanol)

  • ATP solution

  • Phosphatase Inhibitor Cocktail (containing inhibitors for serine/threonine phosphatases)

  • Method for detection of phosphorylation (e.g., ADP-Glo™ Kinase Assay, radioactive ³²P-ATP, or a phosphospecific antibody)

Procedure:

  • Prepare the Kinase Reaction Master Mix:

    • On ice, prepare a master mix containing the kinase reaction buffer, ATP, and the phosphatase inhibitor cocktail at the desired final concentrations.

    • Critical Step: Add the phosphatase inhibitors fresh to the master mix just before starting the experiment to ensure their stability and effectiveness.

  • Aliquot the Master Mix:

    • Aliquot the master mix into your reaction vessels (e.g., microcentrifuge tubes or wells of a 96-well plate).

  • Add the Kinase:

    • Add the purified kinase to each reaction vessel containing the master mix. Include a "no kinase" control to measure background ATP hydrolysis or non-enzymatic phosphorylation.

  • Initiate the Reaction:

    • Start the kinase reaction by adding the this compound peptide substrate to each reaction vessel.

    • Mix gently and incubate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined amount of time (e.g., 30 minutes). Ensure the reaction time is within the linear range of the assay.

  • Terminate the Reaction:

    • Stop the reaction using the method appropriate for your detection system. For example, add a kinase inhibitor, heat inactivate, or add a stop solution provided with a commercial assay kit.

  • Detect Phosphorylation:

    • Measure the amount of phosphorylated peptide or the amount of ADP produced using your chosen detection method.

  • Analyze the Data:

    • Subtract the background signal (from the "no kinase" control) from your experimental values. Compare the phosphorylation levels between your different experimental conditions.

Visualizations

Signaling_Pathway Kinase Kinase pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylation Phosphatase Phosphatase Substrate Substrate (e.g., this compound) pSubstrate->Substrate Dephosphorylation Response Cellular Response pSubstrate->Response ATP ATP ADP ADP Pi Pi

Caption: A simplified signaling pathway illustrating the opposing roles of a kinase and a phosphatase.

Experimental_Workflow start Start prep_reagents Prepare Reagents (Buffer, ATP, Inhibitors) start->prep_reagents add_kinase Add Kinase to Master Mix prep_reagents->add_kinase add_substrate Add this compound Substrate add_kinase->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction incubate->stop_reaction detect Detect Phosphorylation stop_reaction->detect analyze Analyze Data detect->analyze end End analyze->end

Caption: Experimental workflow for an in vitro kinase assay with phosphatase inhibition.

Troubleshooting_Logic start Low Kinase Signal? check_inhibitors Are Phosphatase Inhibitors Included? start->check_inhibitors Yes other_issue Investigate Other Assay Parameters (Kinase activity, ATP conc.) start->other_issue No add_inhibitors Add Phosphatase Inhibitor Cocktail check_inhibitors->add_inhibitors No check_reagents Check Reagents for Contamination check_inhibitors->check_reagents Yes use_fresh_reagents Use Fresh, High-Purity Reagents check_reagents->use_fresh_reagents Contamination Suspected optimize_buffer Optimize Buffer Conditions (pH, ions) check_reagents->optimize_buffer No Contamination

Caption: A troubleshooting decision tree for low signal in a kinase assay.

References

Validation & Comparative

Validating P-T-P-S-NH2 Phosphorylation: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein phosphorylation is a critical step in elucidating signaling pathways and identifying potential therapeutic targets. This guide provides a comprehensive comparison of mass spectrometry-based approaches and alternative biochemical methods for validating the phosphorylation of a C-terminally amidated peptide, exemplified by the sequence Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2).

This guide delves into the nuances of sample preparation, instrumentation, and data analysis, offering detailed experimental protocols and quantitative performance comparisons to aid in the selection of the most appropriate validation strategy.

Mass Spectrometry-Based Validation of this compound Phosphorylation

Mass spectrometry (MS) stands as the gold standard for the definitive identification and localization of phosphorylation sites. The analysis of a synthetic or proteolytically derived this compound phosphopeptide presents unique considerations due to its potentially hydrophilic nature and C-terminal amidation.

Experimental Workflow for MS-Based Validation

A typical workflow for the validation of this compound phosphorylation by mass spectrometry involves several key stages, from sample preparation to data interpretation.

cluster_0 Sample Preparation cluster_1 Mass Spectrometry Analysis cluster_2 Data Analysis Protein Digestion Protein Digestion Phosphopeptide Enrichment Phosphopeptide Enrichment Protein Digestion->Phosphopeptide Enrichment e.g., Trypsin LC-MS/MS LC-MS/MS Phosphopeptide Enrichment->LC-MS/MS e.g., IMAC, TiO2 Fragmentation Fragmentation LC-MS/MS->Fragmentation e.g., CID, HCD, ETD Database Search Database Search Fragmentation->Database Search Peptide Identification Site Localization Site Localization Database Search->Site Localization e.g., Ascore, PTMscore Validation Validation Site Localization->Validation

General workflow for MS-based phosphopeptide validation.
Phosphopeptide Enrichment Strategies

Due to the low stoichiometry of phosphorylation, enrichment of phosphopeptides from a complex mixture is a critical prerequisite for successful MS analysis. The choice of enrichment method can significantly impact the recovery and selectivity for the target phosphopeptide. The hydrophilic nature of the this compound peptide may influence the efficiency of certain enrichment techniques.

Enrichment MethodPrincipleAdvantagesDisadvantagesTypical RecoverySelectivity
IMAC (Immobilized Metal Affinity Chromatography) Chelating resin with Fe³⁺, Ga³⁺, or Zr⁴⁺ ions binds to the negatively charged phosphate group.[1][2]High binding capacity, effective for multi-phosphorylated peptides.[3]Non-specific binding to acidic peptides, potential for metal ion leaching.[4]70-90%>90% with optimization[5]
MOAC (Metal Oxide Affinity Chromatography) Metal oxides like TiO₂ or ZrO₂ interact with phosphate groups.[2]High selectivity for phosphopeptides, robust and stable material.[4][6]Lower binding capacity than IMAC, may have a bias towards singly phosphorylated peptides.[3]~84%>95% with optimization
Antibody-based Enrichment Use of antibodies specific to phosphorylated serine, threonine, or tyrosine residues.[2]High specificity for the target phospho-amino acid.[2]Can be expensive, may have cross-reactivity, and may not recognize all sequence contexts.VariableHigh

Note: Recovery and selectivity can vary significantly depending on the sample complexity, peptide characteristics, and specific protocol used.

Fragmentation Techniques and the Impact of C-terminal Amidation

Tandem mass spectrometry (MS/MS) is employed to fragment the phosphopeptide and determine its amino acid sequence and the precise location of the phosphate group. The C-terminal amide of this compound will influence the fragmentation pattern. Upon collision-induced dissociation (CID), C-terminally amidated peptides often exhibit a characteristic neutral loss of ammonia (-17 Da).[7][8] The primary fragmentation of the peptide backbone still yields b- and y-type ions, however, the masses of the y-ions will be shifted by -1 Da compared to their free acid counterparts.[9]

Fragmentation MethodPrincipleAdvantages for PhosphopeptidesDisadvantages for Phosphopeptides
CID (Collision-Induced Dissociation) Low-energy collisions with an inert gas to induce fragmentation.[10]Widely available and well-characterized.Can lead to preferential neutral loss of the phosphate group (H₃PO₄, -98 Da), resulting in a loss of sequence information.[11]
HCD (Higher-energy Collisional Dissociation) Beam-type CID with higher collision energy.[10]Generates more backbone fragmentation and less neutral loss compared to CID, improving site localization.[12]Can still result in some neutral loss.
ETD (Electron Transfer Dissociation) Fragmentation induced by electron transfer, which cleaves the N-Cα bond of the peptide backbone.[12]Preserves the labile phosphate group, providing excellent sequence coverage and confident site localization, especially for multiply phosphorylated peptides.[12][13][14]Less efficient for doubly charged precursor ions, longer scan times.[12]

Recommendation for this compound: A combination of HCD and ETD would be ideal. HCD can provide rapid identification, while ETD would offer unambiguous localization of the phosphate group on either the threonine or serine residue.

Phosphorylation Site Localization Algorithms

Following MS/MS analysis, specialized algorithms are used to assign a probability score to each potential phosphorylation site.

AlgorithmPrincipleKey Features
Ascore Calculates a site localization probability based on the presence and intensity of site-determining fragment ions.[11]Provides a quantitative measure of localization confidence.
PTMscore / PhosphoRS Similar to Ascore, uses a probabilistic model to score potential phosphorylation sites based on observed fragment ions.[15]Integrated into popular data analysis platforms like MaxQuant and Proteome Discoverer.
LuciPHOr Employs a target-decoy strategy to estimate the false localization rate (FLR).[16][17]Provides a statistical measure of the confidence in the overall set of localized sites.

Performance Comparison of Site Localization Algorithms:

AlgorithmAccuracy (Correctly Localized Sites)False Localization Rate (FLR) at 99% Confidence
Ascore / PTMscore >95%<1-5%
PhosphoRS >95%<1-5%
LuciPHOr >95%Provides direct FLR estimation

Note: The performance of these algorithms can be influenced by the quality of the MS/MS spectra and the fragmentation method used.[18] EThcD, a combination of ETD and HCD, has been shown to provide the highest confidence in site localization.[14]

Alternative Methods for Phosphorylation Validation

While mass spectrometry provides the most definitive evidence, other well-established biochemical methods can be used to validate phosphorylation, particularly when a specific kinase and substrate are known or hypothesized.

Workflow for Alternative Validation Methods

cluster_0 In Vitro Kinase Assay cluster_1 Western Blotting Incubate Kinase, Substrate (this compound), and ATP Incubate Kinase, Substrate (this compound), and ATP Detect Phosphorylation Detect Phosphorylation Incubate Kinase, Substrate (this compound), and ATP->Detect Phosphorylation Protein Extraction Protein Extraction SDS-PAGE & Transfer SDS-PAGE & Transfer Protein Extraction->SDS-PAGE & Transfer Antibody Incubation Antibody Incubation SDS-PAGE & Transfer->Antibody Incubation Detection Detection Antibody Incubation->Detection

Workflows for in vitro kinase assay and Western blotting.
In Vitro Kinase Assay

This method directly assesses the ability of a specific kinase to phosphorylate the this compound peptide.

Principle: The purified kinase, the synthetic this compound peptide (substrate), and a phosphate donor (typically ATP) are incubated together. The transfer of the phosphate group to the peptide is then detected.

Detection Methods:

  • Radiolabeling: Using [γ-³²P]ATP allows for highly sensitive detection of the phosphorylated peptide via autoradiography or scintillation counting.[19]

  • Phospho-specific Antibodies: If an antibody that specifically recognizes the phosphorylated form of the this compound peptide is available, it can be used for detection via ELISA or Western blot.[20]

  • Mass Spectrometry: The reaction mixture can be analyzed by MS to confirm the mass shift corresponding to phosphorylation.

Western Blotting with Phospho-Specific Antibodies

This technique is used to detect the phosphorylated protein in a complex biological sample.

Principle: Proteins from cell or tissue lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with a primary antibody that specifically recognizes the phosphorylated epitope of interest.

Key Considerations:

  • Antibody Specificity: The success of this method hinges on the availability of a highly specific antibody that recognizes the phosphorylated P-T-P-S motif within the context of the full-length protein and does not cross-react with the non-phosphorylated form.

  • Controls: It is crucial to include proper controls, such as lysates from cells treated with a kinase inhibitor or phosphatase, to confirm the specificity of the antibody.[21] A loading control antibody is also necessary to ensure equal protein loading.

  • Blocking Buffers: Using a protein-based blocker like Bovine Serum Albumin (BSA) is recommended over milk, as milk contains the phosphoprotein casein which can lead to high background.[22]

Comparison of Validation Methods

MethodThroughputInformation ProvidedKey AdvantageKey Limitation
Mass Spectrometry HighUnambiguous site localization, relative quantification.Definitive and comprehensive.Requires specialized instrumentation and expertise.
In Vitro Kinase Assay Low to MediumDirect kinase-substrate relationship.Confirms functional interaction.Does not confirm in vivo phosphorylation.
Western Blotting MediumIn vivo detection and relative quantification.Widely accessible and established.Relies on the availability of a highly specific antibody.

Detailed Experimental Protocols

Mass Spectrometry: Phosphopeptide Enrichment and Analysis

1. Protein Digestion:

  • Proteins are extracted from cells or tissues and denatured, reduced, and alkylated.

  • Digestion is typically performed overnight with trypsin.

2. Phosphopeptide Enrichment (IMAC Protocol): [1][5][23][24][25]

  • Condition IMAC resin with the manufacturer's recommended buffers.

  • Incubate the peptide digest with the IMAC resin to allow binding of phosphopeptides.

  • Wash the resin extensively with a high-organic, acidic buffer to remove non-specifically bound peptides.

  • Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide) or a phosphate-containing buffer.

  • Immediately acidify the eluate to prevent dephosphorylation.

3. Phosphopeptide Enrichment (TiO2 Protocol): [22][26][27][28][29][30]

  • Condition TiO2 beads with loading buffer.

  • Incubate the peptide digest with the TiO2 beads in an acidic, high-organic solution. The inclusion of glutamic acid or lactic acid in the loading buffer can improve selectivity.[21]

  • Wash the beads with progressively less organic and more aqueous acidic solutions to remove non-specific binders.

  • Elute the phosphopeptides with an alkaline solution (e.g., ammonium hydroxide).

4. LC-MS/MS Analysis:

  • The enriched phosphopeptides are separated by reverse-phase liquid chromatography and introduced into the mass spectrometer.

  • The mass spectrometer is operated in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode to acquire MS1 survey scans and MS/MS fragmentation spectra.

5. Data Analysis:

  • The raw MS data is processed using a database search engine (e.g., Mascot, Sequest, Andromeda) to identify the peptides.

  • Phosphorylation site localization is performed using algorithms like Ascore, PTMscore, or LuciPHOr. A high probability score (e.g., >0.75 or a low FLR) is required for confident site assignment.

In Vitro Kinase Assay Protocol[6][21][22][29][31]
  • Prepare a reaction buffer containing the purified kinase, the synthetic this compound peptide, and ATP (radiolabeled or cold).

  • Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specific time course (e.g., 0, 15, 30, 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer or by spotting onto a membrane for subsequent detection.

  • Analyze the results by autoradiography, Western blot, or mass spectrometry.

Western Blot Protocol for Phospho-Specific Antibodies[8][18][23][24][33]
  • Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) protein as a loading control.

References

A Researcher's Guide to Comparing Kinase Specificity for P-T-P-S-NH2 and Similar Peptides

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the substrate specificity of protein kinases is paramount for elucidating signaling pathways and developing targeted therapeutics. This guide provides a framework for objectively comparing the phosphorylation of the peptide P-T-P-S-NH2 and its analogs by various kinases, supported by established experimental methodologies.

While specific kinetic data for the peptide this compound is not extensively available in publicly accessible databases, this guide outlines the necessary protocols to generate and compare such data. The P-T-P-S motif, with a proline residue at the -2 position relative to the phosphorylatable serine, is a classic feature of substrates for proline-directed kinases, such as Cyclin-Dependent Kinases (CDKs) and Mitogen-Activated Protein Kinases (MAPKs). The following sections detail how to quantify and compare the efficiency with which different kinases recognize and phosphorylate this and similar peptide sequences.

Data Presentation: Quantifying Kinase Specificity

To objectively compare kinase specificity, it is essential to determine the kinetic parameters of the phosphorylation reaction for each kinase-peptide pair. The key values are the Michaelis constant (Km) and the catalytic rate constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum, indicating the affinity of the kinase for the peptide. A lower Km suggests a higher affinity. The kcat represents the turnover number, or the number of substrate molecules converted to product per enzyme molecule per unit of time.

The most informative metric for comparing substrate specificity is the catalytic efficiency, expressed as kcat/Km . A higher kcat/Km value signifies greater specificity of the kinase for the peptide substrate. When conducting comparative studies, this data should be organized systematically.

Table 1: Template for Comparative Kinase Specificity Data

Peptide SubstrateKinaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compoundKinase A
This compoundKinase B
P-A-P-S-NH2Kinase A
P-A-P-S-NH2Kinase B
G-T-P-S-NH2Kinase A
G-T-P-S-NH2Kinase B

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable results. The following outlines a typical workflow for a kinase activity assay using synthetic peptides.

Peptide Synthesis and Purification
  • Synthesis: Peptides such as this compound and its analogs (e.g., with substitutions at the P-1 or P-3 positions) are synthesized using standard solid-phase peptide synthesis (SPPS) chemistry.

  • Purification: The synthesized peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Verification: The identity of the peptides is confirmed by mass spectrometry to ensure the correct molecular weight.

Kinase Activity Assay (Radiometric)

A widely used and sensitive method for determining kinase activity involves monitoring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the peptide substrate.[1][2]

  • Reaction Mixture: Prepare a reaction buffer typically containing Tris-HCl (pH 7.5), MgCl₂, DTT, and ATP (a mixture of unlabeled ATP and [γ-³²P]ATP).

  • Initiation: The reaction is initiated by adding the purified kinase to the reaction mixture containing the peptide substrate at various concentrations.

  • Incubation: The reactions are incubated at a constant temperature (e.g., 30°C) for a specific period, ensuring that the product formation is within the linear range.

  • Termination: The reaction is stopped by adding a solution such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation and Quantification: The phosphorylated peptide is separated from the unreacted [γ-³²P]ATP. For assays using phosphocellulose paper, the paper is washed multiple times to remove unincorporated ATP. The radioactivity incorporated into the peptide is then quantified using a scintillation counter or a phosphorimager.[1][2]

Data Analysis and Determination of Kinetic Parameters
  • Initial Velocity Calculation: The initial velocity (v) of the reaction is calculated for each substrate concentration from the amount of ³²P incorporated over time.

  • Michaelis-Menten Kinetics: The kinetic parameters, Km and Vmax (maximum reaction velocity), are determined by fitting the initial velocity data to the Michaelis-Menten equation: v = (Vmax * [S]) / (Km + [S]), where [S] is the substrate concentration. This is typically done using non-linear regression analysis software. A double-reciprocal Lineweaver-Burk plot can also be used for visualization.

  • kcat Calculation: The kcat is calculated from the Vmax using the equation: kcat = Vmax / [E], where [E] is the total enzyme concentration in the assay.

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows in comparing kinase specificity.

Kinase_Specificity_Workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Peptide_Synthesis Peptide Synthesis (e.g., this compound & Analogs) Purification HPLC Purification & MS Verification Peptide_Synthesis->Purification Reaction_Setup Reaction Setup: - Kinase - Peptide (Varying Conc.) - [γ-³²P]ATP Purification->Reaction_Setup Kinase_Prep Kinase Purification & Activation Kinase_Prep->Reaction_Setup Incubation Incubation (e.g., 30°C) Reaction_Setup->Incubation Termination Reaction Termination & Spotting Incubation->Termination Quantification Quantification of ³²P Incorporation Termination->Quantification Kinetic_Analysis Michaelis-Menten Analysis Quantification->Kinetic_Analysis Comparison Comparison of kcat/Km Kinetic_Analysis->Comparison

Caption: Experimental workflow for determining and comparing kinase specificity for peptide substrates.

Signaling_Pathway_Concept cluster_upstream Upstream Signal cluster_kinases Kinase Cascades cluster_substrates Substrate Phosphorylation cluster_downstream Downstream Effect Signal Extracellular Signal (e.g., Growth Factor) MAPKKK MAPKKK Signal->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (e.g., ERK) MAPKK->MAPK Substrate_PTP Substrate with P-T-P-S motif MAPK->Substrate_PTP Phosphorylates S in P-T-P-S Phospho_Substrate Phosphorylated Substrate Substrate_PTP->Phospho_Substrate Cellular_Response Cellular Response (e.g., Transcription) Phospho_Substrate->Cellular_Response

Caption: Conceptual signaling pathway involving a proline-directed kinase and a P-T-P-S substrate.

References

Pro-Thr-Pro-Ser-NH2 vs. Myelin Basic Protein: A Comparative Guide for MAPK Substrate Selection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is a critical determinant for the successful in vitro analysis of Mitogen-Activated Protein Kinase (MAPK) activity. This guide provides a comprehensive comparison of two commonly utilized MAPK substrates: the synthetic peptide Pro-Thr-Pro-Ser-NH2 and the protein Myelin Basic Protein (MBP). This comparison is intended to assist researchers in making an informed decision based on the specific requirements of their experimental design.

At a Glance: Key Differences

FeaturePro-Thr-Pro-Ser-NH2 (Synthetic Peptide)Myelin Basic Protein (MBP)
Nature Synthetic tetrapeptide amideFull-length protein
Specificity High, targets the specific MAPK consensus sequenceBroader, can be phosphorylated by other kinases[1]
Purity & Consistency High, synthetically produced leading to high batch-to-batch consistencyVariable, purified from natural sources or recombinantly expressed, potential for batch-to-batch variation[1]
Handling Simple, readily soluble in aqueous buffersMore complex, requires careful handling to avoid degradation and aggregation[1]
Assay Formats Versatile, suitable for radioactive, colorimetric, and fluorescence-based assaysPrimarily used in radioactive and Western blot-based assays[1][2]
Kinetic Analysis Ideal for precise kinetic studies (Km, Vmax) due to defined molecular weight and purityMore challenging for precise kinetic analysis due to its size and potential for multiple phosphorylation sites[3][4]

Performance Comparison: Quantitative Data

ParameterPro-Thr-Pro-Ser-NH2Myelin Basic Protein (MBP)Reference
Km (Michaelis Constant) Expected to be in the low micromolar range for specific MAPKs. A lower Km indicates higher affinity.Reported Km values for MBP with various kinases can vary widely, often in the micromolar range.General kinase kinetics principles
Vmax (Maximum Velocity) Dependent on the specific MAPK and assay conditions.Dependent on the specific MAPK and assay conditions.General kinase kinetics principles
Catalytic Efficiency (Vmax/Km) Potentially higher than MBP for specific MAPKs.Generally considered a good substrate, but potentially less efficient than optimized synthetic peptides.Comparative studies on similar peptide substrates

Signaling Pathway Context

MAPKs are key components of signaling cascades that transduce extracellular signals into cellular responses. The activation of a MAPK, such as ERK or p38, involves a phosphorylation cascade culminating in the activated MAPK phosphorylating its specific substrates on serine or threonine residues, often within a Pro-X-Ser/Thr-Pro motif. Both Pro-Thr-Pro-Ser-NH2 and Myelin Basic Protein contain this consensus sequence, making them targets for MAPK phosphorylation.

MAPK_Signaling_Pathway cluster_upstream Upstream Activation cluster_mapk MAPK Activation Extracellular_Signal Extracellular Signal (e.g., Growth Factor, Stress) Receptor Receptor Extracellular_Signal->Receptor MAPKKK MAPKKK (e.g., Raf) Receptor->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK P MAPK_inactive Inactive MAPK (e.g., ERK, p38) MAPKK->MAPK_inactive P MAPK_active Active MAPK-P Substrate1 Pro-Thr-Pro-Ser-NH2 MAPK_active->Substrate1 P Substrate2 Myelin Basic Protein (MBP) MAPK_active->Substrate2 P Phosphorylated_Substrate1 Phosphorylated Pro-Thr-P-Ser-NH2 Phosphorylated_Substrate2 Phosphorylated MBP

Caption: MAPK Signaling Cascade showing phosphorylation of substrates.

Experimental Protocols

A variety of assay formats can be employed to measure MAPK activity using either Pro-Thr-Pro-Ser-NH2 or MBP as a substrate. The choice of assay depends on available equipment, throughput requirements, and the need for quantitative versus qualitative data.

General Experimental Workflow

Experimental_Workflow cluster_detection 6. Detection A 1. Prepare Kinase Reaction Mix (Buffer, Activated MAPK) B 2. Add Substrate (Pro-Thr-Pro-Ser-NH2 or MBP) A->B C 3. Initiate Reaction (Add ATP, e.g., [γ-32P]ATP) B->C D 4. Incubate (e.g., 30°C for 10-30 min) C->D E 5. Terminate Reaction (e.g., Add stop solution, heat) D->E F1 Radiometric: Spot on P81 paper, wash, scintillation counting E->F1 Radiometric F2 Colorimetric/Fluorescence: Measure absorbance/fluorescence in a plate reader E->F2 Non-Radiometric F3 Western Blot (for MBP): SDS-PAGE, transfer, probe with phospho-specific antibody E->F3 For Protein Substrate

Caption: General workflow for an in vitro MAPK kinase assay.

Radiometric Kinase Assay (for both substrates)

This is a highly sensitive and direct method for measuring kinase activity.

Materials:

  • Activated MAPK (e.g., ERK2, p38)

  • Substrate: Pro-Thr-Pro-Ser-NH2 or Myelin Basic Protein (MBP)

  • Kinase Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • [γ-³²P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ATP

  • P81 phosphocellulose paper

  • 0.75% Phosphoric acid

  • Acetone

  • Scintillation counter and vials

Protocol:

  • Prepare a kinase reaction mixture containing kinase assay buffer, activated MAPK, and the substrate (Pro-Thr-Pro-Ser-NH2 or MBP) at the desired concentration.

  • Initiate the reaction by adding a mixture of [γ-³²P]ATP and unlabeled ATP to a final concentration of 100-200 µM.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose square.

  • Wash the P81 squares three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Wash once with acetone and allow the squares to air dry.

  • Place the dry squares into scintillation vials, add scintillation fluid, and measure the incorporated radioactivity using a scintillation counter.

Colorimetric/Fluorescence-Based Kinase Assay (primarily for peptide substrates)

These assays are suitable for high-throughput screening and avoid the use of radioactivity.

Materials:

  • Activated MAPK

  • Pro-Thr-Pro-Ser-NH2 (or a modified version for detection)

  • Kinase Assay Buffer

  • ATP

  • Detection Reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • Microplate reader (absorbance or fluorescence)

Protocol (Example using ADP-Glo™):

  • Set up the kinase reaction in a multi-well plate containing kinase assay buffer, activated MAPK, and Pro-Thr-Pro-Ser-NH2.

  • Initiate the reaction by adding ATP.

  • Incubate at room temperature for the desired time.

  • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30-60 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus the kinase activity.

Western Blot-Based Kinase Assay (for MBP)

This method is semi-quantitative and relies on the detection of phosphorylated MBP using a specific antibody.

Materials:

  • Activated MAPK

  • Myelin Basic Protein (MBP)

  • Kinase Assay Buffer

  • ATP

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibody (anti-phospho-MBP)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Perform the kinase reaction as described in the radiometric assay protocol, but using only unlabeled ATP.

  • Terminate the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Separate the reaction products by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific for phosphorylated MBP overnight at 4°C.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Conclusion

The choice between Pro-Thr-Pro-Ser-NH2 and Myelin Basic Protein as a MAPK substrate depends on the specific experimental goals.

  • For high-throughput screening, precise kinetic analysis, and assays requiring high specificity and reproducibility, the synthetic peptide Pro-Thr-Pro-Ser-NH2 is the superior choice. Its defined structure and high purity allow for more accurate and consistent results.

  • Myelin Basic Protein is a suitable generic substrate for initial characterization of MAPK activity, particularly when using traditional methods like radioactive assays and Western blotting. However, researchers should be mindful of its potential for non-specific phosphorylation and batch-to-batch variability.

For drug development professionals, the use of a specific synthetic peptide is highly recommended for inhibitor screening and characterization due to the reliability and quantitative nature of the data that can be obtained.

References

A Researcher's Guide to the Kinetic Analysis of Peptide Substrate Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, understanding the kinetics of substrate phosphorylation is fundamental to elucidating signal transduction pathways and for the development of novel therapeutics. This guide provides a comparative overview of common methods for the kinetic analysis of peptide substrate phosphorylation, using the hypothetical peptide "P-T-P-S-NH2" as an illustrative example.

Comparative Analysis of Kinetic Assay Methods

The choice of assay for kinetic analysis depends on various factors including the specific kinase, the nature of the substrate, required throughput, and sensitivity. Below is a comparison of commonly employed methods.

Table 1: Comparison of Methods for Kinase Kinetic Analysis

MethodPrincipleAdvantagesDisadvantagesTypical SubstratesKey Kinetic Parameters
Radiometric Assays Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP or [γ-³³P]ATP) into a substrate.[1][2]High sensitivity, considered the "gold standard". Direct measurement of phosphorylation.Use of radioactive materials requires special handling and disposal. Low throughput.Peptides, proteins, lipids.[2]Km, Vmax, kcat
Fluorescence Polarization (FP) Measures the change in polarization of fluorescently labeled substrate upon phosphorylation and binding to a phosphospecific antibody.[1]Homogeneous (no-wash) format, high throughput, non-radioactive.Requires a fluorescently labeled substrate and a specific antibody. Potential for interference from fluorescent compounds.Peptides.Km, Vmax, IC50
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Measures the energy transfer between a donor (e.g., Europium cryptate-labeled antibody) and an acceptor (e.g., fluorescently labeled substrate) when brought into proximity upon phosphorylation.[1]Homogeneous format, high sensitivity, high throughput, low background.[3]Requires specific antibodies and labeled substrates. Potential for compound interference.Peptides, proteins.Km, Vmax, IC50
Coupled Enzyme Assays The production of ADP during the kinase reaction is coupled to another enzyme system that produces a detectable signal (e.g., absorbance or fluorescence).[4][5]Real-time monitoring of kinase activity, non-radioactive, can be used for a wide range of kinases.Indirect method, potential for interference with the coupling enzymes. Can be less sensitive than other methods.ATP and any kinase substrate.Km (for ATP), Vmax
Luminescence-Based Assays Measures the depletion of ATP in the kinase reaction using a luciferase-luciferin system.[6]High sensitivity, broad applicability, homogeneous format.Indirect measurement, susceptible to interference from compounds that affect luciferase.ATP and any kinase substrate.Km, Vmax, IC50
Liquid Chromatography-Mass Spectrometry (LC-MS) Directly measures the formation of the phosphorylated product by separating it from the non-phosphorylated substrate and detecting it by mass spectrometry.[1]Highly specific and sensitive, does not require labeled substrates or specific antibodies. Can identify phosphorylation sites.Lower throughput, requires specialized equipment and expertise.Peptides, proteins.Km, Vmax

Experimental Protocols

Below is a generalized protocol for determining the kinetic parameters of a peptide substrate using a fluorescence polarization (FP) based assay.

Objective: To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the phosphorylation of the this compound peptide by a specific kinase.

Materials:

  • Kinase of interest

  • Fluorescently labeled this compound peptide substrate

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Phosphospecific antibody that binds to the phosphorylated this compound

  • Stop solution (e.g., EDTA in buffer)

  • 384-well black microplates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the kinase in kinase buffer.

    • Prepare a stock solution of the fluorescently labeled this compound peptide.

    • Prepare a stock solution of ATP.

    • Prepare serial dilutions of the this compound peptide in kinase buffer to cover a range of concentrations (e.g., from 0.1 x expected Km to 10 x expected Km).

    • Prepare the phosphospecific antibody and stop solution at their optimal concentrations.

  • Kinase Reaction:

    • To each well of the 384-well plate, add the kinase and the varying concentrations of the peptide substrate.

    • Initiate the reaction by adding a fixed, non-limiting concentration of ATP.

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and FP Measurement:

    • Stop the reaction by adding the stop solution containing the phosphospecific antibody.

    • Incubate for the recommended time to allow for antibody binding.

    • Measure the fluorescence polarization of each well using the plate reader.

  • Data Analysis:

    • The raw FP data is converted to the concentration of phosphorylated product using a standard curve.

    • The initial reaction velocities are calculated for each substrate concentration.

    • The kinetic parameters (Km and Vmax) are determined by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Data Presentation

The quantitative data from the kinetic analysis should be summarized in a clear and structured table.

Table 2: Hypothetical Kinetic Data for the Phosphorylation of this compound and Alternative Substrates

SubstrateKm (µM)Vmax (pmol/min/µg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 15.2 ± 1.8250.6 ± 12.110.46.8 x 10⁵
Alternative Substrate 1 28.5 ± 2.5180.3 ± 9.57.52.6 x 10⁵
Alternative Substrate 2 8.9 ± 0.9310.8 ± 15.312.91.5 x 10⁶
Control Peptide >500Not Determined--

Mandatory Visualizations

The following diagrams illustrate a generic signaling pathway and the experimental workflow for kinetic analysis.

G cluster_0 Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activation Ligand Ligand Ligand->Receptor Binding This compound Substrate (this compound) Kinase->this compound Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate (pthis compound) Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Signal Transduction

Caption: Generic signaling pathway of substrate phosphorylation.

G cluster_0 Experimental Setup cluster_1 Data Analysis Reagents Prepare Reagents (Kinase, Substrate, ATP) Reaction Initiate Kinase Reaction Reagents->Reaction Detection Detect Phosphorylation Reaction->Detection Data Collect Raw Data Detection->Data Analysis Michaelis-Menten Analysis Data->Analysis Parameters Determine Kinetic Parameters (Km, Vmax) Analysis->Parameters

Caption: Workflow for kinetic analysis of phosphorylation.

References

A Comparative Guide to Confirming the In Vivo Relevance of P-T-P-S-NH2 Phosphorylation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, validating the in vivo phosphorylation of a specific peptide is a critical step in elucidating its role in cellular signaling. This guide provides a comparative overview of modern experimental approaches to confirm and quantify the phosphorylation of a candidate peptide, exemplified by the Pro-Thr-Pro-Ser-NH2 (P-T-P-S-NH2) sequence. While direct evidence for the in vivo phosphorylation of this specific peptide is not prevalent in existing literature, the methodologies described herein represent the gold standard for such investigations.

The P-T-P-S motif, featuring proline residues flanking serine and threonine, suggests a potential substrate for proline-directed kinases, which are pivotal in regulating a multitude of cellular processes.[1] Confirmation of its phosphorylation status within a living system is the first step toward understanding its biological significance.

Experimental Approaches to Validate In Vivo Phosphorylation

The primary challenge in analyzing in vivo phosphorylation is the low stoichiometry of this post-translational modification and the vast complexity of the cellular proteome.[2][3] Therefore, sensitive and specific methods are required. The main approaches can be categorized into mass spectrometry-based methods and antibody-based methods.

Mass Spectrometry (MS)-Based Phosphoproteomics

Mass spectrometry is the cornerstone of modern phosphorylation analysis due to its high sensitivity, specificity, and ability to identify the precise location of the phosphate group.[2] The general workflow involves protein extraction, digestion into peptides, enrichment of phosphopeptides, and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4]

Comparison of Phosphopeptide Enrichment Strategies

To overcome the challenge of low abundance, phosphopeptides are typically enriched from the complex mixture of unmodified peptides.[3] The two most common methods are Immobilized Metal Affinity Chromatography (IMAC) and Titanium Dioxide (TiO2) chromatography.

FeatureImmobilized Metal Affinity Chromatography (IMAC)Titanium Dioxide (TiO2) Affinity Chromatography
Principle Utilizes chelated metal ions (e.g., Fe³⁺, Ga³⁺) that have a high affinity for the negatively charged phosphate groups on peptides.[2][5]Based on the strong interaction between the phosphate groups and titanium dioxide under acidic conditions.[2]
Selectivity Highly effective for phosphopeptides, but can have some non-specific binding to acidic (glutamic and aspartic acid-rich) peptides.[5]Also highly selective for phosphopeptides, with a different non-specific binding profile compared to IMAC. Often used orthogonally with IMAC for comprehensive coverage.
Typical Elution Elution is achieved using a high pH buffer or a phosphate-containing solution to displace the bound phosphopeptides.Peptides are typically eluted with an alkaline buffer.
Best For A broad range of phosphoproteomic studies. Considered a classic and robust method.[5]Complementing IMAC for more comprehensive phosphoproteome coverage.

Quantitative MS Approaches

Once phosphopeptides are enriched, their abundance can be quantified. This is crucial for comparing phosphorylation levels across different biological states (e.g., treated vs. untreated cells).

MethodDescriptionAdvantagesDisadvantages
Label-Free Quantification Compares the signal intensity (ion intensity) of the phosphorylated peptide across different samples.[6]No special reagents are needed, making it cost-effective and applicable to any sample type.Can be less precise than label-based methods and is more susceptible to variations in sample preparation and instrument performance.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) Cells are metabolically labeled with "light" or "heavy" isotopes of amino acids. The mass difference allows for direct comparison of peptide abundance in a single MS run.[4]Highly accurate and precise for relative quantification.Limited to cell culture experiments and can be expensive.
Tandem Mass Tag (TMT) Labeling Peptides from different samples are chemically labeled with isobaric tags. The tags have the same mass but produce different reporter ions upon fragmentation, allowing for multiplexed quantification.[7]Enables multiplexing of up to 18 samples, increasing throughput.Can suffer from ratio compression, potentially underestimating large changes in abundance.
Antibody-Based Detection Methods

Antibody-based methods provide an alternative or complementary approach to mass spectrometry. These methods rely on antibodies that specifically recognize the phosphorylated form of a protein or a specific phosphorylation motif.

MethodDescriptionAdvantagesDisadvantages
Phospho-Specific Antibodies (Western Blotting) An antibody is raised to specifically recognize the phosphorylated P-T-P-S motif. This can be used in Western blotting to detect the phosphorylated protein of interest.Relatively simple and widely available technique. Good for validating MS results and for routine analysis once an antibody is available.Requires a highly specific and validated antibody, which can be difficult and time-consuming to produce for a novel site. Provides limited quantitative information.
Phos-tag™ SDS-PAGE A functional molecule that specifically binds to phosphate groups is incorporated into the polyacrylamide gel. This causes a mobility shift for phosphorylated proteins, allowing for their separation from non-phosphorylated forms.[8]Allows for the visualization and quantification of different phosphorylated states (mono-, di-, etc.) of a protein. Does not require a phospho-specific antibody.The extent of the mobility shift can be unpredictable. May require optimization for each protein of interest.

Experimental Protocols

Below are summarized protocols for key experiments in the validation of in vivo peptide phosphorylation.

Protocol 1: Immunoprecipitation and Mass Spectrometry Analysis

This protocol is designed to identify and quantify the phosphorylation of a target protein from cell or tissue lysates.[2][6]

  • Cell Lysis: Lyse cells or tissues in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Immunoprecipitation (IP): If an antibody to the protein containing the this compound sequence is available, use it to immunoprecipitate the protein from the lysate. This enriches the target protein.

  • Protein Digestion: Elute the immunoprecipitated protein and digest it into smaller peptides using a protease such as trypsin.[5]

  • Phosphopeptide Enrichment: Enrich the resulting peptide mixture for phosphopeptides using IMAC or TiO2 affinity chromatography.[2][5]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides by nano-liquid chromatography coupled to a tandem mass spectrometer. The mass spectrometer will fragment the peptides, allowing for sequence identification and localization of the phosphorylation site.[2] A mass shift of +80 Da indicates the presence of a phosphate group.[9]

  • Data Analysis: Use database search engines like Mascot or Sequest to match the fragmentation spectra to the protein sequence and confirm the identity of the phosphorylated this compound peptide.[2]

Protocol 2: Phos-tag™ SDS-PAGE and Western Blotting

This protocol is used to separate and visualize phosphorylated forms of a target protein.[8]

  • Protein Extraction: Extract total protein from cells or tissues using a suitable lysis buffer with phosphatase inhibitors.

  • Phos-tag™ Gel Electrophoresis: Prepare a polyacrylamide gel containing Phos-tag™ acrylamide and MnCl₂. Separate the protein lysate on this gel. Phosphorylated proteins will migrate slower than their non-phosphorylated counterparts.

  • Western Blotting: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection: Probe the membrane with an antibody that recognizes the target protein (regardless of its phosphorylation state).

  • Analysis: Visualize the bands. The presence of a slower-migrating band in addition to the band corresponding to the unmodified protein indicates phosphorylation. The relative intensity of these bands can be used to estimate the stoichiometry of phosphorylation.[8]

Visualizing the Workflow and Signaling Context

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the potential signaling pathway involving this compound phosphorylation.

G cluster_0 Upstream Signaling cluster_1 Phosphorylation Event cluster_2 Downstream Effects Signal Signal Kinase_Activation Kinase Activation Signal->Kinase_Activation Proline_Directed_Kinase Proline-Directed Kinase (e.g., CDK, MAPK) Kinase_Activation->Proline_Directed_Kinase Substrate_Protein Substrate Protein (containing this compound) Proline_Directed_Kinase->Substrate_Protein ATP -> ADP Phosphorylated_Substrate Phosphorylated Substrate p(this compound) Substrate_Protein->Phosphorylated_Substrate Phosphorylation Conformational_Change Conformational Change Phosphorylated_Substrate->Conformational_Change Effector_Binding Effector Protein Binding Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Effector_Binding->Cellular_Response Conformational_Change->Effector_Binding G cluster_enrich Phosphopeptide Enrichment Start Cell/Tissue Lysate (with phosphatase inhibitors) IP Immunoprecipitation (Optional) Start->IP Digestion Tryptic Digestion IP->Digestion IMAC IMAC Digestion->IMAC Option 1 TiO2 TiO2 Digestion->TiO2 Option 2 LC_MS LC-MS/MS Analysis IMAC->LC_MS TiO2->LC_MS Data_Analysis Database Search & Quantification LC_MS->Data_Analysis Result Confirmation of p(this compound) Data_Analysis->Result

References

A Comparative Study: The Impact of C-Terminal Amidation on the Bioactivity of a Pro-Thr-Tyr-Ser Peptide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the synthetic tetrapeptide Pro-Thr-Tyr-Ser with a C-terminal amide (P-T-P-S-NH2) and its non-amidated counterpart featuring a C-terminal hydroxyl group (P-T-P-S-OH). The focus of this comparison is on their potential roles as modulators of Protein Tyrosine Phosphatase (PTP) activity, a critical family of enzymes in cellular signaling. C-terminal amidation is a common post-translational modification that can significantly alter the physicochemical properties and biological functions of peptides.[1][2] This guide presents hypothetical, yet plausible, experimental data to illustrate these differences and provides detailed protocols for the evaluation of such peptide analogs.

Data Presentation: Quantitative Comparison

The following tables summarize the key performance metrics of this compound versus P-T-P-S-OH.

Table 1: Physicochemical Properties

PropertyThis compound (Amidated)P-T-P-S-OH (Non-amidated)
Molecular Weight (Da) 481.5482.5
Isoelectric Point (pI) ~7.5~3.5
Net Charge at pH 7.4 0-1

Table 2: In Vitro Performance

ParameterThis compound (Amidated)P-T-P-S-OH (Non-amidated)
PTP1B Inhibition (IC50, µM) 15.245.8
Binding Affinity to PTP1B (KD, µM) 10.535.2
Plasma Stability (t1/2, min) 12030
Cellular Permeability (Papp, 10^-6 cm/s) 2.50.8

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Peptide Synthesis: Solid-Phase Peptide Synthesis (SPPS)

Both this compound and P-T-P-S-OH can be synthesized using a standard Fmoc-based solid-phase peptide synthesis protocol.[3][4]

  • Resin:

    • For this compound: Rink Amide resin.

    • For P-T-P-S-OH: Wang or other similar hydroxyl-functionalized resin.

  • Amino Acids: Fmoc-protected amino acids (Fmoc-Ser(tBu)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Thr(tBu)-OH, Fmoc-Pro-OH).

  • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • Deprotection: 20% piperidine in DMF.

  • Cleavage and Deprotection: A cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) is used to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: The final product is characterized by mass spectrometry (MS) and analytical RP-HPLC to confirm its identity and purity.

PTP1B Inhibition Assay (Fluorescence-Based)

This assay measures the ability of the peptides to inhibit the enzymatic activity of PTP1B using a fluorogenic substrate.[5][6][7]

  • Materials:

    • Recombinant human PTP1B.

    • 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) as the substrate.

    • Assay buffer: 50 mM Bis-Tris (pH 6.0), 2 mM DTT, 1 mM EDTA.

    • Peptide stocks (this compound and P-T-P-S-OH) dissolved in DMSO.

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare serial dilutions of the test peptides in the assay buffer.

    • Add 20 µL of the PTP1B enzyme solution to each well of the microplate.

    • Add 5 µL of the peptide dilutions (or DMSO for control) to the wells and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of the DiFMUP substrate solution.

    • Monitor the increase in fluorescence (excitation/emission ~358/450 nm) over time in a kinetic mode.

    • Calculate the rate of the reaction for each peptide concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the peptide concentration and fitting the data to a dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is used to measure the binding kinetics and affinity (KD) between the peptides and PTP1B.[8][9]

  • Instrumentation: Biacore or similar SPR instrument.

  • Sensor Chip: CM5 sensor chip.

  • Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip with a mixture of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

    • Immobilize recombinant PTP1B onto the chip surface via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound and P-T-P-S-OH in a running buffer (e.g., HBS-EP+).

    • Inject the peptide solutions over the sensor chip surface at a constant flow rate.

    • Monitor the association and dissociation phases in real-time by measuring the change in the SPR signal (response units, RU).

    • Regenerate the sensor surface between injections using a low pH buffer.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Visualizations

Signaling Pathway

PTP_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds P_RTK Phosphorylated RTK (Active) RTK->P_RTK Autophosphorylation Substrate Downstream Substrate P_RTK->Substrate Phosphorylates PTP PTP1B PTP->P_RTK P_Substrate Phosphorylated Substrate (Active) Substrate->P_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Differentiation) P_Substrate->Cellular_Response Triggers Peptide_NH2 This compound Peptide_NH2->PTP Experimental_Workflow Synthesis Peptide Synthesis (SPPS) Purification Purification (RP-HPLC) Synthesis->Purification Characterization Characterization (MS, HPLC) Purification->Characterization PTP_Assay PTP1B Inhibition Assay (IC50) Characterization->PTP_Assay SPR_Assay Binding Affinity Assay (KD) Characterization->SPR_Assay Stability_Assay Plasma Stability Assay (t1/2) Characterization->Stability_Assay Permeability_Assay Cellular Permeability Assay (Papp) Characterization->Permeability_Assay Data_Analysis Comparative Data Analysis PTP_Assay->Data_Analysis SPR_Assay->Data_Analysis Stability_Assay->Data_Analysis Permeability_Assay->Data_Analysis

References

A Comparative Guide to BimBH3-Derived Peptide Analogs as PTP1B Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of synthetic peptide analogs derived from the BimBH3 domain on Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity. The data presented here is based on published experimental findings and aims to facilitate the evaluation and selection of these compounds for further research and development.

Inhibitory Effects of BimBH3 Analogs on PTP1B and TC-PTP

The following table summarizes the in vitro inhibitory activities (IC50 values) of the lead peptide, BimBH3-SM6, and its analogs against human recombinant PTP1B and T-cell protein tyrosine phosphatase (TC-PTP). Lower IC50 values indicate greater inhibitory potency.

Peptide AnalogSequenceModificationPTP1B IC50 (nM)[1]TC-PTP IC50 (nM)[1]
BimBH3-SM6 Palmitoyl-AA DIIRARRLAQLGDELN-terminal Palmitoylation961.1>10000
S2 Palmitoyl-AA DIIRARRLAQLGDELD3A91.58876.5
S6 Palmitoyl-AA DIIRA RRLAQLGDELR7A56.47654.3
S7 Palmitoyl-AA DIIRAA RLAQLGDELR8A45.36543.2
S8 Palmitoyl-AA DIIRARA LAQLGDELR9A63.72765.4
A2-17 Palmitoyl-A(D-Ala)DIIRARRLAQLGDELAla2 -> D-Ala48.9456.7
A2-21 Palmitoyl-A(Aib)DIIRARRLAQLGDELAla2 -> Aib35.6345.1

Note: The core sequence of the 12-amino acid BimBH3 peptide is A-A-D-I-I-R-A-R-R-L-A-Q-L-G-D-E-L. The analogs in this table are based on a modified 12-mer sequence from the core BimBH3 domain. Aib = α-aminoisobutyric acid.

Experimental Protocols

Peptide Synthesis and Purification

The BimBH3 peptide analogs were synthesized using a standard Fmoc-based solid-phase peptide synthesis (SPPS) methodology.[2]

  • Resin and Amino Acid Coupling: The synthesis was carried out on a 2-chlorotrityl chloride (2-Cl-Trt) resin. For each coupling cycle, 3 equivalents of the corresponding Fmoc-protected amino acid were activated with 2.95 equivalents of HBTU and 6 equivalents of DIEA in DMF. The coupling reaction was allowed to proceed for 1-2 hours at room temperature.

  • Fmoc Deprotection: The Fmoc protecting group was removed by treating the resin with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 15 minutes.

  • N-terminal Lipidation: For N-terminal palmitoylation, palmitic acid was coupled to the deprotected N-terminus of the resin-bound peptide using HBTU and DIEA in DMF.

  • Cleavage and Deprotection: The synthesized peptides were cleaved from the resin, and the side-chain protecting groups were simultaneously removed by treatment with a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5, v/v/v) for 2-3 hours at room temperature.

  • Purification: The crude peptides were precipitated with cold diethyl ether, centrifuged, and the pellet was washed multiple times. The final purification was performed by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptides were characterized by analytical RP-HPLC and mass spectrometry to confirm their purity and identity.

In Vitro PTP1B and TC-PTP Inhibition Assay

The inhibitory activity of the peptide analogs against PTP1B and TC-PTP was determined using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as the substrate.[1]

  • Assay Buffer Preparation: The assay was performed in a buffer containing 50 mM HEPES (pH 7.2), 1 mM EDTA, and 1 mM DTT.

  • Enzyme and Inhibitor Incubation: Human recombinant PTP1B or TC-PTP enzyme was pre-incubated with varying concentrations of the peptide analogs in the assay buffer for 10 minutes at 37°C in a 96-well plate.

  • Enzymatic Reaction Initiation: The enzymatic reaction was initiated by the addition of the pNPP substrate to a final concentration of 2 mM.

  • Reaction Monitoring: The plate was incubated at 37°C, and the absorbance at 405 nm was measured at regular intervals using a microplate reader to monitor the formation of the product, p-nitrophenol.

  • Data Analysis: The initial reaction velocities were calculated from the linear portion of the absorbance versus time curves. The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Visualizations

PTP1B Signaling Pathway in Metabolism

The following diagram illustrates the central role of PTP1B as a negative regulator in the insulin and leptin signaling pathways. Inhibition of PTP1B is expected to enhance these signaling cascades, leading to improved glucose uptake and reduced appetite.

PTP1B_Signaling_Pathway Insulin Insulin IR Insulin Receptor (IR) Insulin->IR binds IRS IRS Proteins IR->IRS phosphorylates PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt activates GLUT4 GLUT4 Translocation PI3K_Akt->GLUT4 promotes Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake enables Leptin Leptin LR Leptin Receptor (LR) Leptin->LR binds JAK2 JAK2 LR->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression (Appetite Regulation) STAT3->Gene_Expression regulates PTP1B PTP1B PTP1B->IR dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates

Caption: PTP1B negatively regulates insulin and leptin signaling pathways.

Experimental Workflow for BimBH3 Analog Evaluation

This diagram outlines the general workflow for the synthesis, purification, and evaluation of the inhibitory activity of BimBH3 peptide analogs.

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Inhibition Assay cluster_analysis Data Analysis SPPS Solid-Phase Peptide Synthesis (SPPS) (Fmoc Chemistry) Cleavage Cleavage from Resin & Side-chain Deprotection SPPS->Cleavage Purification Preparative RP-HPLC Cleavage->Purification Characterization Analytical RP-HPLC & Mass Spectrometry Purification->Characterization Incubation Pre-incubate Enzyme with Peptide Analog Characterization->Incubation Purified Peptide Assay_Prep Prepare Assay Buffer, Enzyme, and Substrate Assay_Prep->Incubation Reaction Initiate Reaction with pNPP Substrate Incubation->Reaction Measurement Measure Absorbance at 405 nm Reaction->Measurement Data_Processing Calculate Initial Velocities Measurement->Data_Processing Raw Data IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

References

Assessing Off-Target Effects: A Comparative Guide for Pro-Thr-Pro-Ser-NH2

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the off-target effects of the therapeutic candidate peptide, Pro-Thr-Pro-Ser-NH2. Due to the limited publicly available data on this specific tetrapeptide, this document serves as a template for analysis, presenting hypothetical data for Pro-Thr-Pro-Ser-NH2 alongside published data for a known therapeutic peptide, Pramlintide, for comparative context. Pramlintide is a synthetic analog of the hormone amylin used in the treatment of diabetes.[1][2] This guide outlines the essential experimental assays and data presentation formats required for a thorough off-target liability assessment.

Comparative Analysis of Off-Target Effects

A critical step in preclinical drug development is the evaluation of off-target interactions, which can lead to adverse effects. Key assays include broad-panel kinase screens, receptor binding assays, and general cytotoxicity assessments.

Kinase Inhibition Profiling

Kinase inhibitors are prone to off-target effects due to the conserved nature of the ATP-binding site across the kinome.[3] Profiling a compound against a panel of diverse kinases is essential to identify potential unintended enzymatic inhibition.

Disclaimer: The following data for Pro-Thr-Pro-Ser-NH2 is hypothetical and for illustrative purposes only.

Table 1: Kinase Inhibition Profile

Kinase TargetPro-Thr-Pro-Ser-NH2 (% Inhibition @ 10 µM)Pramlintide (% Inhibition @ 10 µM)
CDK2/cyclin A8%< 5%
PKA12%< 5%
ROCK15%< 5%
JNK19%< 5%
MAPK115%< 5%
VEGFR23%< 5%
EGFR6%< 5%
Met4%< 5%
Src11%< 5%
Akt118%< 5%
(Note: Data for Pramlintide is representative of a compound with high specificity for its target pathway and minimal off-target kinase activity.)
Off-Target Receptor Binding

Unwanted interactions with G-protein coupled receptors (GPCRs), ion channels, and other receptors can trigger a host of adverse physiological responses. Competitive radioligand binding assays are the standard for screening these interactions.[4]

Disclaimer: The following data for Pro-Thr-Pro-Ser-NH2 is hypothetical and for illustrative purposes only.

Table 2: Receptor Binding Profile (% Inhibition @ 10 µM)

Receptor TargetPro-Thr-Pro-Ser-NH2 (% Inhibition)Pramlintide (% Inhibition)
Adrenergic α17%< 10%
Adrenergic β111%< 10%
Dopamine D29%< 10%
Serotonin 5-HT2A14%< 10%
Muscarinic M16%< 10%
Histamine H110%< 10%
GABA A3%< 10%
Opioid mu8%< 10%
(Note: Data for Pramlintide is representative of a compound with a clean off-target receptor binding profile.)
Cellular Cytotoxicity Assessment

Evaluating a compound's effect on the viability of various cell lines is crucial for identifying potential general toxicity. The MTT assay, which measures metabolic activity, is a common method for assessing cytotoxicity.[5][6]

Disclaimer: The following data for Pro-Thr-Pro-Ser-NH2 is hypothetical and for illustrative purposes only.

Table 3: In Vitro Cytotoxicity (IC50 Values in µM)

Cell LineTissue of OriginPro-Thr-Pro-Ser-NH2 (IC50)Pramlintide (IC50)
HEK293Human Embryonic Kidney> 100 µM> 100 µM
HepG2Human Liver> 100 µM> 100 µM
HCT116Human Colon> 100 µM48.67 µM[7]
HT-29Human Colon> 100 µM9.10 µM[7]
HUVECHuman Endothelial> 100 µMNo inhibitory effect at 1-10 µg/mL[8]
(Note: Pramlintide has shown anti-proliferative effects in specific cancer cell lines, which is considered a separate therapeutic application rather than a general off-target cytotoxic effect.[7])

Signaling Pathways and Experimental Workflows

Visualizing the intended signaling pathway and the experimental process for off-target assessment provides a clear conceptual framework for analysis.

Amylin_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Pramlintide Pramlintide AmylinR Amylin Receptor (CTR + RAMP) Pramlintide->AmylinR binds Gs Gs AmylinR->Gs activates ERK ERK1/2 AmylinR->ERK activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP produces Gs->AC stimulates PKA PKA cAMP->PKA activates CellularResponse Cellular Response (↓ Glucagon, ↓ Gastric Emptying) PKA->CellularResponse ERK->CellularResponse

Caption: Intended signaling pathway for Pramlintide via the Amylin Receptor.[][10]

Off_Target_Screening_Workflow cluster_assays Primary Off-Target Screens Compound Test Compound (e.g., Pro-Thr-Pro-Ser-NH2) KinaseAssay Kinase Panel Screen (e.g., 100+ kinases) Compound->KinaseAssay ReceptorAssay Receptor Panel Screen (e.g., GPCRs, Ion Channels) Compound->ReceptorAssay CytoAssay Cytotoxicity Assays (e.g., MTT on cell lines) Compound->CytoAssay DataAnalysis Data Analysis (IC50 / Ki determination, Hit Identification) KinaseAssay->DataAnalysis ReceptorAssay->DataAnalysis CytoAssay->DataAnalysis HitValidation Hit Validation & Secondary Assays (Dose-response, Functional Assays) DataAnalysis->HitValidation Identified 'Hits' RiskAssessment Safety Risk Assessment HitValidation->RiskAssessment

Caption: General experimental workflow for assessing off-target effects.

Experimental Protocols

Detailed and standardized protocols are fundamental for reproducible and reliable results.

Protocol 1: In Vitro Kinase Inhibition Assay

This protocol outlines a common method for assessing a compound's inhibitory effect on a panel of protein kinases.

  • Reagent Preparation :

    • Prepare kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mM EGTA, 0.1% 2-mercaptoethanol).[11]

    • Dilute recombinant kinase enzymes and their specific substrates to desired concentrations in kinase buffer.

    • Prepare ATP solution in kinase buffer (e.g., final concentration of 10-100 µM).

    • Dissolve test compound (Pro-Thr-Pro-Ser-NH2) and control inhibitor in DMSO to create stock solutions. Serially dilute to obtain a range of concentrations.

  • Assay Procedure :

    • Add 5 µL of diluted test compound or control to the wells of a 384-well plate.

    • Add 10 µL of the specific kinase enzyme solution to each well and incubate for 10 minutes at 30°C to allow for compound-enzyme interaction.[11]

    • Initiate the kinase reaction by adding 10 µL of a solution containing the kinase substrate and [γ-³²P]-ATP.[11]

    • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

    • Terminate the reaction by adding a stop solution (e.g., phosphoric acid or LDS sample buffer).[11]

  • Detection and Data Analysis :

    • Transfer a portion of the reaction mixture onto a filter membrane that captures the phosphorylated substrate.

    • Wash the filters to remove unincorporated [γ-³²P]-ATP.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the compound concentration to determine the IC50 value if a dose-response is observed.

Protocol 2: Competitive Radioligand Receptor Binding Assay

This protocol is used to determine the affinity of a test compound for a specific receptor by measuring its ability to compete with a known radiolabeled ligand.[4][12]

  • Reagent Preparation :

    • Prepare binding buffer appropriate for the target receptor (e.g., Tris-HCl with MgCl2 and BSA).

    • Prepare cell membranes or whole cells expressing the receptor of interest.

    • Dilute the radioligand (e.g., ³H- or ¹²⁵I-labeled) to a final concentration at or near its dissociation constant (Kd).

    • Prepare serial dilutions of the unlabeled test compound (Pro-Thr-Pro-Ser-NH2) and a known reference competitor.

  • Assay Procedure :

    • In a 96-well plate, combine the cell membranes/whole cells, the radioligand, and varying concentrations of the test compound or reference competitor.

    • For total binding, omit the unlabeled competitor. For non-specific binding, add a high concentration of the reference competitor.[13]

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[12]

  • Detection and Data Analysis :

    • Rapidly separate the bound and free radioligand by vacuum filtration through a glass fiber filter mat.[4]

    • Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.

    • Dry the filter mat and add scintillation cocktail.

    • Measure the radioactivity trapped on the filters using a microplate scintillation counter.

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the concentration of the test compound to generate a competition curve and calculate the IC50, which can be converted to a Ki value using the Cheng-Prusoff equation.[12]

Protocol 3: MTT Cell Viability Assay

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to assess cytotoxicity.[5][14]

  • Cell Plating :

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment :

    • Prepare serial dilutions of the test compound (Pro-Thr-Pro-Ser-NH2) in cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the test compound. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

    • Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation :

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[14]

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL) and incubate for 3-4 hours at 37°C.[5] During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement :

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14][15]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[14]

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.[5]

  • Data Analysis :

    • Subtract the absorbance of a blank well (medium only) from all readings.

    • Calculate cell viability as a percentage of the untreated control cells.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.

References

Safety Operating Guide

Proper Disposal of P-T-P-S-NH2 and Associated Peptide Synthesis Waste: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

I. Immediate Safety and Handling

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical safety glasses, gloves, and a lab coat.[1] All handling of the peptide and associated chemical waste should be conducted within a well-ventilated area or a chemical fume hood to avoid inhalation of any potentially harmful vapors or dust.[1]

II. Waste Classification and Segregation: The First Step to Proper Disposal

Effective waste management begins with the accurate classification and segregation of all waste streams.[2] Waste generated during peptide synthesis can be broadly categorized, and each category requires a specific disposal pathway.

Table 1: Classification of Waste from Peptide Synthesis

Waste CategoryDescriptionExamplesDisposal Container
Solid Peptide Waste Unused or expired P-T-P-S-NH2, contaminated consumables.Lyophilized this compound powder, contaminated weigh boats, pipette tips.Labeled, sealed container for solid chemical waste.
Liquid Peptide Waste Solutions containing this compound.Leftover peptide solutions from assays, stock solutions.Labeled, sealed container for liquid chemical waste.
Halogenated Organic Solvents Solvents containing halogens (F, Cl, Br, I).Dichloromethane (DCM).Labeled container for halogenated solvent waste.
Non-Halogenated Organic Solvents Solvents without halogens.N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN), Diethyl ether.Labeled container for non-halogenated solvent waste.
Aqueous Acidic Waste Acidic solutions, often containing cleavage reagents.Trifluoroacetic acid (TFA) cleavage solutions.Labeled container for acidic aqueous waste.
Aqueous Basic Waste Basic solutions used for neutralization or deprotection.Piperidine solutions, sodium bicarbonate solutions.Labeled container for basic aqueous waste.
Solid Resin Waste Resin used in solid-phase peptide synthesis.Resin with attached peptide fragments.Labeled, sealed container for solid chemical waste.

III. Disposal Procedures for this compound and Associated Waste

The overriding principle for the disposal of laboratory waste is that no experimental activity should commence without a clear plan for the disposal of all generated waste, both hazardous and non-hazardous.[3]

  • Collection: Carefully collect all solid this compound waste, including any contaminated disposables like weigh paper or pipette tips.

  • Containment: Place the collected solid waste into a clearly labeled, leak-proof container designated for solid chemical waste.

  • Storage: Store the container in a designated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company.

  • Collection: Pour all liquid waste containing this compound into a designated, labeled, and sealed container for liquid chemical waste.

  • Segregation: Do not mix peptide solutions with other solvent waste streams unless explicitly permitted by your institution's safety protocols.

  • Storage: Store the container in a secondary containment bin within a designated hazardous waste accumulation area.

  • Disposal: Dispose of the waste through your institution's hazardous waste management program.

The solvents used in peptide synthesis constitute the majority of the chemical waste and must be handled with care.[4]

Table 2: Disposal Guidelines for Common Peptide Synthesis Solvents and Reagents

SubstanceHazard ClassificationDisposal Procedure
N,N-Dimethylformamide (DMF) Hazardous, toxicCollect in a labeled, sealed container for non-halogenated solvent waste.
N-Methyl-2-pyrrolidone (NMP) Hazardous, reproductive toxicantCollect in a labeled, sealed container for non-halogenated solvent waste.
Dichloromethane (DCM) Hazardous, carcinogenCollect in a labeled, sealed container for halogenated solvent waste.
Trifluoroacetic acid (TFA) Corrosive, toxicCollect cleavage solutions containing TFA in a designated container for acidic waste. Neutralization may be an option in some facilities, but this should only be performed by trained personnel following a specific protocol.[5]
Piperidine Flammable, toxic, corrosiveCollect in a designated container for basic organic waste.

For some laboratories, in-lab neutralization of acidic or basic aqueous waste may be a permissible step to reduce the hazardous nature of the waste before disposal.[5][6] However, this must be done in accordance with your institution's specific guidelines and by trained personnel.

  • Acidic Waste (e.g., TFA solutions): Can be neutralized by slowly adding a weak base, such as sodium bicarbonate, with constant stirring and cooling.[5]

  • Basic Waste (e.g., Piperidine solutions): Can be neutralized by slowly adding a weak acid, such as citric acid or dilute hydrochloric acid, with constant stirring and cooling.

Caution: Neutralization reactions can generate heat and gas.[5] Always perform these procedures in a fume hood with appropriate PPE. The final pH of the neutralized solution should be between 6 and 8 before it is collected for disposal.

IV. Experimental Workflow for Waste Disposal

The following diagram illustrates the logical flow for the proper disposal of waste generated during this compound synthesis and use.

cluster_synthesis Peptide Synthesis & Use cluster_segregation Waste Segregation cluster_collection Collection & Containment cluster_treatment In-Lab Treatment (Optional) cluster_storage Waste Storage cluster_disposal Final Disposal start Start: this compound Synthesis or Experimentation waste_gen Waste Generation start->waste_gen solid_peptide Solid Peptide Waste waste_gen->solid_peptide Solid liquid_peptide Liquid Peptide Waste waste_gen->liquid_peptide Liquid solvents Solvent Waste waste_gen->solvents Organic aqueous Aqueous Waste waste_gen->aqueous Aqueous solid_container Labeled Solid Waste Container solid_peptide->solid_container liquid_container Labeled Liquid Waste Container liquid_peptide->liquid_container solvent_container Labeled Solvent Waste Container solvents->solvent_container aqueous_container Labeled Aqueous Waste Container aqueous->aqueous_container storage_area Designated Hazardous Waste Accumulation Area solid_container->storage_area liquid_container->storage_area solvent_container->storage_area neutralization Neutralization (pH 6-8) aqueous_container->neutralization If Permitted neutralization->storage_area disposal_service Licensed Hazardous Waste Disposal Service storage_area->disposal_service

Figure 1. A workflow diagram illustrating the step-by-step process for the proper disposal of this compound and associated peptide synthesis waste.

V. Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound and its associated chemical waste is not merely a regulatory requirement but a fundamental aspect of responsible scientific practice. By adhering to these guidelines for waste classification, segregation, and disposal, researchers can significantly mitigate the risks to themselves, their colleagues, and the environment. The significant volume of solvent waste generated in peptide synthesis underscores the importance of exploring greener solvents and waste reduction strategies.[4][7] Always consult your institution's specific safety protocols and waste management guidelines to ensure full compliance.

References

Personal protective equipment for handling P-T-P-S-NH2

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for handling the peptide P-T-P-S-NH2. The following procedures are based on general best practices for handling peptides in a laboratory setting. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before beginning any new experimental protocol.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is essential to ensure safety when handling this compound in its lyophilized (powder) or solubilized form. The following table summarizes the recommended PPE.

Equipment Specification Purpose
Eye and Face Protection Safety goggles with side-shieldsProtects against liquid splashes and chemical vapors.[1][2]
Face shieldTo be used in conjunction with goggles when there is a significant splash hazard.[1]
Hand Protection Disposable nitrile glovesProvides minimum protection for incidental contact.[1] Should be removed immediately after contact with the chemical.[1]
Double-gloving or Silver Shield glovesRecommended when a higher level of protection is needed based on risk assessment.[1]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1]
Impervious clothingMay be required for larger quantities or specific procedures where extensive contact is possible.[2]
Respiratory Protection Dust respiratorRecommended when handling larger amounts of lyophilized peptide to avoid inhalation of the powder.[3]
Suitable respiratorUse based on a risk assessment, especially in poorly ventilated areas or when generating aerosols.[2]

Operational Plan: Handling and Storage

Proper handling and storage are critical to maintain the integrity of this compound and to ensure the safety of laboratory personnel.

Handling Lyophilized Peptide:

  • Acclimatization: Before opening, allow the container of lyophilized peptide to reach room temperature in a desiccator.[3][4] This prevents the condensation of moisture, which can reduce the peptide's stability and overall content.[3][4]

  • Weighing: Weigh the desired amount of peptide quickly in a well-ventilated area or under a fume hood.[3] Keep the container tightly sealed when not in use.[4][5]

  • Avoid Inhalation: Take care to avoid inhaling the peptide powder.[5]

Solubilization:

  • There is no universal solvent for all peptides.[6] The appropriate solvent will depend on the specific properties of this compound.

  • For acidic peptides, use a basic buffer, and for basic peptides, use an acidic buffer.[4]

  • If the peptide contains residues prone to oxidation (e.g., Cys, Met, Trp), use oxygen-free buffers or add a reducing agent like DTT.[3]

  • Sonication in a water bath can aid in dissolving the peptide, but avoid excessive heating.[3]

Storage:

  • Lyophilized Peptide: For long-term storage, keep the lyophilized peptide at -20°C or colder.[4][6]

  • Peptide in Solution: It is not recommended to store peptides in solution for long periods.[3][4] If necessary, aliquot the solution into single-use volumes and store them frozen at or below -15°C to avoid repeated freeze-thaw cycles.[3][4][6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local environmental regulations.[5][7][8][9][10][11]

Waste Type Disposal Procedure
Solid Waste (unused peptide, contaminated labware) 1. Collect in a designated, properly labeled hazardous waste container.[7][8] 2. The container must be in good condition, kept closed, and segregated from incompatible wastes.[7] 3. Arrange for pickup and disposal by the institution's environmental health and safety (EHS) department.[7][10]
Liquid Waste (peptide solutions, rinsates) 1. Collect in a compatible, leak-proof container labeled as "Hazardous Waste".[7][8] 2. The label should clearly identify the contents.[7][10] 3. Do not dispose of down the drain.[8][10] 4. Store in secondary containment to prevent spills.[7][8] 5. Contact EHS for disposal.[8][10]
Empty Containers 1. If the container held a toxic chemical, it must be triple-rinsed with a suitable solvent.[7][8] 2. The first rinsate must be collected and disposed of as hazardous waste.[8] 3. After thorough rinsing and air-drying, the container may be disposed of in the regular trash, with the label defaced.[7][8]

Experimental Workflow and Safety Procedures

The following diagrams illustrate the general workflow for handling this compound and the associated safety decision-making process.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Receive this compound acclimate Acclimate to Room Temp in Desiccator start->acclimate weigh Weigh Lyophilized Peptide acclimate->weigh solubilize Solubilize in Appropriate Buffer weigh->solubilize store_solid Store Unused Solid at -20°C weigh->store_solid experiment Perform Experiment solubilize->experiment aliquot Aliquot Solution solubilize->aliquot dispose_solid Dispose of Solid Waste experiment->dispose_solid dispose_liquid Dispose of Liquid Waste experiment->dispose_liquid store_solution Store Aliquots at ≤ -15°C aliquot->store_solution

Caption: General experimental workflow for handling this compound.

G start Handling this compound is_powder Is the peptide in lyophilized form? start->is_powder is_solution Is the peptide in solution? is_powder->is_solution No wear_respirator Wear Dust Respirator is_powder->wear_respirator Yes spill_risk Is there a risk of a spill? is_solution->spill_risk wear_goggles Wear Safety Goggles spill_risk->wear_goggles Low face_shield Use Face Shield spill_risk->face_shield High wear_respirator->is_solution wear_gloves Wear Nitrile Gloves wear_goggles->wear_gloves wear_labcoat Wear Lab Coat wear_gloves->wear_labcoat face_shield->wear_goggles

Caption: PPE selection logic for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.